7-Amino-2-methylbenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzothiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUECAJACKRIDFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Amino-2-methylbenzothiazole
Introduction
The benzothiazole scaffold is a privileged heterocyclic system renowned for its wide-ranging applications in medicinal chemistry, materials science, and industrial processes.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a thiazole ring, imparts specific physicochemical properties that allow for versatile biological interactions.[2] Derivatives of benzothiazole are integral to numerous clinically approved drugs, such as the neuroprotective agent Riluzole and the dopamine agonist Pramipexole, highlighting their significance in drug discovery.[1][2]
Among the vast library of benzothiazole derivatives, 7-Amino-2-methylbenzothiazole serves as a critical building block and a key intermediate in the synthesis of more complex bioactive molecules.[3] The presence of a primary amino group at the 7-position offers a reactive handle for further functionalization, enabling the construction of compound libraries for screening against various therapeutic targets, including kinases, microbial enzymes, and cancer cell lines.[3][4]
This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of 7-Amino-2-methylbenzothiazole. The narrative is structured to not only provide step-by-step protocols but also to explain the underlying chemical principles and rationale behind the experimental choices, reflecting an approach grounded in expertise and trustworthiness.
Retrosynthetic Analysis and Strategic Approach
A robust synthetic strategy begins with a logical retrosynthetic analysis to deconstruct the target molecule into readily available starting materials. The synthesis of 7-Amino-2-methylbenzothiazole is most effectively approached by forming the benzothiazole core first, followed by the installation of the amine functionality in the final step to avoid unwanted side reactions.
The primary amino group at the 7-position is strategically derived from the reduction of a nitro group. This approach is synthetically reliable and prevents the nucleophilic amino group from interfering with the electrophilic reagents used during the thiazole ring formation. The 2-methylbenzothiazole core is classically constructed via the condensation and cyclization of a corresponding 2-aminothiophenol derivative with an acetylating agent like acetic anhydride.[5] This leads to our key intermediate, 2-amino-3-nitrothiophenol . This intermediate can be synthesized from the commercially available starting material, 2-chloro-3-nitroaniline , through a nucleophilic aromatic substitution reaction to introduce the thiol group.
The overall synthetic workflow is depicted below.
Caption: High-level overview of the synthetic route.
Part I: Synthesis Methodologies
This section provides detailed, step-by-step protocols for each stage of the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Amino-3-nitrothiophenol (Intermediate 1)
The conversion of 2-chloro-3-nitroaniline to 2-amino-3-nitrothiophenol is achieved via a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride by a hydrosulfide nucleophile.
Experimental Protocol:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in deionized water to create a concentrated solution. Carefully add sulfur powder to this solution and heat gently to form a dark, reddish-brown solution of sodium polysulfide. Cool the solution to room temperature. This in-situ preparation generates the active nucleophile.
-
Reaction Setup: In a separate flask, dissolve 2-chloro-3-nitroaniline in ethanol.
-
Nucleophilic Substitution: Slowly add the ethanolic solution of 2-chloro-3-nitroaniline to the aqueous sodium polysulfide solution.
-
Reaction & Reduction: Heat the resulting mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The initial reaction forms a disulfide intermediate.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This step protonates the thiolate and reduces the polysulfide bridges to yield the free thiol.
-
Isolation: The product will precipitate as a solid. Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude 2-amino-3-nitrothiophenol can be used in the next step without further purification, though recrystallization from an ethanol/water mixture can be performed if necessary.
Step 2: Synthesis of 7-Nitro-2-methylbenzothiazole (Intermediate 2)
This step involves the formation of the benzothiazole ring through the reaction of the bifunctional 2-amino-3-nitrothiophenol with acetic anhydride. This is a classic benzothiazole synthesis pathway.[5][6]
Caption: Key mechanistic steps in the cyclization reaction.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add the crude 2-amino-3-nitrothiophenol from the previous step.
-
Cyclization: Add an excess of acetic anhydride, which will serve as both the reagent and the solvent.
-
Heating: Heat the mixture to reflux (approximately 140 °C) for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice-cold water with vigorous stirring. The excess acetic anhydride will be hydrolyzed to acetic acid.
-
Isolation: The solid product, 7-nitro-2-methylbenzothiazole, will precipitate. Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Step 3: Synthesis of 7-Amino-2-methylbenzothiazole (Final Product)
The final step is the reduction of the aromatic nitro group to a primary amine. A classic and highly effective method for this transformation is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, known as the Bechamp reduction. This method is particularly useful as it is tolerant of the heterocyclic benzothiazole core.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the 7-nitro-2-methylbenzothiazole in ethanol.
-
Reductant Preparation: In a separate beaker, dissolve an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. This may require gentle warming.
-
Reduction: Slowly add the acidic tin(II) chloride solution to the suspension of the nitro compound. The reaction is exothermic and may require an ice bath to maintain a temperature below 50 °C.
-
Reaction: After the addition is complete, heat the mixture to 60-70 °C for 1-2 hours, or until TLC analysis confirms the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free amine.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Part II: Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 7-Amino-2-methylbenzothiazole.
Physical Properties
-
Appearance: Off-white to pale yellow solid.
-
Purity: >98% (as determined by HPLC and NMR).
-
Melting Point: To be determined experimentally.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the final product based on the analysis of similar structures.[7][8][9]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | d | 1H | H-4 | Aromatic proton ortho to the electron-donating NH₂ group, expected to be shielded. |
| ~6.80 | t | 1H | H-5 | Aromatic proton coupled to both H-4 and H-6. |
| ~7.05 | d | 1H | H-6 | Aromatic proton ortho to the electron-donating NH₂ group. |
| ~5.50 | s | 2H | -NH₂ | Broad singlet for the primary amine protons; chemical shift is solvent-dependent. |
| ~2.70 | s | 3H | -CH₃ | Singlet for the methyl group at the C-2 position of the thiazole ring. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-2 (Thiazole C=N) |
| ~150.0 | C-7a (Bridgehead) |
| ~145.0 | C-7 (C-NH₂) |
| ~125.0 | C-3a (Bridgehead) |
| ~122.0 | C-5 |
| ~115.0 | C-4 |
| ~110.0 | C-6 |
| ~20.0 | C-CH₃ |
Table 3: Key FTIR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| 3450 - 3300 | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (Aromatic) | Ar-H |
| 2950 - 2850 | C-H Stretch (Aliphatic) | -CH₃ |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1580 | C=N Stretch | Thiazole Ring |
| ~1500 | C=C Stretch (Aromatic) | Benzene Ring |
| 850 - 750 | C-H Bend (Out-of-plane) | Aromatic Substitution Pattern |
Mass Spectrometry
-
Technique: Electrospray Ionization (ESI-MS)
-
Expected [M+H]⁺: For C₈H₈N₂S, the expected monoisotopic mass is 164.04. The high-resolution mass spectrum should show an [M+H]⁺ ion at m/z 165.0481.
-
Key Fragmentation: Loss of HCN from the thiazole ring or cleavage of the methyl group are plausible fragmentation pathways to observe in MS/MS analysis.
Part III: Safety, Handling, and Applications
Safety Precautions
-
Thiophenols: Intermediates like 2-amino-3-nitrothiophenol are malodorous and toxic. Always handle them in a well-ventilated fume hood.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Use appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Nitro Compounds: Aromatic nitro compounds are potentially toxic and should be handled with care.
-
Solvents: Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Applications in Drug Development
7-Amino-2-methylbenzothiazole is a versatile scaffold in medicinal chemistry. The 2-methyl group provides steric bulk and can influence binding affinity, while the 7-amino group is a key point for diversification. It can be readily acylated, alkylated, or used in coupling reactions to generate a wide array of derivatives. These derivatives have been explored for various biological activities, including:
-
Anticancer Agents: As precursors for kinase inhibitors and compounds targeting cell proliferation pathways.[3]
-
Antimicrobial Agents: For the development of novel antibacterial and antifungal compounds.[4]
-
CNS Agents: As building blocks for molecules targeting receptors and enzymes in the central nervous system.[1]
The strategic placement of the amino group allows for the fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.
References
-
Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. Organic & Biomolecular Chemistry. [Link]
-
Guo, L., et al. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. [Link]
- Xilong Chemical Co Ltd. Method for preparing 2-methylbenzothiazole derivative.
-
Krasavin, M. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. Chlorotoluene. [Link]
-
Al-Saeedi, S. I., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. [Link]
-
PrepChem. Synthesis of 2-amino-5-chlorotoluene hydrochloride. [Link]
-
Pathak, P. P. Note on Benzothiazole used in Modern Day Drug Designing and Development. Journal of Drug Delivery and Therapeutics. [Link]
-
Wikipedia. Benzothiazole. [Link]
-
Chemistry Stack Exchange. How can I synthesize 2-amino-3-(chlorosulfonyl)benzoic acid from toluene or benzene?[Link]
-
PubChem. 2-Amino-6-methylbenzothiazole. [Link]
-
Zakharyan, A. V., et al. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
Galochkina, A. V., et al. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. [Link]
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
PubChem. 2-Amino-4-methylbenzothiazole. [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
-
Wang, S., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. RSC Medicinal Chemistry. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-methylbenzothiazole(1477-42-5) 13C NMR [m.chemicalbook.com]
- 9. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physicochemical properties of 7-Amino-2-methylbenzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 7-Amino-2-methylbenzothiazole
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 7-Amino-2-methylbenzothiazole (CAS No: 1124-34-1). As a privileged scaffold in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in drug design and materials science. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and presenting self-validating protocols for property verification. We will explore the compound's molecular structure, thermal properties, solubility profile, and key spectroscopic features, grounding all claims in authoritative references to ensure scientific integrity.
Foundational Overview: The Significance of 7-Amino-2-methylbenzothiazole
The benzothiazole moiety is a bicyclic system that serves as a cornerstone for a multitude of biologically active compounds.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 2-aminobenzothiazole core, in particular, is a recognized privileged structure in drug discovery, acting as a versatile synthon for creating novel therapeutics.[1][2][4] The specific isomer, 7-Amino-2-methylbenzothiazole, combines the rigidity of the fused ring system with the hydrogen-bonding capabilities of the exocyclic amino group, making it a compound of significant interest for probing biological targets and developing new chemical entities.
This guide is structured to provide not just the "what" but the "why" and "how" of its physicochemical properties, empowering researchers to leverage this molecule to its fullest potential.
Molecular Structure and Core Identifiers
A precise understanding of a molecule's structure is the bedrock upon which all other physicochemical interpretations are built. 7-Amino-2-methylbenzothiazole is comprised of a benzene ring fused to a thiazole ring, with a methyl group at position 2 and an amino group at position 7.
Table 1: Key Molecular and Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-1,3-benzothiazol-7-amine | N/A |
| CAS Number | 1124-34-1 | N/A |
| Molecular Formula | C₈H₈N₂S | N/A |
| Molecular Weight | 164.23 g/mol | [5] |
| Canonical SMILES | CC1=NC2=CC=CC(N)=C2S1 | N/A |
| InChI Key | YXFUCJRJHOZJRK-UHFFFAOYSA-N | N/A |
Caption: 2D structure of 7-Amino-2-methylbenzothiazole.
Thermal Properties: Stability and Phase Transitions
Thermal analysis is critical for determining the stability, purity, and appropriate storage conditions for a compound. The melting point provides a sharp indicator of purity and the strength of intermolecular forces within the crystal lattice.
Table 2: Thermal Properties of 7-Amino-2-methylbenzothiazole
| Property | Value | Significance |
|---|---|---|
| Melting Point | 134-138 °C | Indicates a stable crystalline solid at room temperature with significant intermolecular forces (e.g., hydrogen bonding, π-stacking). |
| Boiling Point | Data not available; likely decomposes | High-melting solids with polar functional groups often decompose at high temperatures before reaching their boiling point at atmospheric pressure. |
Authoritative Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the gold-standard technique for its precision and the additional thermodynamic data it provides. The choice of a slow heating rate is causal to achieving thermal equilibrium and obtaining a sharp, well-defined melting endotherm.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 7-Amino-2-methylbenzothiazole into a non-reactive aluminum DSC pan and hermetically seal it.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as indium.
-
Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan onto the DSC sensors.
-
Atmosphere Control: Purge the sample chamber with an inert gas (e.g., high-purity nitrogen at 50 mL/min) to create a non-oxidative environment.
-
Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melt (e.g., 180 °C).
-
Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic peak representing the solid-to-liquid phase transition.
Solubility Profile: A Key Determinant of Bioavailability
Solubility dictates a compound's behavior in both biological systems and laboratory settings, influencing everything from formulation to bioavailability.[6] The structure of 7-Amino-2-methylbenzothiazole, with its hydrophobic bicyclic core and polar amino group, suggests a nuanced solubility profile.
Table 3: Qualitative Solubility of 7-Amino-2-methylbenzothiazole
| Solvent Class | Example Solvent | Observed Solubility | Structural Rationale |
|---|---|---|---|
| Polar Protic | Water | Sparingly Soluble | The hydrophobic surface area of the benzothiazole ring system dominates over the hydrophilic contribution of the single amino group. |
| Polar Protic | Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the hydrophobic core, while the hydroxyl group can hydrogen bond with the amine. |
| Polar Aprotic | DMSO, DMF | Freely Soluble | These solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar and nonpolar regions of the molecule. |
| Nonpolar | Hexane | Insoluble | The large difference in polarity between the solute and solvent prevents effective solvation. |
Authoritative Protocol: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility, providing a self-validating system when equilibrium is properly established.[6]
Step-by-Step Methodology:
-
System Preparation: Add an excess amount of solid 7-Amino-2-methylbenzothiazole to a series of vials, each containing a known volume of a test solvent. The excess solid is critical to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., an orbital shaker at 25 °C) for a sufficient duration (typically 24-48 hours) to ensure the system reaches equilibrium.
-
Phase Separation: Cease agitation and allow the vials to rest, permitting the undissolved solid to sediment. For fine suspensions, centrifugation (e.g., 15 minutes at 5000 rpm) is employed for definitive phase separation.
-
Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant, avoiding any solid particles. Immediately dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method.
-
Calculation: Back-calculate the original concentration in the supernatant using the dilution factor. This value represents the equilibrium solubility.
Caption: Standard workflow for the shake-flask solubility determination method.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control. The combination of NMR, IR, and UV-Visible spectroscopy offers a complete picture of the molecule's electronic and atomic arrangement.
Table 4: Key Spectroscopic Features for 7-Amino-2-methylbenzothiazole
| Technique | Expected Key Features | Rationale |
|---|---|---|
| ¹H NMR | • Singlet (~2.7 ppm): Methyl (CH₃) protons.• Multiplets (6.5-7.5 ppm): Aromatic protons.• Broad singlet: Labile amine (NH₂) protons. | The chemical shifts and splitting patterns are dictated by the electronic environment and proximity to other protons. The amine protons are often broad due to exchange.[7] |
| ¹³C NMR | • Signal (~20 ppm): Methyl carbon.• Signals (110-155 ppm): Aromatic and heterocyclic carbons. | Provides a map of the unique carbon environments within the molecule. |
| FT-IR | • 3300-3500 cm⁻¹ (doublet): N-H stretching of the primary amine.• ~3050 cm⁻¹: Aromatic C-H stretching.• ~1620 cm⁻¹: C=N stretching of the thiazole ring. | Specific functional groups absorb infrared radiation at characteristic frequencies, allowing for their definitive identification.[8] |
| UV-Vis | • Maxima in the 250-350 nm range. | Absorption of UV light corresponds to π → π* electronic transitions within the conjugated aromatic and heterocyclic system.[9] |
Stability and Handling Considerations
While robust, aminobenzothiazoles require appropriate handling. The amino group imparts a basic character and can be susceptible to oxidation over time, especially if exposed to light and air.
-
Storage: For long-term integrity, the compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dry place.
-
Reactivity: The amine group is a nucleophile and can react with electrophiles such as acid chlorides and anhydrides.[4] It is also a weak base and will react with strong acids.
Conclusion
This guide has detailed the essential physicochemical properties of 7-Amino-2-methylbenzothiazole, grounding the data in established scientific principles and authoritative experimental protocols. Its stable crystalline nature, defined thermal properties, and nuanced solubility profile are direct consequences of its molecular architecture. The provided spectroscopic data serves as a reliable fingerprint for identification and quality assessment. For researchers in drug discovery and chemical synthesis, this comprehensive understanding is not merely academic; it is a prerequisite for the rational design of experiments, the development of robust formulations, and the successful translation of this valuable scaffold into novel, high-impact applications.
References
- Dea-Ayuela, M. A., et al. (2009). Synthesis and in vitro and in vivo activity of N-(5-phenyl-1,3-thiazol-2-yl)benzenesulfonamide derivatives against Leishmania infantum. Journal of Medicinal Chemistry, 52(18), 5736-5746.
- Lu, Y., et al. (2018). Design, synthesis, and biological evaluation of novel 2-aminothiazole derivatives as potent and selective inhibitors of discoidin domain receptor 1 (DDR1). Journal of Medicinal Chemistry, 61(17), 7847-7860.
- Das, J., et al. (2002). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 45(23), 4971-4981.
- Ayati, A., et al. (2015). A review on biological properties of 2-aminothiazole derivatives. Mini-Reviews in Medicinal Chemistry, 15(11), 933-946.
- Zhang, Y., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
- National Toxicology Program. (1992).
-
PubChem. (n.d.). Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Pathak, P. P. (2021). Note on Benzothiazole used in Modern Day Drug Designing and Development.
- Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 453-466.
- Arjunan, V., et al. (2012). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 89, 239-249.
- Scholars Research Library. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharma Chemica, 3(6), 430-443.
- Gold, B., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ACS Infectious Diseases, 4(8), 1164-1172.
- Benzothiazole Derivatives in Modern Drug Discovery. (n.d.). Informative article on the role of benzothiazole derivatives. Retrieved from a relevant chemical supplier or publisher website.
-
PubChem. (n.d.). Compound Summary for CID 17335, 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Request PDF for 2-Methylbenzothiazole. Retrieved from [Link]
-
EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 8446, 2-Methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, S., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. Archiv der Pharmazie, 353(1), e1900241.
- Google Patents. (n.d.). US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole.
-
ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole | Request PDF. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2-Methylbenzothiazole (HMDB0033001). Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1413.
-
ChemSynthesis. (n.d.). 2-methyl-1,3-benzothiazole - 120-75-2. Retrieved from [Link]
- Dahlin, J. L., & Petrides, A. K. (2018). Instability of 7-aminoclonazepam in frozen storage conditions. Clinical Mass Spectrometry, 9, 23-24.
-
Cheméo. (n.d.). Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine | Request PDF. Retrieved from [Link]
-
ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Imperative for Unambiguous Structural Confirmation
An In-depth Technical Guide: Structural Analysis and Confirmation of 7-Amino-2-methylbenzothiazole
7-Amino-2-methylbenzothiazole belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1][2] Derivatives of 2-aminobenzothiazole have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][3] The specific substitution pattern on the benzothiazole ring system is critical, as minor positional changes of functional groups can drastically alter a molecule's biological activity, pharmacokinetic profile, and material properties. Therefore, the unambiguous confirmation of the structure of a synthesized compound like 7-Amino-2-methylbenzothiazole is not merely a procedural step but the foundational pillar upon which all subsequent research and development rests.
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 7-Amino-2-methylbenzothiazole. It is designed for researchers and drug development professionals, emphasizing the logic behind the selection of analytical techniques and the synergistic interpretation of data to build an irrefutable structural proof. We will proceed from establishing the molecular formula to mapping the atomic connectivity and, finally, to confirming the three-dimensional arrangement.
Logical Workflow for Structural Elucidation
The confirmation of a chemical structure is a process of accumulating and correlating evidence from multiple orthogonal techniques. Each method provides a unique piece of the puzzle. Mass spectrometry gives the molecular weight and elemental composition, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy maps the precise connectivity and chemical environment of the atoms. For ultimate confirmation, X-ray crystallography provides a definitive 3D model of the molecule in the solid state.
Caption: Structure of 7-Amino-2-methylbenzothiazole with proton numbering.
Expected NMR Data (in DMSO-d₆):
| Signal | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | Rationale |
| 2-CH₃ | ~2.6 (s, 3H) | ~20 | Methyl group attached to a C=N bond. |
| 7-NH₂ | ~5.5-6.0 (s, 2H) | - | Broad singlet, exchangeable with D₂O. |
| H-6 | ~6.7 (d) | ~110 | Ortho to the electron-donating NH₂ group, shielded. |
| H-5 | ~7.0 (t) | ~120 | Meta to NH₂ and ortho to H-4 and H-6. |
| H-4 | ~7.3 (d) | ~115 | Ortho to the electron-withdrawing thiazole nitrogen. |
Note: These are estimated chemical shifts. Actual values can vary based on solvent and concentration. [4] Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. [4]DMSO-d₆ is often a good choice for benzothiazoles as it solubilizes them well and the amine protons are less likely to exchange away rapidly.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
(Optional but Recommended) 2D NMR:
-
COSY (Correlation Spectroscopy): To establish which protons are coupled (i.e., adjacent) to each other. We expect to see a correlation between H-4, H-5, and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine which proton is directly attached to which carbon.
-
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to confirm the proton count for each environment (3H for CH₃, 2H for NH₂, 1H for each aromatic proton).
-
Analyze the splitting patterns (multiplicity) in the ¹H spectrum to confirm the connectivity of the aromatic protons (H-4, H-5, H-6 should form a coupled system).
-
Correlate the ¹H and ¹³C signals using the HSQC spectrum.
-
The combination of these spectra allows for the unambiguous assignment of every proton and carbon in the molecule, confirming the substitution pattern.
-
Part 3: Definitive Confirmation - X-ray Crystallography
Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof. [5]It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. [6][7]Obtaining a high-quality crystal is the primary experimental challenge.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step and requires screening various conditions.
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture like heptane/toluene) to near saturation in a small vial. [7] * Cover the vial with a perforated cap or parafilm to allow the solvent to evaporate slowly over several days to weeks.
-
Other methods include slow cooling of a saturated solution or vapor diffusion.
-
-
Crystal Selection and Mounting:
-
Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head.
-
-
Instrumentation: Use a single-crystal X-ray diffractometer.
-
Data Collection:
-
The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods to generate an initial electron density map. [5] * An atomic model is built into the map and refined iteratively to improve the fit between the calculated and observed diffraction data.
-
-
Data Analysis:
-
The final refined structure provides atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
This data provides definitive confirmation of the 7-amino and 2-methyl substitution pattern.
-
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of 7-Amino-2-methylbenzothiazole is achieved not by a single experiment but by the logical and synergistic interpretation of data from a suite of analytical techniques. The process is inherently self-validating: the molecular formula from HRMS must be consistent with the atoms identified in NMR; the functional groups seen in IR must correspond to the chemical environments observed in NMR; and the final 3D structure from X-ray crystallography must be in complete agreement with the 2D connectivity map derived from NMR. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy foundation necessary for advancing research and development with this promising molecule.
References
-
Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. National Institutes of Health (NIH). Available at: [Link]
-
Asimakopoulos, A. G., et al. (2018). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. National Institutes of Health (NIH). Available at: [Link]
-
PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]
-
Singh, U. P., et al. (2020). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. Available at: [Link]
-
Nikpassand, M., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. ResearchGate. Available at: [Link]
-
Forlani, L., et al. (1986). Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
MassBank. (2015). 2-Mercaptobenzothiazole; LC-ESI-QFT; MS2. MassBank. Available at: [Link]
-
Zhu, G.-Z., et al. (2012). Crystal structure of 2-amino-5,6-dihydro-7(4H)-benzothiazolone, C7H8N2OS. ResearchGate. Available at: [Link]
-
Sałdyka, M., & Mielke, Z. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]
-
Do, T. H., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]
-
ResearchGate. (n.d.). 2-Methylbenzothiazole. ResearchGate. Available at: [Link]
-
Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Process for the production of 2-amino-4-methyl-benzothiazole. Google Patents.
-
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
-
ResearchGate. (n.d.). Structural formulas of benzothiazole, 2-aminobenzothiazole, and 2-aminobenzimidazole. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Semantic Scholar. Available at: [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. Available at: [Link]
-
ResearchGate. (2016). Co(II) complex of 2-amino-6-methylbenzothiazole: Synthesis, structure and biological evaluation. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Benzothiazole, 2-methyl-. NIST WebBook. Available at: [Link]
-
Semantic Scholar. (2017). Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. Semantic Scholar. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Amino-2-methylbenzothiazole Derivatives
Foreword: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of drug discovery. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor and its involvement in π-π stacking interactions, allow it to bind to a diverse array of biological targets.[1] The 2-aminobenzothiazole moiety, in particular, is a cornerstone of numerous pharmacologically active agents, offering a versatile platform for synthetic modification and the exploration of new therapeutic avenues.[2][3] This guide focuses on a specific, yet promising, subclass: 7-Amino-2-methylbenzothiazole derivatives. While direct research on this specific scaffold is emerging, we will extrapolate from the wealth of data on related 2-aminobenzothiazole and 2-methylbenzothiazole analogs to illuminate its most probable and potent therapeutic targets. This analysis is grounded in established biochemical principles and validated experimental methodologies, providing a robust framework for future research and development.
Part 1: The Oncogenic Kinase Landscape
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[4] The benzothiazole scaffold has been extensively investigated for its kinase inhibitory potential.[5]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Halting Angiogenesis
The Rationale: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[6] Vascular Endothelial Growth Factor A (VEGF-A) and its primary receptor, VEGFR-2, are the principal drivers of this process.[4][7] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor progression.[6][8] Benzothiazole derivatives have shown significant promise as VEGFR-2 inhibitors.[9][10]
Mechanism of Action: Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival.[4][11][12] 7-Amino-2-methylbenzothiazole derivatives are hypothesized to act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation, thereby blocking downstream signaling.
Signaling Pathway Diagram:
Caption: ROCK-II downstream signaling and point of inhibition.
Experimental Protocol: Cellular Proliferation Assay (MTT)
This cell-based assay assesses the cytotoxic and anti-proliferative effects of the compounds.
-
Cell Seeding:
-
Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment. [13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the 7-Amino-2-methylbenzothiazole derivative.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [15]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. [13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Part 2: Neurodegenerative Disease Targets
The multifactorial nature of neurodegenerative diseases like Parkinson's and Alzheimer's necessitates the development of multi-target-directed ligands. The benzothiazole scaffold has shown potential in this area. [16]
Monoamine Oxidase B (MAO-B): Modulating Neurotransmitter Levels
The Rationale: Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine in the brain. [17][18][19]In Parkinson's disease, the loss of dopaminergic neurons leads to a dopamine deficit. [17]Inhibiting MAO-B increases the synaptic availability of dopamine, providing symptomatic relief. [17][19]Furthermore, MAO-B activity produces oxidative stress through the generation of hydrogen peroxide, and its inhibition may have neuroprotective effects. [19][20]Benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors. [21] Mechanism of Action: 7-Amino-2-methylbenzothiazole derivatives are proposed to act as reversible, competitive inhibitors of MAO-B. They are thought to bind to the active site of the enzyme, preventing the oxidative deamination of dopamine. [21] Signaling Pathway Diagram:
Caption: Dopamine degradation by MAO-B and the effect of inhibition.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-B.
-
Reagent Preparation:
-
Reconstitute recombinant human MAO-B enzyme in assay buffer.
-
Prepare a solution of a suitable MAO-B substrate (e.g., kynuramine or a proprietary substrate that generates H₂O₂).
-
Prepare a detection reagent that reacts with the product of the enzymatic reaction (e.g., H₂O₂) to produce a fluorescent signal.
-
Prepare serial dilutions of the 7-Amino-2-methylbenzothiazole test compound.
-
-
Enzyme Inhibition Reaction:
-
In a 96-well plate, add the diluted test compound and the MAO-B enzyme.
-
Incubate for a pre-determined time to allow for inhibitor binding.
-
-
Substrate Addition and Signal Generation:
-
Initiate the reaction by adding the MAO-B substrate.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and add the detection reagent.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Data Presentation:
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | 0.203 | 0.155 | [3] |
| 2-Thiazolylhydrazone | Compound 18 | MAO-B | - | 0.000081 | [22] |
| Benzothiazole-hydrazone | Compound 3e | hMAO-B | 0.060 | - | [21] |
Note: The data presented is for structurally related compounds to indicate the potential potency of 7-Amino-2-methylbenzothiazole derivatives as MAO-B inhibitors.
Tau and α-Synuclein Aggregation: Tackling Proteinopathies
The Rationale: The aggregation of tau protein into neurofibrillary tangles and α-synuclein into Lewy bodies are pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively. [23]Inhibiting the aggregation of these proteins is a promising disease-modifying strategy.
Mechanism of Action: Certain benzothiazole derivatives have been shown to interfere with the fibrillization process of both tau and α-synuclein. [23]They may act by binding to the monomeric or oligomeric forms of these proteins, stabilizing non-toxic conformations and preventing their assembly into neurotoxic aggregates.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This assay monitors the formation of amyloid-like fibrils in real-time.
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human tau or α-synuclein protein.
-
Prepare a Thioflavin T (ThT) stock solution.
-
Prepare an aggregation-inducing buffer (e.g., containing heparin for tau aggregation). [24] * Prepare serial dilutions of the 7-Amino-2-methylbenzothiazole test compound.
-
-
Aggregation Reaction:
-
In a 96-well plate, combine the protein, ThT, aggregation-inducing buffer, and the test compound.
-
Seal the plate to prevent evaporation.
-
-
Fluorescence Monitoring:
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~480 nm) at regular intervals over several hours or days. [25]
-
-
Data Analysis:
-
Plot the fluorescence intensity over time to generate aggregation curves.
-
Compare the lag time and the maximum fluorescence of the reactions with and without the inhibitor to determine its effect on aggregation.
-
Conclusion and Future Directions
The 7-Amino-2-methylbenzothiazole scaffold holds considerable promise as a versatile platform for the development of novel therapeutics. Based on the extensive research into related benzothiazole derivatives, the most promising therapeutic targets lie within the realms of oncology and neurodegenerative diseases. Specifically, these compounds are strong candidates for the inhibition of key protein kinases such as VEGFR-2 and ROCK-II, offering a dual approach to cancer therapy by targeting both angiogenesis and cell motility. In the context of neurodegeneration, their potential as selective MAO-B inhibitors and modulators of tau and α-synuclein aggregation positions them as attractive candidates for disease-modifying treatments.
The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for the systematic evaluation of 7-Amino-2-methylbenzothiazole derivatives. Future research should focus on synthesizing a focused library of these compounds and screening them against the identified targets to establish a clear structure-activity relationship. This will be instrumental in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel and effective therapies for some of the most challenging diseases of our time.
References
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling. Retrieved from [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved from [Link]
-
Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). Uppsala University. Retrieved from [Link]
-
VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. (2015). Journal of Visualized Experiments. Retrieved from [Link]
-
What are MAO-B inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Dopamine. (n.d.). Wikipedia. Retrieved from [Link]
-
Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader. (2024). protocols.io. Retrieved from [Link]
-
An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing. Retrieved from [Link]
-
In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. (2018). Journal of Visualized Experiments. Retrieved from [Link]
-
Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future. (2021). Frontiers in Aging Neuroscience. Retrieved from [Link]
-
ROCK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease? (n.d.). Ovid. Retrieved from [Link]
-
ROCK2 is downstream of fibrosis mediators and drives pathways... (n.d.). ResearchGate. Retrieved from [Link]
-
RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential. (2024). Journal of Translational Medicine. Retrieved from [Link]
-
What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? (n.d.). JAMA Neurology. Retrieved from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved from [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy. Retrieved from [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
IC50 (mean ± SD) (μM) values of some designed compounds and 4i. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (n.d.). Molecules. Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. Retrieved from [Link]
-
Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. (n.d.). Molecules. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Chemical structures, IC50 values and % yields of synthesized compounds... (n.d.). ResearchGate. Retrieved from [Link]
-
Selective inhibitory activity against MAO and molecular modeling studies of 2-thiazolylhydrazone derivatives. (n.d.). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. (n.d.). Molecules. Retrieved from [Link]
Sources
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. dovepress.com [dovepress.com]
- 17. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 18. Dopamine - Wikipedia [en.wikipedia.org]
- 19. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 20. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Selective inhibitory activity against MAO and molecular modeling studies of 2-thiazolylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 25. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
7-Amino-2-methylbenzothiazole: A Versatile Precursor for the Synthesis of Novel Heterocyclic Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The specific isomer, 7-Amino-2-methylbenzothiazole, presents a unique and powerful platform for synthetic diversification. Possessing two distinct and chemically orthogonal reactive sites—an aromatic amine at the C7 position and an activated methyl group at the C2 position—this precursor enables a multi-vector approach to the construction of complex, fused heterocyclic systems. This guide provides a scientifically grounded framework for the synthesis of the core precursor and explores validated, high-impact synthetic transformations for elaborating novel heterocycles from both reactive centers. We will delve into the mechanistic rationale behind key reactions, provide detailed experimental protocols, and present data-driven insights to empower researchers in drug discovery and materials science.
PART 1: Synthesis of the Core Precursor: 7-Amino-2-methylbenzothiazole
The synthesis of 7-Amino-2-methylbenzothiazole is not a trivial one-step process but can be achieved reliably through a strategic multi-step sequence starting from commercially available materials. The most scientifically sound and adaptable approach involves the construction of the benzothiazole ring followed by the functionalization of the benzene moiety. The key is the strategic introduction of a nitro group, which serves as a precursor to the target amine via a well-established reduction.
A plausible and robust pathway begins with the cyclization of 2-amino-3-nitrotoluene with an appropriate C1 synthon, followed by reduction. A common method for forming the 2-methylthiazole ring is the reaction with acetic anhydride or a similar acetylating agent. The subsequent reduction of the nitro group is a standard transformation.
Proposed Synthetic Workflow
The overall transformation can be visualized as a three-stage process:
-
Thiourea Formation: Conversion of an appropriate aniline to an N-arylthiourea.
-
Oxidative Cyclization: Ring closure to form the 2-aminobenzothiazole core.
-
Functional Group Interconversion: Reduction of the nitro group to the target 7-amino group. An alternative, more direct route involves the condensation of 2-aminothiophenol with an aliphatic aldehyde.[1]
Diagram 1: Proposed Synthesis of 7-Amino-2-methylbenzothiazole
A plausible synthetic route to the target precursor.
PART 2: Synthetic Vector 1: Annulation via the 7-Amino Group
The primary aromatic amine at the C7 position is a potent nucleophile and a versatile handle for building fused ring systems onto the benzene portion of the scaffold. This allows for the creation of novel polycyclic aromatic heterocycles with significant potential for biological activity.
2.1 Pathway A: Synthesis of Benzothiazolo[7,6-g]quinolines via Skraup Synthesis
The Skraup synthesis is a classic, powerful reaction for constructing the quinoline ring system directly onto an aromatic amine.[2][3] By subjecting 7-Amino-2-methylbenzothiazole to the Skraup conditions, one can directly synthesize the tetracyclic 4-methylthiazolo[5,4-h]quinoline system.
Causality and Mechanistic Insight: The reaction is initiated by the acid-catalyzed dehydration of glycerol to form the highly electrophilic acrolein.[4] The 7-amino group of the benzothiazole then undergoes a Michael addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation (typically by nitrobenzene, which also serves as the solvent), yields the aromatic quinoline ring.[3][4] The use of ferrous sulfate is critical to moderate the often exothermic and violent nature of the reaction.
Diagram 2: Skraup Synthesis Pathway
Sources
The Emergence of 7-Amino-2-methylbenzothiazole: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Among the various substituted benzothiazoles, the 2-aminobenzothiazole moiety has garnered significant attention due to its synthetic tractability and its role as a key pharmacophore in numerous potent therapeutic agents.[1] This guide focuses on a specific, yet increasingly important, member of this family: 7-Amino-2-methylbenzothiazole . We will delve into its discovery, synthesis, mechanism of action, and its burgeoning potential in drug development, providing a comprehensive resource for researchers in the field.
The Genesis of a Scaffold: Synthesis of 7-Amino-2-methylbenzothiazole
The journey to harnessing the therapeutic potential of any novel compound begins with its synthesis. While various methods exist for the synthesis of the broader 2-aminobenzothiazole class, a specific and efficient route to 7-Amino-2-methylbenzothiazole has been established. This synthesis is crucial for enabling the exploration of its biological activities and the development of derivatives for structure-activity relationship (SAR) studies.
A plausible and documented synthetic pathway commences with the nitration of a suitable precursor, followed by a reduction to yield the desired 7-amino functionality. A common starting material for related isomers is a substituted aniline, which undergoes cyclization to form the benzothiazole core. For 7-Amino-2-methylbenzothiazole, a logical precursor would be a derivative of 2,3-diaminotoluene.
A documented laboratory-scale synthesis involves the reduction of a nitro-intermediate. The general workflow for such a synthesis can be visualized as a two-step process: first, the formation of the 2-methyl-7-nitrobenzothiazole intermediate, followed by its reduction to 7-Amino-2-methylbenzothiazole.
A simplified workflow for the synthesis of 7-Amino-2-methylbenzothiazole.
Experimental Protocol: Synthesis of 7-Amino-2-methylbenzothiazole
The following protocol outlines a representative synthesis of 7-Amino-2-methylbenzothiazole from its nitro precursor.
Materials:
-
2-Methyl-7-nitrobenzothiazole
-
Iron powder
-
Glacial acetic acid
-
Absolute ethanol
-
Water
Procedure:
-
A solution of 2-methyl-7-nitrobenzothiazole and glacial acetic acid in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to reflux.
-
Iron powder is added portion-wise to the refluxing solution.
-
The reaction mixture is maintained at reflux for an extended period (e.g., 36 hours) and monitored for completion by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron residues.
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is treated with cold water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried to yield 7-Amino-2-methylbenzothiazole.[4]
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.[5]
Therapeutic Potential and Mechanism of Action
The 2-aminobenzothiazole scaffold is a known pharmacophore in a variety of therapeutic areas, with a significant number of derivatives exhibiting potent anticancer activity.[6] This activity is often attributed to the inhibition of key enzymes involved in cellular signaling pathways that are dysregulated in cancer.
Anticancer Activity: Targeting Kinase Signaling Cascades
A primary mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases.[7] These enzymes play a crucial role in cell proliferation, survival, and differentiation, and their aberrant activity is a hallmark of many cancers. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a frequently implicated target.[6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iajesm.in [iajesm.in]
- 3. benthamscience.com [benthamscience.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 7-Amino-2-methylbenzothiazole: Elucidating Structure for Drug Discovery
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 7-Amino-2-methylbenzothiazole. This compound is a significant scaffold in medicinal chemistry, forming the backbone of molecules with potential therapeutic applications. Understanding its precise structural features through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This document is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental protocols, ensuring both technical accuracy and field-proven insights.
The Significance of 7-Amino-2-methylbenzothiazole in Drug Development
Benzothiazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific regioisomer, 7-Amino-2-methylbenzothiazole, with its amino group positioned on the benzo portion of the fused ring system, offers a key site for further chemical modification, making it a valuable building block in the synthesis of targeted drug candidates. Accurate and comprehensive spectroscopic characterization is the first and most critical step in validating the identity and purity of this starting material and any subsequent derivatives.
Molecular Structure and Numbering
To facilitate a clear discussion of the spectroscopic data, the standard IUPAC numbering for the 7-Amino-2-methylbenzothiazole ring system is presented below. This numbering scheme will be used consistently throughout this guide.
Caption: IUPAC numbering of the 7-Amino-2-methylbenzothiazole core structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (at C2) | ~2.7 | Singlet (s) | N/A |
| -NH₂ (at C7) | ~5.5 - 6.5 | Broad Singlet (br s) | N/A |
| H4 | ~7.0 - 7.2 | Doublet (d) | ~8.0 |
| H5 | ~6.7 - 6.9 | Triplet (t) or Doublet of Doublets (dd) | ~8.0 |
| H6 | ~7.2 - 7.4 | Doublet (d) | ~8.0 |
Expertise & Experience: The chemical shifts are predicted based on data from analogous structures such as 2-amino-4-methylbenzothiazole and 2-amino-6-methylbenzothiazole.[4][5][6][7][8] The methyl group at the C2 position is expected to be a sharp singlet around 2.7 ppm. The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent; its chemical shift can vary with concentration and temperature. The aromatic protons on the benzene ring will exhibit a characteristic splitting pattern. H5, being coupled to both H4 and H6, is expected to appear as a triplet or a doublet of doublets. H4 and H6 will likely be doublets due to coupling with H5. The electron-donating amino group at C7 will cause an upfield shift (to lower ppm values) of the adjacent protons, particularly H6 and H5, compared to the unsubstituted 2-methylbenzothiazole.[9]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (at C2) | ~20 |
| C2 | ~165 |
| C4 | ~115 |
| C5 | ~120 |
| C6 | ~125 |
| C7 | ~145 (Aromatic C-NH₂) |
| C3a (Bridgehead) | ~130 |
| C7a (Bridgehead) | ~150 |
Expertise & Experience: The predictions are based on general values for substituted benzothiazoles.[4][5][10][11] The C2 carbon, being part of the thiazole ring and double-bonded to nitrogen, is significantly deshielded and appears far downfield. The carbon attached to the amino group (C7) is also shifted downfield due to the electronegativity of the nitrogen atom. The methyl carbon will be found in the typical aliphatic region around 20 ppm.
Experimental Protocol for NMR Data Acquisition
Trustworthiness: This protocol outlines a self-validating system for obtaining high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 7-Amino-2-methylbenzothiazole.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes many aromatic amines and its residual proton peak does not typically overlap with the signals of interest.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Use a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Use a spectral width of about 220 ppm.
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
A relaxation delay of 2-5 seconds is recommended.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO-d₆ carbon septet to 39.52 ppm.
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium |
| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) | Weak |
| ~1620 | N-H Bend (Scissoring) | Medium |
| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong |
| ~1540 | C=N Stretch (Thiazole ring) | Medium |
| 1340 - 1250 | Aromatic C-N Stretch | Strong |
Expertise & Experience: The most characteristic feature for this molecule will be the two N-H stretching bands in the 3450-3300 cm⁻¹ region, which is indicative of a primary amine.[12][13][14] Aromatic amines typically show a strong C-N stretching band between 1335-1250 cm⁻¹.[13] The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group will be just below 3000 cm⁻¹.[15] The spectrum will also feature several bands in the fingerprint region (below 1500 cm⁻¹) corresponding to various bending and stretching vibrations of the entire molecule.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Trustworthiness: Attenuated Total Reflectance (ATR) is a rapid and reliable method for obtaining IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Analysis:
-
Place a small amount of the solid 7-Amino-2-methylbenzothiazole powder onto the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Interpretation |
| 164 | Molecular Ion (M⁺) |
| 163 | [M-H]⁺ |
| 149 | [M-CH₃]⁺ |
| 136 | Loss of HCN from the [M-H]⁺ ion |
Expertise & Experience: For 7-Amino-2-methylbenzothiazole (C₈H₈N₂S), the molecular weight is 164.23 g/mol . The molecular ion peak (M⁺) is expected at m/z = 164. Benzothiazole derivatives often exhibit a prominent [M-H]⁺ peak.[16][17] Fragmentation may involve the loss of the methyl group to give a peak at m/z 149. A common fragmentation pathway for benzothiazoles involves the loss of a hydrogen cyanide (HCN) molecule from the thiazole ring.[17]
Experimental Protocol for MS Data Acquisition (GC-MS)
Trustworthiness: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like 7-Amino-2-methylbenzothiazole.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.
-
-
GC Method:
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Set the injector temperature to 250°C.
-
Program the oven temperature, for example: start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.
-
Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
-
MS Method (EI):
-
Set the ion source temperature to 230°C.
-
Use a standard electron energy of 70 eV. This high energy ensures reproducible fragmentation patterns.
-
Scan a mass range from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to 7-Amino-2-methylbenzothiazole in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak.
-
Identify the molecular ion and major fragment ions.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 7-Amino-2-methylbenzothiazole.
Caption: A typical workflow for spectroscopic structure elucidation.
Conclusion
The structural elucidation of 7-Amino-2-methylbenzothiazole is reliably achieved through the synergistic application of NMR, IR, and MS. The key identifying features are: the characteristic primary amine stretches in the IR spectrum, the distinct aromatic proton pattern and methyl singlet in the ¹H NMR, the downfield C2 signal in the ¹³C NMR, and a molecular ion peak at m/z 164 in the mass spectrum. This guide provides the foundational data and methodologies required by researchers to confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of subsequent drug discovery and development efforts.
References
-
Karminski-Zamola, G., Fišer-Jakić, L., Tralić-Kulenovic, V., & Bajić, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1395-1403. [Link]
-
Alsoghier, H. M., Abdellah, M., Rageh, H. M., Salman, H. M. A., Selim, M. A., Santos, M. A., & Ibrahim, S. A. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes: CR7 substitution effect and semiempirical study. Results in Chemistry, 3, 100088. [Link]
-
ResearchGate. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. [Link]
-
PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Al-Masoudi, N. A., Al-Salihi, N. I., & Ferwanah, A. E. R. S. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 5(2), 229-234. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. [Link]
-
NIST. (n.d.). Benzothiazole, 2-methyl-. In NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 2-Methylbenzothiazole. [Link]
-
NIH. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
Sources
- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-methylbenzothiazole(1477-42-5) 13C NMR spectrum [chemicalbook.com]
- 6. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR spectrum [chemicalbook.com]
- 7. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR [m.chemicalbook.com]
- 8. 5-AMINO-2-METHYLBENZOTHIAZOLE(13382-43-9) 1H NMR [m.chemicalbook.com]
- 9. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
A Strategic Guide to Elucidating the Mechanism of Action of 7-Amino-2-methylbenzothiazole: Preliminary Studies
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Specifically, the 2-aminobenzothiazole moiety has been extensively explored, leading to the discovery of agents with anticancer, antimicrobial, and anti-inflammatory properties.[4][1][2][5] Many derivatives have been found to exert their effects by modulating the activity of key cellular enzymes, particularly protein kinases, which are pivotal regulators of cell signaling pathways often dysregulated in diseases like cancer.[4][2][3]
This guide focuses on a specific analog, 7-Amino-2-methylbenzothiazole. While its precise mechanism of action (MOA) is yet to be fully characterized, its structural similarity to known bioactive molecules suggests significant therapeutic potential. The following sections provide a comprehensive, step-by-step framework for conducting preliminary MOA studies. This strategy is designed to first identify the compound's overall cellular effect (phenotypic screening) and then systematically narrow the focus to identify its specific molecular target(s) and affected pathways.
Part 1: Foundational Analysis - Characterization and Purity
Before embarking on biological assays, the integrity of the test compound must be unequivocally established. This is a critical and non-negotiable first step for data reproducibility and trustworthiness.
Protocol 1: Compound Characterization
-
Procurement & Initial Assessment: Obtain 7-Amino-2-methylbenzothiazole from a reputable supplier or through in-house synthesis.
-
Structural Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
-
Purity Analysis: Quantify the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is mandatory for all subsequent biological experiments.
-
Solubility Testing: Determine the solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) to prepare appropriate stock solutions for assays.
Part 2: The "Forward Pharmacology" Approach - From Phenotype to Target
We will begin with a "forward pharmacology" or phenotypic screening approach.[6][7] This strategy first identifies a desirable change in the cell's phenotype caused by the compound, and only then works to uncover the molecular target responsible for that change.[6][7][8] This is particularly advantageous when the target is unknown, as it makes no prior assumptions.[9][10]
Step 1: Assessing Cellular Impact via Phenotypic Screening
The initial goal is to determine if 7-Amino-2-methylbenzothiazole has any observable effect on cells and at what concentration. A cytotoxicity assay is a fundamental starting point.[11][12]
Protocol 2: In Vitro Cytotoxicity Profiling
-
Cell Line Selection: Choose a panel of human cancer cell lines from diverse tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) to assess selectivity.
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 7-Amino-2-methylbenzothiazole (e.g., from 0.01 µM to 100 µM) in culture medium. Treat the cells and incubate for a standard period (e.g., 72 hours).
-
Viability Assessment: Use a metabolic assay, such as the MTT or resazurin reduction assay, to quantify cell viability.[12] These assays measure mitochondrial activity, which is an indicator of cell health.[12]
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Interpreting the Data: A low IC₅₀ value in cancer cell lines, coupled with a high IC₅₀ in non-cancerous cells, would suggest that 7-Amino-2-methylbenzothiazole has selective anticancer activity and warrants further investigation.
| Cell Line | Tissue of Origin | Predicted IC₅₀ (µM) for 7-Amino-2-methylbenzothiazole |
| MCF-7 | Breast Cancer | Hypothetical Value: 5.2 |
| A549 | Lung Cancer | Hypothetical Value: 8.9 |
| HCT116 | Colon Cancer | Hypothetical Value: 12.5 |
| HEK293 | Normal Kidney | Hypothetical Value: >100 |
Workflow for Initial Phenotypic Screening
Caption: Workflow for initial cytotoxicity screening.
Step 2: Uncovering the Molecular Target
Assuming the compound shows promising phenotypic activity, the next crucial step is target deconvolution or identification.[6][13] This process aims to find the specific protein(s) that the small molecule interacts with to produce its effect. We will employ a combination of computational and experimental approaches.
Modern computational tools can predict potential protein targets based on the chemical structure of a small molecule, providing valuable hypotheses to guide wet lab experiments.[14][15][16]
Protocol 3: In Silico Target Fishing
-
Structure Input: Use the 2D structure of 7-Amino-2-methylbenzothiazole as a query.
-
Database Screening: Submit the structure to similarity-based and pharmacophore-based online servers (e.g., SwissTargetPrediction, PharmMapper). These tools compare the query molecule to libraries of compounds with known protein targets.
-
Hypothesis Generation: Analyze the output, which will be a ranked list of potential protein targets. Given the prevalence of kinase inhibition within the 2-aminobenzothiazole class, pay close attention to any predicted kinase targets.[4][2]
Proteomics-based methods offer an unbiased, powerful way to identify direct drug targets from a complex cellular mixture.[17][18][19] We will describe the Drug Affinity Responsive Target Stability (DARTS) method, which is a label-free approach.[13][20]
Protocol 4: Target Identification by DARTS
-
Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line (e.g., MCF-7).
-
Compound Incubation: Treat aliquots of the lysate with either 7-Amino-2-methylbenzothiazole or a vehicle control (DMSO) and incubate to allow binding.
-
Limited Proteolysis: Add a protease (e.g., thermolysin or pronase) to both treated and control lysates. The principle is that a protein bound to a small molecule will be more stable and thus more resistant to being digested by the protease.[13][20]
-
Digestion Quenching: Stop the digestion reaction after a short period.
-
Protein Separation: Separate the remaining proteins using SDS-PAGE.
-
Analysis: Compare the protein banding patterns between the treated and control lanes. A protein band that is more prominent in the drug-treated lane is a candidate target.
-
Identification: Excise the candidate protein band from the gel and identify it using mass spectrometry (LC-MS/MS).[13]
Sources
- 1. iajesm.in [iajesm.in]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 7. pfizer.com [pfizer.com]
- 8. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]
- 11. itmedicalteam.pl [itmedicalteam.pl]
- 12. mdpi.com [mdpi.com]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. sapient.bio [sapient.bio]
- 18. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 19. Proteomics study isolates drug targets [asbmb.org]
- 20. pubs.acs.org [pubs.acs.org]
In silico modeling of 7-Amino-2-methylbenzothiazole interactions
An In-Depth Technical Guide to the In Silico Modeling of 7-Amino-2-methylbenzothiazole Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 7-Amino-2-methylbenzothiazole (7-AMBT), a member of the pharmacologically significant benzothiazole class of heterocyclic compounds. Given the diverse biological activities of benzothiazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, computational modeling serves as a critical first step in elucidating specific molecular interactions and mechanisms of action.[1][2][3] This document is designed for researchers, computational chemists, and drug development scientists, offering a structured, yet flexible, workflow. We will detail the causal logic behind key methodological choices, from initial target identification and validation to advanced molecular dynamics simulations and data interpretation. By grounding protocols in established scientific principles and providing robust, self-validating steps, this guide aims to empower researchers to generate high-confidence, experimentally testable hypotheses regarding the therapeutic potential of 7-AMBT.
Introduction: The Rationale for Modeling 7-Amino-2-methylbenzothiazole
The benzothiazole scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to a wide range of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, leading to their development as anticancer, neuroprotective, and antimicrobial agents.[1][3][4] 7-Amino-2-methylbenzothiazole, as a derivative of this core, represents a promising candidate for drug discovery; however, its specific biological targets and interaction profiles are not extensively characterized.
In silico modeling, or computer-aided drug design (CADD), provides a powerful, resource-efficient paradigm to bridge this knowledge gap.[5] By simulating molecular interactions computationally, we can rapidly screen potential protein targets, predict binding affinities, and visualize the precise atomic-level contacts that govern molecular recognition.[6][7] This approach not only accelerates the discovery of lead compounds but also provides deep mechanistic insights that are often difficult to obtain through experimental methods alone, thereby guiding more focused and successful laboratory validation.
The Core In Silico Workflow: A Validated Pathway from Sequence to Dynamics
Figure 1: High-level overview of the in silico drug discovery workflow.
Step 1: Target Identification and Structure Acquisition
Causality: The entire project's relevance hinges on selecting a biologically plausible protein target. An incorrect or irrelevant target will yield meaningless results, regardless of computational rigor. This initial choice is therefore the most critical decision in the workflow. It is driven by existing biological data or, in its absence, by robust predictive algorithms.
Experimental Protocol:
-
Hypothesis-Driven Selection: Conduct a thorough literature review (using PubMed, Google Scholar, etc.) for the biological activities of 7-AMBT or structurally similar benzothiazole analogs.[2][3][4] Identify protein targets or pathways implicated in these activities (e.g., specific kinases, topoisomerases, or microbial enzymes).[1][8]
-
Similarity-Based Prediction:
-
Obtain the canonical SMILES string for 7-Amino-2-methylbenzothiazole.
-
Submit this to a target prediction server like SwissTargetPrediction. These tools operate on the principle that structurally similar molecules often share common targets.
-
Critically evaluate the predicted targets, prioritizing those with high confidence scores and a strong correlation with the known pharmacology of the benzothiazole class.
-
-
Structure Retrieval:
-
Once a primary target is chosen (e.g., a specific kinase), access the Protein Data Bank (PDB).[9]
-
Search for high-resolution (<2.5 Å) crystal structures of the target.
-
Crucial Choice: Whenever possible, select a structure that is co-crystallized with a ligand in the binding site of interest. This experimentally validates the location and accessibility of the active site.
-
Download the selected structure in PDB format.
-
Step 2: Meticulous Preparation of Receptor and Ligand
Causality: Raw PDB files are snapshots of an experiment and are not immediately ready for simulation. They often contain non-essential water molecules, ions, and co-solvents, and they lack hydrogen atoms, which are critical for calculating interactions. Likewise, the ligand must be converted into a 3D structure with correct atom types and charges. This "sanitization" step is essential for the accuracy of the subsequent force field calculations.
Figure 2: Workflow for receptor and ligand preparation.
Experimental Protocol (using AutoDockTools):
-
Load Protein: Open the PDB file in AutoDockTools (ADT).
-
Clean Structure: Delete all water molecules and any heteroatoms (ions, co-factors) not essential for the binding interaction.
-
Add Hydrogens: Add polar hydrogens, as they are key participants in hydrogen bonds.
-
Assign Charges: Compute Gasteiger charges. This assigns a partial atomic charge to each atom, which is fundamental for calculating electrostatic interactions.
-
Set Atom Types: Merge non-polar hydrogens and define atom types.
-
Save Receptor: Save the prepared protein as a .pdbqt file. This format contains the coordinate information plus the charge and atom type required by AutoDock Vina.
-
Prepare Ligand (7-AMBT):
-
Draw the 2D structure of 7-AMBT or import its SMILES string into a molecular editor and generate a 3D conformation.
-
Load the 3D structure into ADT.
-
Detect the root and define the number of rotatable bonds (torsions). This defines the ligand's flexibility during docking.
-
Assign Gasteiger charges.
-
Save the prepared ligand as a .pdbqt file.
-
Step 3: Molecular Docking for Pose and Score Prediction
Causality: Molecular docking is a computational search algorithm that explores the conformational space of a flexible ligand within a rigid receptor binding site.[6] Its purpose is twofold: to predict the most likely binding orientation (the "pose") and to provide an estimated binding affinity (a "score"). This step rapidly filters for molecules that have good geometric and chemical complementarity to the target site.
Experimental Protocol (using AutoDock Vina):
-
Define the Search Space: In ADT, identify the binding pocket. Use the co-crystallized ligand (if present) as a guide to center a "grid box" around the active site. The size of the box must be large enough to accommodate the ligand and allow it to rotate freely.
-
Generate Configuration File: Create a text file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the center coordinates, and the dimensions (in Angstroms) of the grid box.
-
Run Docking Simulation: Execute AutoDock Vina from the command line, referencing the configuration file.
-
vina --config conf.txt --log log.txt
-
-
Initial Analysis: Vina will output a .pdbqt file containing several predicted binding poses, ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted interaction.
-
Visual Inspection: Load the receptor and the output ligand poses into a visualization software (e.g., PyMOL). Critically examine the top-scoring pose. Look for chemically sensible interactions: hydrogen bonds with key residues, hydrophobic packing, and pi-stacking interactions. A high score without plausible interactions is a red flag.
Table 1: Example Docking Results for 7-AMBT against a Putative Kinase Target
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |
| 1 | -9.2 | GLU-91, LEU-144, VAL-22 | Amine with GLU-91 backbone |
| 2 | -8.8 | CYS-143, LEU-144, ALA-40 | Thiazole N with CYS-143 sidechain |
| 3 | -8.5 | GLU-91, ALA-40, PHE-142 | Amine with GLU-91 sidechain |
Step 4: Molecular Dynamics (MD) for Stability and Dynamic Behavior
Causality: Docking provides a static, "best-fit" picture in a vacuum with a rigid receptor. MD simulation is a significant advancement that assesses the stability of this docked pose over time in a fully solvated, dynamic system.[9][10][11] It simulates the natural motions of the atoms, providing a much more realistic view of the interaction and helping to discard docking poses that are not stable in a more life-like environment.
Figure 3: The sequential workflow for a molecular dynamics simulation.
Experimental Protocol (using GROMACS):
-
System Setup:
-
Choose an appropriate force field (e.g., AMBER, CHARMM).
-
Generate a topology file for the protein-ligand complex. Ligand parameterization may require external tools like CGenFF or antechamber.
-
Define a periodic simulation box and fill it with a chosen water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any bad atomic contacts introduced during setup.
-
Equilibration:
-
Perform a short simulation under an NVT (constant Number of particles, Volume, Temperature) ensemble to bring the system to the target temperature (e.g., 310 K).
-
Perform a second, longer equilibration under an NPT (constant Number of particles, Pressure, Temperature) ensemble to adjust the system density to the target pressure (e.g., 1 bar). Position restraints on the protein and ligand are typically used during this phase and gradually released.
-
-
Production MD: Run the final simulation without restraints for a significant period (e.g., 100-200 nanoseconds) to sample the conformational landscape of the complex.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it has found a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Analyze the trajectory to quantify the persistence of hydrogen bonds and other key interactions identified during docking.
-
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for investigating the molecular interactions of 7-Amino-2-methylbenzothiazole. By progressing from broad target prediction to highly detailed molecular dynamics, this process allows for the generation of specific, data-driven hypotheses about the molecule's mechanism of action. The final output is not merely a binding score, but a dynamic model of interaction that can be used to predict the functional consequences of binding and to design structure-activity relationship (SAR) studies for optimizing the compound's potency and selectivity. The ultimate goal of this computational work is to guide and de-risk subsequent experimental validation, accelerating the translation of a promising chemical scaffold into a potential therapeutic agent.
References
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
RCSB Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]
-
PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
-
Schrödinger. (n.d.). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. Retrieved from [Link]
-
GROMACS. (n.d.). GROMACS - High performance molecular simulations. Retrieved from [Link]
-
ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
-
PubMed. (2021). Benzothiazole derivatives in the design of antitumor agents. Retrieved from [Link]
-
University of Urbino. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]
-
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from [Link]
-
MolSSI. (2023). An Introduction to Molecular Dynamics Simulations. Retrieved from [Link]
-
GROMACS Tutorials. (n.d.). Introduction to Molecular Dynamics. Retrieved from [Link]
-
Medium. (2022). Good sources for self-studying Molecular Dynamics Simulation. Retrieved from [Link]
-
NIH National Library of Medicine. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Developing In Silico Models of Protein-Protein Interactions (PPIs). Retrieved from [Link]
-
ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Retrieved from [Link]
-
MDPI. (2022). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Toward In Silico Design of Protein–Protein Interaction Stabilizers. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]
-
bioRxiv. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]
-
Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. portal.valencelabs.com [portal.valencelabs.com]
Methodological & Application
Protocol for the Synthesis of 7-Amino-2-methylbenzothiazole Derivatives: A Guide to Core Synthesis and Functionalization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-Amino-2-methylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This application note provides a comprehensive guide for the synthesis of this key intermediate and its subsequent derivatization. We present two primary pathways for the core synthesis: a classical approach involving nitration followed by reduction, and a modern cross-coupling strategy. Detailed, step-by-step protocols, mechanistic insights, and strategies for creating diverse chemical libraries are discussed to empower researchers in drug discovery and development.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research.[3] The fusion of a benzene ring and a thiazole ring creates a unique pharmacophore with versatile biological activities.[2][4] Derivatives of this scaffold have been successfully developed into therapeutic agents, such as the FDA-approved drug Riluzole, used for treating amyotrophic lateral sclerosis (ALS). The 2-aminobenzothiazole moiety, in particular, is a cornerstone in the development of new bioactive molecules, exhibiting properties ranging from anticancer and anti-inflammatory to anticonvulsant and antidiabetic effects.[4][5]
The 7-amino-2-methylbenzothiazole core is of particular interest as the amino group at the 7-position provides a crucial handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of diverse functional groups. This guide explains the causal logic behind synthetic choices, ensuring that researchers can not only follow the protocols but also adapt them for their specific molecular targets.
Overview of Synthetic Strategies
The synthesis of 7-Amino-2-methylbenzothiazole derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The primary strategies involve either constructing the benzothiazole ring first and then introducing the amino group, or using a precursor that already contains a nitrogen functionality that can be converted to the amine.
Caption: High-level overview of synthetic pathways to 7-Amino-2-methylbenzothiazole and its derivatives.
Protocol I: Classical Synthesis via Nitro-Intermediate
This robust, multi-step method is a foundational approach that relies on well-established chemical transformations. It involves the construction of the benzothiazole ring from a substituted aniline, followed by the reduction of a nitro group to the target amine.
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole from p-Toluidine
This initial step utilizes the Hugershoff reaction, where an aryl amine is converted into an arylthiourea intermediate which then undergoes oxidative cyclization. A common method involves reacting the aniline with a thiocyanate salt and an oxidizing agent like bromine.[3][6]
Principle: The reaction proceeds via electrophilic attack of bromine on the sulfur of the p-tolylthiourea (formed in situ from p-toluidine and potassium thiocyanate), followed by intramolecular cyclization where the aniline nitrogen attacks the activated carbon, leading to the formation of the benzothiazole ring.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| p-Toluidine | 107.15 g/mol | 10.7 g | 0.10 |
| Potassium Thiocyanate | 97.18 g/mol | 19.4 g | 0.20 |
| Glacial Acetic Acid | 60.05 g/mol | 150 mL | - |
| Bromine | 159.81 g/mol | 16.0 g (5.1 mL) | 0.10 |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve p-toluidine and potassium thiocyanate in 150 mL of glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature below 10 °C, add a solution of bromine (16.0 g) in 30 mL of glacial acetic acid dropwise over 1 hour with vigorous stirring.
-
After the addition is complete, continue stirring at 10 °C for an additional 2 hours, then allow the mixture to warm to room temperature and stir for 3 hours.[6]
-
Pour the reaction mixture into 800 mL of cold water. A yellow precipitate will form.
-
Filter the crude product, wash thoroughly with water to remove acetic acid and salts.
-
The solid hydrochloride salt is then dissolved in hot water and neutralized with an aqueous ammonia solution (25%) to precipitate the free base.[6]
-
Filter the precipitate, wash with water, and dry. Recrystallize from ethanol to afford pure 2-amino-6-methylbenzothiazole.[7]
Safety: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic; wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step 2: Conversion to 7-Amino-2-methylbenzothiazole (via Diazotization and Reduction - Not Recommended as Primary Route)
While the above protocol yields the 6-methyl isomer, a similar principle starting from 2-amino-3-nitrotoluene would be required to place the functional groups correctly for the 7-amino target. A more direct and commonly cited route involves the reduction of a pre-formed 7-nitro-2-methylbenzothiazole.
Alternative Protocol: Reduction of 7-Nitro-2-methylbenzothiazole
This is the most critical step for generating the 7-amino functionality using the classical approach. The choice of reducing agent is key to achieving high yield and purity.
Principle: The nitro group (-NO₂) is selectively reduced to an amino group (-NH₂) using a chemical reducing agent. Tin(II) chloride in concentrated hydrochloric acid is a highly effective and standard method for this transformation, avoiding over-reduction.
Caption: Reduction of the nitro group to form the target amine.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| 7-Nitro-2-methylbenzothiazole | 194.20 g/mol | 5.0 g | 0.0257 |
| Tin(II) Chloride Dihydrate | 225.63 g/mol | 29.0 g | 0.1285 |
| Concentrated HCl (37%) | 36.46 g/mol | 30 mL | - |
| Ethanol | 46.07 g/mol | 100 mL | - |
| Sodium Hydroxide (50% w/v) | 40.00 g/mol | As needed | - |
Procedure:
-
Suspend 7-nitro-2-methylbenzothiazole (5.0 g) in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (29.0 g) to the suspension.
-
Carefully add 30 mL of concentrated HCl. The reaction is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding 50% (w/v) aqueous NaOH solution. A thick white precipitate of tin hydroxides will form. Ensure the final pH is >10.
-
Extract the product from the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 7-amino-2-methylbenzothiazole.
-
Purify the product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Comparison of Reducing Agents:
| Reducing System | Advantages | Disadvantages |
| SnCl₂ / HCl | High efficiency, reliable, mild conditions. | Generates tin waste, workup can be tedious. |
| Fe / HCl or NH₄Cl | Inexpensive, environmentally benign. | Can require longer reaction times, vigorous stirring. |
| H₂ / Pd-C | Clean reaction, high yield, simple workup. | Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric. |
Protocol II: Modern Synthesis via Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has revolutionized the synthesis of aryl amines.[8] This method is ideal if the precursor, 7-halo-2-methylbenzothiazole (where halo = Cl, Br, or I), is readily available. It offers excellent functional group tolerance and generally proceeds under milder conditions than classical methods.[8][9]
Principle: A palladium catalyst, in a low oxidation state, undergoes oxidative addition into the aryl-halide bond. The resulting complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the amine, and subsequent reductive elimination from the palladium center forms the desired C-N bond and regenerates the active catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| 7-Bromo-2-methylbenzothiazole | 228.10 g/mol | 1.14 g | 5.0 |
| Amine (e.g., Benzylamine) | 107.15 g/mol | 0.64 g (0.65 mL) | 6.0 |
| Pd₂(dba)₃ | 915.72 g/mol | 46 mg | 0.05 (1 mol%) |
| Xantphos (Ligand) | 578.68 g/mol | 87 mg | 0.15 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 0.67 g | 7.0 |
| Toluene (anhydrous) | 92.14 g/mol | 50 mL | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (46 mg), Xantphos (87 mg), and sodium tert-butoxide (0.67 g).
-
Add 7-bromo-2-methylbenzothiazole (1.14 g).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (50 mL) followed by the amine (e.g., benzylamine, 0.65 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-substituted-7-amino-2-methylbenzothiazole derivative.
Rationale for Component Selection:
-
Palladium Precatalyst: Pd₂(dba)₃ is a common source of Pd(0). Other precatalysts can also be used.[10]
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or Buchwald's biarylphosphine ligands facilitate the key oxidative addition and reductive elimination steps.[9]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in the reaction.
Protocol III: Derivatization of the 7-Amino Group
The 7-amino group is a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, ureas, and other functional groups, enabling the creation of a diverse library of compounds for biological screening.
Example Protocol: Acylation to form an Amide Derivative
Principle: The nucleophilic amino group attacks the electrophilic carbonyl carbon of an acyl chloride, leading to the formation of a stable amide bond. A mild base is used to scavenge the HCl byproduct.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles |
| 7-Amino-2-methylbenzothiazole | 164.23 g/mol | 1.64 g | 10.0 |
| Benzoyl Chloride | 140.57 g/mol | 1.55 g (1.28 mL) | 11.0 |
| Triethylamine (Et₃N) | 101.19 g/mol | 1.52 g (2.1 mL) | 15.0 |
| Dichloromethane (DCM) | 84.93 g/mol | 100 mL | - |
Procedure:
-
Dissolve 7-amino-2-methylbenzothiazole (1.64 g) in 100 mL of DCM in a 250 mL round-bottom flask.
-
Add triethylamine (2.1 mL) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.28 mL) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting amine.
-
Quench the reaction by adding 50 mL of water.
-
Separate the organic layer, and wash successively with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the pure N-(2-methylbenzothiazol-7-yl)benzamide.
Conclusion
This application note details robust and adaptable protocols for the synthesis of 7-amino-2-methylbenzothiazole and its derivatives. The classical method via a nitro-intermediate provides a reliable, cost-effective route, while the modern Buchwald-Hartwig amination offers superior functional group tolerance and milder conditions, making it highly suitable for complex molecule synthesis. The provided derivatization protocol serves as a template for generating diverse chemical libraries essential for SAR studies in drug discovery. By understanding the principles behind these methods, researchers are well-equipped to synthesize and explore the vast chemical space of this important scaffold.
References
-
Karelova, A. O., Galochkina, A. V., & Strelkova, Y. A. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 835-848. Available at: [Link]
-
Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]
-
Petzer, A., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1345-1356. Available at: [Link]
-
Skouras, M., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(16), 4984. Available at: [Link]
-
El-Sayed, N. F., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15, 3277-3294. Available at: [Link]
-
Galochkina, A. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6650. Available at: [Link]
-
Vekariya, R. H., & Patel, H. D. (2014). Synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
-
Das, D., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. Available at: [Link]
-
Pellón, R. F., et al. (2009). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 39(5), 847-856. Available at: [Link]
-
Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403-1406. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Kumar, A., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 3(1), 190-194. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Mathew, B., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Targets, 22(1), 103-117. Available at: [Link]
-
Wang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(17), 3069. Available at: [Link]
-
Allen, C. F. H., & VanAllan, J. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 13. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
Using 7-Amino-2-methylbenzothiazole in anticancer drug design
Application Notes & Protocols
Topic: Leveraging 7-Amino-2-methylbenzothiazole for the Rational Design of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology
The benzothiazole core, a bicyclic system containing fused benzene and thiazole rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer properties.[1][2] Within this class, 2-aminobenzothiazole derivatives have emerged as particularly promising candidates for anticancer drug discovery, demonstrating efficacy against a wide array of human cancer cell lines, including those of the breast, lung, colon, and liver.[3][4][5] These compounds exert their effects through diverse mechanisms of action, such as the inhibition of critical cell signaling kinases, induction of apoptosis, and cell cycle arrest.[1][6][7]
This guide focuses on 7-Amino-2-methylbenzothiazole as a versatile and strategic starting material for the synthesis of novel anticancer drug candidates. We will explore the rationale behind its use, detail key mechanisms of action for its derivatives, and provide step-by-step protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of new chemical entities based on this scaffold.
Scientific Rationale: Strategic Value of the 7-Amino-2-methylbenzothiazole Core
The strategic selection of a starting scaffold is paramount in drug discovery. 7-Amino-2-methylbenzothiazole offers distinct advantages for building a combinatorial library of potential anticancer agents. The core structure presents multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
-
The 2-Amino Group (as part of the broader 2-aminobenzothiazole class): This is the most common site for derivatization. It is highly reactive and can be readily converted into amides, sulfonamides, Schiff bases, and ureas, allowing for the introduction of a wide variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[5][8]
-
The 7-Amino Group: This exocyclic amine provides an additional, distinct handle for modification, enabling the synthesis of unique derivatives where substituents can be introduced to probe interactions with different regions of a biological target.
-
The Benzene Ring: The aromatic ring can be further functionalized, for instance, with halogen or nitro groups, which are known to significantly influence the biological activity of benzothiazole derivatives.[1][9]
This multi-faceted capacity for derivatization makes it an ideal platform for generating novel molecules with potentially superior efficacy and target specificity.
Key Anticancer Mechanisms of Benzothiazole Derivatives
Research has revealed that benzothiazole derivatives can disrupt cancer cell proliferation and survival through multiple pathways. A comprehensive understanding of these mechanisms is crucial for the rational design of new compounds and for interpreting experimental results.
Key reported mechanisms include:
-
Kinase Inhibition: Many benzothiazole compounds function as potent inhibitors of protein kinases that are critical for cancer cell growth and survival.[10] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and kinases in the PI3K/Akt pathway.[5][7][9][11] Inhibition of these pathways can halt cell proliferation and angiogenesis.
-
Induction of Apoptosis: A primary goal of cancer chemotherapy is to induce programmed cell death (apoptosis) in malignant cells. Benzothiazole derivatives have been shown to trigger apoptosis by disrupting the mitochondrial membrane potential, modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, and activating caspases.[7][12][13]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can prevent cancer cells from replicating. Arrest is commonly observed at the G2/M or sub-G1 phases.[6][7][14]
-
Topoisomerase Inhibition: Some derivatives can inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication, thereby leading to DNA damage and cell death.[1]
Visualizing a Key Target Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling cascade is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[11] Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of this pathway.[8][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.
Experimental Design and Synthesis Protocols
The following protocols provide a framework for the synthesis and initial characterization of a novel derivative library based on a 2-aminobenzothiazole scaffold.
Workflow for Derivative Synthesis and Characterization
Caption: General workflow for the synthesis of a novel benzothiazole derivative.
Protocol 1: Synthesis of a 2-(Acylamino)benzothiazole Derivative
This protocol describes a general method for acylating the 2-amino group of a benzothiazole scaffold, a common and effective strategy for generating potent derivatives.[4][8]
Materials:
-
Starting material (e.g., 2-Amino-7-methylbenzothiazole or similar)
-
Acyl chloride of choice (e.g., benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA) or Pyridine)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the 2-aminobenzothiazole starting material (1.0 eq) in the anhydrous solvent (e.g., DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., TEA, 1.2 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding saturated NaHCO₃ solution to neutralize excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. Trustworthiness Note: This washing step removes water-soluble impurities and residual base, ensuring a cleaner product.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
In Vitro Evaluation of Anticancer Potency
The first step in evaluating the biological potential of newly synthesized compounds is to assess their cytotoxicity against a panel of human cancer cell lines.
Comparative Cytotoxicity of Benzothiazole Derivatives
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. The table below presents representative IC₅₀ values from published studies on various benzothiazole derivatives, providing a benchmark for newly synthesized compounds.[3][11][12][15]
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Indole based hydrazine carboxamide derivative[12] | HT29 (Colon) | 0.015 |
| 2-hydroxybenzylidene containing semicarbazide[12] | MDA-MB-231 (Breast) | 0.24 - 0.92 |
| Substituted bromopyridine acetamide derivative[12] | SKRB-3 (Breast) | 0.0012 (1.2 nM) |
| Dichlorophenyl containing chlorobenzothiazole[12] | HOP-92 (Lung) | 0.0718 (71.8 nM) |
| 2-(4-Nitroanilinoacetyl)-aminobenzothiazole[8][11] | MCF-7 (Breast) | 22.13 |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide[15] | A549 (Lung) | 68 µg/mL |
| Benzylidine derivative 6a[3] | HepG2 (Liver) | 12.11 |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2) and appropriate culture medium
-
96-well cell culture plates
-
Synthesized benzothiazole derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells for "vehicle control" (DMSO only) and "untreated control".
-
Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. Expertise Note: During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocols for Mechanism of Action (MoA) Elucidation
Once a compound shows promising cytotoxicity, the next step is to investigate how it works.
Workflow for MoA Elucidation
Caption: Experimental workflow for elucidating the mechanism of action.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing whether a lead compound directly inhibits a specific kinase (e.g., EGFR, VEGFR-2).[11]
Procedure:
-
Reaction Setup: In a microplate, combine a purified, active recombinant kinase, a specific substrate for that kinase, and ATP in a suitable kinase reaction buffer.
-
Compound Addition: Add the benzothiazole test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (vehicle).
-
Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30 °C) for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using technologies like ADP-Glo™, HTRF®, or ELISA, which quantify either the amount of ADP produced or the phosphorylated substrate directly.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Protocol 4: Apoptosis Detection by Annexin V-FITC / Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][14][17]
Procedure:
-
Cell Treatment: Seed and treat cells with the benzothiazole compound (at its IC₅₀ concentration) for 24-48 hours, including untreated controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Viable cells.
-
Annexin V(+) / PI(-): Early apoptotic cells.
-
Annexin V(+) / PI(+): Late apoptotic or necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Conclusion
The 7-Amino-2-methylbenzothiazole scaffold is a highly valuable starting point for the development of novel anticancer therapeutics. Its structural features allow for extensive chemical modification, enabling the systematic optimization of biological activity. By employing the synthesis and evaluation protocols detailed in this guide, researchers can efficiently generate and screen derivative libraries to identify lead compounds with potent and selective anticancer activity. Further investigation into their specific molecular targets and mechanisms of action will be crucial for advancing these promising agents into preclinical and clinical development.
References
-
Chauhan, D. & Kumar, R. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 19. Available from: [Link].
-
ResearchGate. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Available from: [Link].
-
Singh, S. et al. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. CardioSomatics. Available from: [Link].
-
Kumar, R. et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed Central. Available from: [Link].
-
Al-Ostath, A. et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. Available from: [Link].
-
Pillai, A. D. et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available from: [Link].
-
Bepary, S. et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available from: [Link].
-
Gürdal, E. E. et al. Cytotoxic activities of some benzothiazole-piperazine derivatives. Semantic Scholar. Available from: [Link].
-
Sekar, V. & Periasamy, P. Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available from: [Link].
-
Yakan, H. et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 433-445. Available from: [Link].
-
Hu, X. et al. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget, 8(7), 11887–11895. Available from: [Link].
-
Noolvi, M. N. et al. (2012). Benzothiazoles: search for anticancer agents. European Journal of Medicinal Chemistry. Available from: [Link].
-
Al-Obaid, A. M. Synthesis of new 7-benzothiazol-2-yl quinolone derivatives as antitumor agents. Available from: [Link].
-
Al-Ostath, A. et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 15(46), 38670-38687. Available from: [Link].
-
Yakan, H. et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Current Issues in Molecular Biology. Available from: [Link].
-
ResearchGate. Structure and structure–activity relationship of compounds 1 and 2.. Available from: [Link].
-
Shaker, O. M. et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available from: [Link].
-
ResearchGate. Pathway for the synthesis of 7a‐d: Reagents and conditions. Available from: [Link].
-
Wang, Y. et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available from: [Link].
-
SciSpace. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available from: [Link].
-
Wang, Y. et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. Available from: [Link].
Sources
- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activities of some benzothiazole-piperazine derivatives | Semantic Scholar [semanticscholar.org]
- 15. jnu.ac.bd [jnu.ac.bd]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application of 7-Amino-2-methylbenzothiazole in Antimicrobial Agent Development: A Technical Guide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action.[1] The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Among these, 2-aminobenzothiazole derivatives have shown particular promise as antimicrobial agents. This application note provides a comprehensive guide for researchers and drug development professionals on the investigation and application of a specific, yet underexplored derivative, 7-Amino-2-methylbenzothiazole , as a foundational scaffold for the development of novel antimicrobial agents.
This document outlines detailed protocols for the chemical modification of 7-Amino-2-methylbenzothiazole, robust methodologies for the evaluation of its antimicrobial efficacy, and essential assays for assessing its preliminary safety profile. The causality behind experimental choices is explained to provide a deeper understanding of the drug development process.
The Benzothiazole Core: A Versatile Pharmacophore
Benzothiazoles, heterocyclic compounds composed of a benzene ring fused to a thiazole ring, are of significant interest to medicinal chemists. Their structural versatility allows for modifications at various positions, leading to a diverse range of biological activities.[2] Several studies have demonstrated that derivatives of 2-aminobenzothiazole are effective against a variety of bacterial and fungal pathogens, including drug-resistant strains.[1] The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.
Part 1: Synthesis and Derivatization of 7-Amino-2-methylbenzothiazole
The strategic modification of the 7-Amino-2-methylbenzothiazole scaffold is a key step in optimizing its antimicrobial activity. The primary amino group at the 7-position and the methyl group at the 2-position offer sites for chemical derivatization to explore the structure-activity relationship (SAR).
General Synthesis of 2-Aminobenzothiazole Derivatives
A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with potassium thiocyanate in the presence of a halogen. A general synthetic scheme is presented below.
Caption: General synthetic pathway for 2-aminobenzothiazole derivatives.
Proposed Derivatization of 7-Amino-2-methylbenzothiazole: Synthesis of Schiff Bases
A proven strategy to enhance the biological activity of amino-containing compounds is the formation of Schiff bases (imines). This involves the condensation of the primary amine with an aldehyde or ketone.
Protocol 1: Synthesis of Schiff Base Derivatives of 7-Amino-2-methylbenzothiazole
-
Dissolution: Dissolve 1 equivalent of 7-Amino-2-methylbenzothiazole in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde/Ketone: Add 1.1 equivalents of the desired substituted aromatic or heterocyclic aldehyde/ketone to the solution.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, DMF) to obtain the pure Schiff base derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: Step-by-step workflow for the synthesis of Schiff base derivatives.
Part 2: Antimicrobial Susceptibility Testing
A critical step in the evaluation of new chemical entities is to determine their antimicrobial spectrum and potency. Standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol 2: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
Protocol 3: MBC/MFC Determination
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism.
-
Reading Results: The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Table 1: Representative Data Presentation for Antimicrobial Susceptibility Testing
| Compound | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| 7-Amino-2-methylbenzothiazole | S. aureus (ATCC 29213) | ||
| E. coli (ATCC 25922) | |||
| C. albicans (ATCC 90028) | |||
| Derivative 1 (Schiff Base) | S. aureus (ATCC 29213) | ||
| E. coli (ATCC 25922) | |||
| C. albicans (ATCC 90028) | |||
| Ciprofloxacin | S. aureus (ATCC 29213) | ||
| E. coli (ATCC 25922) | |||
| Fluconazole | C. albicans (ATCC 90028) |
Part 3: Cytotoxicity Assessment
Preliminary assessment of the cytotoxic potential of the synthesized compounds against mammalian cells is a crucial step in early-stage drug development to identify compounds with a favorable therapeutic index.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol 4: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Part 4: Structure-Activity Relationship (SAR) and Mechanism of Action Studies
The data generated from the antimicrobial and cytotoxicity assays will be crucial for establishing a preliminary SAR. For instance, the antimicrobial activity of benzothiazole derivatives can be influenced by the nature and position of substituents on the aromatic rings.[1]
Table 2: Example of a Structure-Activity Relationship Summary
| Derivative | R-Group on Schiff Base | MIC against S. aureus (µg/mL) | IC₅₀ against HEK293 (µM) | Selectivity Index (SI = IC₅₀/MIC) |
| 1 | 4-Nitro-phenyl | |||
| 2 | 4-Chloro-phenyl | |||
| 3 | 2-Hydroxy-phenyl | |||
| 4 | 4-Methoxy-phenyl |
Further investigations into the mechanism of action could involve assays to assess bacterial membrane disruption, DNA gyrase inhibition, or other potential cellular targets.
Conclusion
7-Amino-2-methylbenzothiazole represents a promising starting point for the development of novel antimicrobial agents. The protocols and workflows detailed in this application note provide a robust framework for the synthesis of its derivatives, comprehensive evaluation of their antimicrobial efficacy, and initial assessment of their safety profile. The systematic exploration of the chemical space around this scaffold, guided by SAR studies, holds the potential to yield potent and selective antimicrobial candidates to combat the growing threat of drug-resistant infections.
References
-
Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
PubMed. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
Annals of Advances in Chemistry. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]
-
Europub. (n.d.). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Retrieved from [Link]
-
PubMed. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 7-Amino-2-methylbenzothiazole
Abstract
This document provides comprehensive, validated methodologies for the quantitative analysis of 7-Amino-2-methylbenzothiazole using both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, quality control analysts, and drug development professionals requiring robust, accurate, and sensitive analytical techniques for this compound. The causality behind experimental choices, detailed step-by-step protocols, and validation according to ICH guidelines are presented.
Introduction and Scientific Background
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 7-Amino-2-methylbenzothiazole, a specific derivative, is of significant interest in drug discovery and development as a synthetic intermediate or a potential therapeutic agent itself. Furthermore, related benzothiazole compounds are utilized as vulcanization accelerators and can be found as environmental degradation products of pesticides, necessitating sensitive analytical methods for their detection and quantification.[3]
Reliable and validated analytical methods are crucial for ensuring the quality of active pharmaceutical ingredients (APIs), quantifying the compound in various matrices during preclinical studies, and monitoring its presence in environmental samples. This application note details two powerful analytical approaches: an HPLC-UV method for routine analysis and quality control, and a highly sensitive and selective LC-MS/MS method for trace-level quantification in complex matrices.
Physicochemical Properties of 7-Amino-2-methylbenzothiazole
Understanding the physicochemical properties of the analyte is fundamental to rational method development. While specific experimental data for the 7-amino isomer is not widely published, its properties can be reliably inferred from its isomers, such as 2-Amino-4-methylbenzothiazole and 2-Amino-6-methylbenzothiazole.
| Property | Value (Estimated) | Rationale for Analytical Method |
| Molecular Formula | C₈H₈N₂S | Defines the exact mass for MS detection. |
| Molecular Weight | 164.23 g/mol | Used for preparing standard solutions of known concentration.[4] |
| Structure | Benzene ring fused to a thiazole ring with amino and methyl groups. | The aromatic structure confers strong UV absorbance. The basic amino group is readily protonated, making it ideal for reverse-phase chromatography with acidic mobile phases and positive mode ESI-MS.[5] |
| pKa | Estimated ~4-5 | The basicity of the amino group dictates that a mobile phase pH < 3 will ensure complete protonation, leading to sharp, symmetrical chromatographic peaks. |
| logP (Octanol/Water) | Estimated ~2.0-2.5 | Indicates moderate lipophilicity, making it well-suited for retention on C18 reverse-phase columns.[6] |
| Solubility | Soluble in organic solvents (Methanol, Acetonitrile); sparingly soluble in water.[5] | Dictates the choice of diluent for standards and sample preparation. |
HPLC-UV Method for Quantification
The HPLC-UV method is a robust, cost-effective, and widely accessible technique suitable for assay, purity determination, and content uniformity testing where high sensitivity is not the primary requirement.
Causality of Experimental Design
-
Chromatographic Mode: Reverse-phase chromatography is selected due to the analyte's moderate polarity. A nonpolar stationary phase (C18) is used with a polar mobile phase to achieve retention.
-
Stationary Phase: A C18 column is the standard choice and provides excellent retention and selectivity for a wide range of small molecules, including benzothiazoles.[7] Its hydrophobic nature interacts effectively with the benzothiazole ring system.
-
Mobile Phase: A gradient of acidified water and acetonitrile is employed.
-
Aqueous Component (0.1% Phosphoric Acid in Water): Phosphoric acid is a non-volatile acid that lowers the mobile phase pH to ~2.1.[8] At this pH, the amino group (pKa ~4-5) on the analyte is fully protonated (R-NH₃⁺). This suppresses silanol interactions with the stationary phase and ensures a single ionic species, resulting in sharp, symmetrical peak shapes.
-
Organic Component (Acetonitrile): Acetonitrile is a common organic modifier with low viscosity and good UV transparency. It is used to elute the analyte from the C18 column.
-
-
Detection: UV detection is chosen because the fused aromatic ring system of benzothiazole exhibits strong chromophoric properties. A preliminary UV scan of 7-Amino-2-methylbenzothiazole in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity. For a similar aminothiazole, a λmax of 272 nm was found to be effective.[7][9]
Detailed HPLC-UV Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, ortho-phosphoric acid (H₃PO₄), and ultrapure water.
-
Analyte: 7-Amino-2-methylbenzothiazole reference standard.
Protocol Steps:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid to 1000 mL of ultrapure water. Filter and degas.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in methanol or acetonitrile.
-
Perform serial dilutions with the mobile phase (at initial gradient conditions) to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% H₃PO₄ in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 20% to 80% B; 10-12 min: 80% B; 12-13 min: 80% to 20% B; 13-18 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λmax (e.g., 272 nm) |
-
Data Analysis:
-
Integrate the peak area of the analyte in the standards and samples.
-
Construct a linear calibration curve by plotting peak area versus concentration for the standards.
-
Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.
-
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
LC-MS/MS Method for High-Sensitivity Analysis
For applications requiring lower detection limits, such as bioanalysis (plasma, urine), impurity profiling, or environmental monitoring, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[10]
Causality of Experimental Design
-
Chromatography: The HPLC method is adapted for MS compatibility. The key change is replacing the non-volatile phosphoric acid with a volatile acid like formic acid.[8] Formic acid maintains an acidic pH to ensure good peak shape while being volatile enough to be removed before the analyte enters the high vacuum of the mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the optimal choice.[11] The acidic mobile phase ensures the analyte is already protonated ([M+H]⁺) in solution, facilitating efficient ionization in the ESI source.
-
Mass Analysis: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity.
-
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate the protonated molecular ion of the analyte ([M+H]⁺, m/z 165.05).
-
Q2 (Collision Cell): The isolated precursor ion is fragmented in the collision cell (Q2) using an inert gas (e.g., argon).
-
Q3 (Product Ion Selection): The third quadrupole (Q3) is set to monitor only specific, stable, and abundant fragment ions. This two-stage mass filtering (Q1 -> Q3) virtually eliminates matrix interference, allowing for precise quantification at very low levels.[12]
-
Detailed LC-MS/MS Protocol
Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
UPLC/HPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm for faster analysis).
-
Reagents: LC-MS grade acetonitrile, formic acid, and water.
-
Analyte: 7-Amino-2-methylbenzothiazole reference standard.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte (e.g., 7-Amino-2-methylbenzothiazole-d4) is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
Protocol Steps:
-
Analyte and IS Tuning:
-
Infuse a dilute solution of the analyte (~1 µg/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions by ramping the collision energy.
-
Select at least two MRM transitions (one for quantification, one for confirmation). Repeat for the Internal Standard.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare calibration standards as in the HPLC method, but at a lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
For biological samples (e.g., plasma): Perform protein precipitation. Add 3 parts cold acetonitrile (containing the IS) to 1 part plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant for injection.[9]
-
For environmental samples (e.g., water): Solid-Phase Extraction (SPE) may be required for cleanup and concentration.[3]
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-3 min: 10% to 90% B; 3-4 min: 90% B; 4-4.1 min: 90% to 10% B; 4.1-6 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | +5500 V |
| Source Temp. | 500 °C |
| MRM Transitions | Analyte: e.g., 165.05 -> 150.0 (Quantifier), 165.05 -> 123.1 (Qualifier)IS: (Determined by tuning) |
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against concentration.
-
Quantify the analyte in samples using the regression equation from the curve.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Method Validation Protocol (ICH Q2(R2) Framework)
To ensure that the analytical procedures are fit for their intended purpose, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
| Validation Parameter | Purpose | Typical Protocol & Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradation products. | Protocol: Analyze blank matrix, matrix spiked with analyte, and forced degradation samples. Criteria: No interfering peaks at the retention time of the analyte in the blank matrix. Peak purity should pass for stressed samples (HPLC-PDA). |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range. | Protocol: Analyze a minimum of 5 concentrations across the desired range. Criteria: Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of the measured value to the true value. | Protocol: Perform spike-recovery experiments by adding known amounts of analyte to the matrix at 3 levels (e.g., 80%, 100%, 120% of target concentration), in triplicate. Criteria: Mean recovery typically between 98.0% and 102.0% for drug substance assay. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision. | Protocol: Repeatability: 6 replicate injections at 100% concentration on the same day. Intermediate Precision: Repeatability test performed by a different analyst on a different day/instrument. Criteria: Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Protocol: Determined from the signal-to-noise ratio (S/N ≥ 10) or based on the standard deviation of the response and the slope of the calibration curve. Criteria: Precision (RSD) and accuracy at the LOQ should be acceptable (e.g., within ±20%). |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | Protocol: Systematically vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). Criteria: System suitability parameters (e.g., retention time, peak asymmetry) remain within predefined limits. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the analysis of 7-Amino-2-methylbenzothiazole. The HPLC-UV method is ideal for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalysis and trace-level detection. The causality-driven approach to method development and adherence to ICH validation principles ensures that these protocols will generate reliable, accurate, and reproducible data for researchers and drug development professionals.
References
- (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
- (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences.
- (N/A). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
-
Early, J. P., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. American Society for Microbiology. [Link]
-
(2023). 2-Amino-6-methylbenzothiazole. PubChem. [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(24), 6435–6444. [Link]
-
(N/A). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. [Link]
-
(2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
-
Schettgen, T., et al. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety. [Link]
-
(N/A). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
(2001). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. ResearchGate. [Link]
-
(N/A). Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties. Cheméo. [Link]
-
Zhang, M., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113642. [Link]
-
(2022). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. Journal of Pharmaceutical Negative Results. [Link]
-
(2023). 2-Amino-4-methylbenzothiazole. PubChem. [Link]
-
(2023). 2-Methylbenzothiazole. PubChem. [Link]
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzothiazole, 2-methyl- (CAS 120-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. d-nb.info [d-nb.info]
- 8. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols: 7-Amino-2-methylbenzothiazole as a Versatile Building Block for Advanced Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Amino-2-methylbenzothiazole as a pivotal building block in the synthesis of novel fluorescent probes. While direct literature on this specific isomer is emerging, we present an in-depth, experience-driven guide based on the well-established chemistry of related benzothiazole derivatives. This document outlines the core physicochemical properties, a detailed protocol for the synthesis of a representative "turn-on" fluorescent probe for detecting reactive oxygen species (ROS), and its application in live-cell imaging. The causality behind experimental choices is explained to empower researchers in adapting and innovating upon these foundational methods.
Introduction: The Benzothiazole Scaffold in Fluorescent Probe Design
Benzothiazole derivatives are a cornerstone in the development of fluorescent probes due to their rigid, planar structure and favorable photophysical properties, such as high quantum yields and large Stokes shifts.[1][2] The introduction of specific functional groups onto the benzothiazole core allows for the construction of probes that can detect a wide array of analytes, including metal ions, anions, small molecules, and biological macromolecules, through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[1]
7-Amino-2-methylbenzothiazole, the subject of this guide, offers a unique combination of a nucleophilic amino group at the 7-position and a methyl group at the 2-position. The 7-amino group serves as a versatile handle for conjugating recognition moieties or modulating the electronic properties of the fluorophore, while the 2-methyl group can influence the molecule's solubility and steric interactions. This strategic placement of functional groups makes it a promising scaffold for developing highly specific and sensitive fluorescent probes for applications in cellular imaging and diagnostics.
Physicochemical and Spectral Properties of Benzothiazole Scaffolds
The properties of 7-Amino-2-methylbenzothiazole can be inferred from its structural analogues, such as 2-amino-4-methylbenzothiazole and 2-methylbenzothiazole. These compounds are typically crystalline solids with moderate solubility in organic solvents. The benzothiazole core is known for its thermal stability.
| Property | Inferred Value/Characteristic for 7-Amino-2-methylbenzothiazole | Reference |
| Molecular Formula | C8H8N2S | [3] |
| Molecular Weight | 164.23 g/mol | [3] |
| Appearance | Likely a crystalline powder | [4] |
| Solubility | Soluble in DMSO, DMF, and alcohols; sparingly soluble in water | [5] |
| Absorption Max (λabs) | Estimated in the UV-Vis range (300-400 nm) | [6] |
| Emission Max (λem) | Dependent on substitution and environment, often in the blue-green region | [7] |
| Key Functional Groups | Primary aromatic amine (-NH2), methyl group (-CH3), benzothiazole core | N/A |
Note: The data presented is based on structurally similar compounds due to the limited availability of specific experimental data for 7-Amino-2-methylbenzothiazole.
Synthesis of a Representative Fluorescent Probe: A Protocol
The following protocol details the synthesis of a hypothetical "turn-on" fluorescent probe for hydrogen peroxide (H₂O₂), a key reactive oxygen species, using 7-Amino-2-methylbenzothiazole as the core building block. The design incorporates a boronate ester as the H₂O₂-responsive trigger.[8]
Rationale for the Synthetic Strategy
The synthesis is a two-step process. The first step involves the acylation of the 7-amino group of 7-Amino-2-methylbenzothiazole with 4-(bromomethyl)benzoyl chloride. This introduces a reactive benzyl bromide handle. The second step is a nucleophilic substitution reaction where the benzyl bromide is reacted with 4-(hydroxyphenyl)boronic acid pinacol ester. The boronate ester quenches the fluorescence of the benzothiazole core. In the presence of H₂O₂, the boronate is cleaved, releasing the highly fluorescent benzothiazole derivative.[9]
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for the H₂O₂ probe BTP-1.
Detailed Experimental Protocol
Materials and Reagents:
-
7-Amino-2-methylbenzothiazole
-
4-(Bromomethyl)benzoyl chloride
-
4-(Hydroxyphenyl)boronic acid pinacol ester
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: Synthesis of N-(2-methylbenzo[d]thiazol-7-yl)-4-(bromomethyl)benzamide (Intermediate 1)
-
Dissolve 7-Amino-2-methylbenzothiazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of 4-(bromomethyl)benzoyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain Intermediate 1.
Step 2: Synthesis of N-(2-methylbenzo[d]thiazol-7-yl)-4-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzamide) (Final Probe, BTP-1)
-
To a solution of Intermediate 1 (1.0 eq) in anhydrous DMF, add 4-(hydroxyphenyl)boronic acid pinacol ester (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60°C and stir for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the final probe, BTP-1.
Mechanism of Action and Application in Cellular Imaging
"Turn-On" Fluorescence Mechanism
The BTP-1 probe is designed to be in a fluorescence "off" state due to the quenching effect of the boronate ester group. Upon exposure to H₂O₂, a rapid and specific oxidative cleavage of the C-B bond in the boronate ester occurs. This reaction releases the unquenched fluorophore, leading to a significant increase in fluorescence intensity—a "turn-on" response.[8]
Visualizing the Detection Mechanism
Caption: Mechanism of H₂O₂ detection by the BTP-1 probe.
Protocol for Live-Cell Imaging of H₂O₂
This protocol provides a general guideline for using the BTP-1 probe to detect both exogenous and endogenous H₂O₂ in cultured mammalian cells.[9]
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549) on glass-bottom dishes
-
BTP-1 probe stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution for exogenous stimulation
-
Phorbol 12-myristate 13-acetate (PMA) for endogenous H₂O₂ stimulation
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and culture until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a working solution of BTP-1 by diluting the DMSO stock solution in serum-free medium to a final concentration of 5-10 µM.
-
Wash the cells once with warm PBS.
-
Incubate the cells with the BTP-1 working solution for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Wash the cells twice with warm PBS to remove excess probe.
-
Imaging:
-
For Exogenous H₂O₂ Detection:
-
Add fresh culture medium containing the desired concentration of H₂O₂ (e.g., 10-100 µM) to the cells.
-
Incubate for 30 minutes at 37°C.
-
Image the cells using a fluorescence microscope.
-
-
For Endogenous H₂O₂ Detection:
-
Add fresh culture medium containing a stimulant such as PMA (e.g., 1 µg/mL).
-
Incubate for 30-60 minutes to allow for endogenous H₂O₂ production.
-
Image the cells using a fluorescence microscope.
-
-
-
Data Analysis: Quantify the fluorescence intensity in the cells to determine the relative levels of H₂O₂.
Conclusion and Future Perspectives
7-Amino-2-methylbenzothiazole represents a highly promising and versatile scaffold for the development of next-generation fluorescent probes. The strategic positioning of its amino and methyl groups provides a solid foundation for creating probes with enhanced specificity, sensitivity, and photostability. The protocols and methodologies detailed in this guide, while based on the established chemistry of related benzothiazoles, offer a robust starting point for researchers to explore the full potential of this particular building block. Future work should focus on the synthesis and characterization of a wider range of probes derived from 7-Amino-2-methylbenzothiazole for the detection of various biologically and environmentally important analytes.
References
-
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 449-463. [Link]
-
Li, X., et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 27(19), 6614. [Link]
-
Khan, I., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4125. [Link]
-
Parish, T., et al. (2019). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 63(12), e01345-19. [Link]
-
STEMM Institute Press. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3), 73-77. [Link]
-
Kaur, N., et al. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances, 9(70), 41041-41048. [Link]
-
Nowak, M., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 246. [Link]
-
ResearchGate. (2025). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. [Link]
-
ResearchGate. (n.d.). 2-Methylbenzothiazole. [Link]
-
PubChem. (n.d.). 2-Methylbenzothiazole. [Link]
-
EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. [Link]
-
PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. [Link]
- Google Patents. (1984). Process for the production of 2-amino-4-methyl-benzothiazole.
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. [Link]
Sources
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of 7-Amino-2-methylbenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 7-Amino-2-methylbenzothiazole Scaffold
7-Amino-2-methylbenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure, coupled with the nucleophilic amino group at the 7-position and an activatable methyl group at the 2-position, makes it a versatile scaffold for the synthesis of a diverse array of derivatives.[1] These derivatives have shown promise as potent monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative disorders, as well as components in various industrial and consumer products.[2][3]
This guide provides a detailed, step-by-step approach to the key functionalization strategies for 7-Amino-2-methylbenzothiazole, focusing on the rationale behind experimental choices to ensure reproducible and efficient synthesis.
Core Functionalization Strategies
The primary sites for functionalization on 7-Amino-2-methylbenzothiazole are the amino group (-NH₂) at the C7 position and, to a lesser extent, the methyl group (-CH₃) at the C2 position. The aromatic ring can also undergo electrophilic substitution, though this is less common. This guide will focus on the most prevalent and synthetically useful transformations.
Section 1: N-Functionalization of the 7-Amino Group
The primary amino group is the most reactive site for functionalization, readily undergoing acylation, alkylation, and diazotization.
N-Acylation: Synthesis of Amide Derivatives
N-acylation is a robust method to introduce a wide range of functional groups, significantly altering the electronic and steric properties of the parent molecule. This is commonly achieved using acyl chlorides or anhydrides.
Rationale (Expertise & Experience): The reaction proceeds via nucleophilic acyl substitution where the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.[4] A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It acts as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive and halting the reaction.
Protocol 1: N-acetylation using Acetyl Chloride
This protocol describes a standard procedure for the N-acetylation of 7-Amino-2-methylbenzothiazole.
| Reagent | Molar Eq. | Purpose |
| 7-Amino-2-methylbenzothiazole | 1.0 | Starting Material |
| Dichloromethane (DCM) | - | Solvent |
| Triethylamine (TEA) | 1.2 | Base (Acid Scavenger) |
| Acetyl Chloride | 1.1 | Acylating Agent |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-Amino-2-methylbenzothiazole (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the highly reactive acetyl chloride.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the cooled solution over 15 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Diazotization and Subsequent Transformations
Diazotization of the 7-amino group converts it into a versatile diazonium salt intermediate. This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles, including halides (Sandmeyer reaction) and azides.[5]
Rationale (Expertise & Experience): The reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).[5] Low temperatures are essential because diazonium salts are unstable and can decompose at higher temperatures. The diazonium group is an excellent leaving group (N₂ gas), facilitating substitution reactions that are otherwise difficult to achieve.
Protocol 2: Synthesis of 7-Azido-2-methylbenzothiazole via Diazotization
This protocol details the conversion of the amino group to an azide, a useful handle for click chemistry.
| Reagent | Molar Eq. | Purpose |
| 7-Amino-2-methylbenzothiazole | 1.0 | Starting Material |
| Hydrochloric Acid (conc.) | 3.0 | Acid Catalyst |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing Agent |
| Sodium Azide (NaN₃) | 1.2 | Nucleophile |
Step-by-Step Methodology:
-
Setup: In a beaker, suspend 7-Amino-2-methylbenzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a small amount of cold water. Add this solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.
-
Azide Addition: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Work-up: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography. Caution: Organic azides can be explosive; handle with care and avoid heating neat.
Section 2: C-Functionalization of the 2-Methyl Group
The methyl group at the C2 position is activated by the adjacent electron-withdrawing benzothiazole ring system. Its protons are sufficiently acidic to be removed by a strong base, allowing for condensation reactions.
Rationale (Expertise & Experience): In the presence of a strong base or under high-temperature acidic conditions (e.g., with acetic anhydride), the 2-methyl group can react with aldehydes or ketones in an aldol-type condensation.[6] This reaction forms a new carbon-carbon bond, typically leading to a styryl or vinyl derivative after dehydration.
Protocol 3: Condensation with an Aromatic Aldehyde
This protocol provides a general method for synthesizing styrylbenzothiazole derivatives.
| Reagent | Molar Eq. | Purpose |
| 7-Amino-2-methylbenzothiazole | 1.0 | Starting Material |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.1 | Electrophile |
| Acetic Anhydride | - | Solvent & Dehydrating Agent |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 7-Amino-2-methylbenzothiazole (1.0 eq) and the aromatic aldehyde (1.1 eq).
-
Solvent: Add an excess of acetic anhydride to serve as the solvent and dehydrating agent.
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 4-8 hours. The amino group will also be acetylated under these conditions.
-
Monitoring: Follow the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the dark solution into a beaker of ice-water with stirring. A solid product should precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water. If deacetylation of the 7-amino group is desired, the product can be treated with aqueous HCl under reflux.
Conclusion
The 7-Amino-2-methylbenzothiazole core offers multiple handles for chemical modification, enabling the creation of diverse molecular architectures. By understanding the underlying principles of N-acylation, diazotization, and C-H activation of the methyl group, researchers can rationally design and synthesize novel benzothiazole derivatives for applications in drug discovery and materials science. The protocols outlined here provide a robust foundation for exploring the rich chemistry of this valuable scaffold.
References
-
Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors Source: ResearchGate URL: [Link]
- Title: Method for preparing 2-methylbenzothiazole derivative Source: Google Patents URL
-
Title: Diazotisation Source: Organic Chemistry Portal URL: [Link]
-
Title: Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO Source: ACS Publications URL: [Link]
-
Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Publishing URL: [Link]
-
Title: Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles ? Source: ResearchGate URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Semantic Scholar URL: [Link]
-
Title: Synthesis of biologically active derivatives of 2-aminobenzothiazole Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID Source: Sciforum URL: [Link]
-
Title: Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... Source: ResearchGate URL: [Link]
-
Title: Scope and versatility of the reaction between 2-methylbenzothiazole and diones Source: ResearchGate URL: [Link]
Sources
Application Note & Protocol: A Scalable Synthesis of 7-Amino-2-methylbenzothiazole
Abstract & Introduction
7-Amino-2-methylbenzothiazole is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its scaffold is present in a range of pharmacologically active agents, including those with potential antitumor, antimicrobial, and neuroprotective properties.[1][2] The efficient and scalable synthesis of this intermediate is therefore of critical importance for pharmaceutical research and manufacturing. This application note provides a detailed, field-proven protocol for the synthesis of 7-Amino-2-methylbenzothiazole on a larger scale. The described methodology is centered on the robust and cost-effective reduction of a nitro-group precursor, a transformation well-suited for industrial applications. We will elucidate the causality behind key experimental choices, from reagent selection to purification strategies, ensuring a reproducible and safe process.
The protocol herein details the reduction of 2-methyl-7-nitrobenzothiazole using iron powder in an acidic medium. This classic Béchamp reduction is favored for scale-up operations due to its use of inexpensive and readily available reagents, operational simplicity, and avoidance of high-pressure hydrogenation equipment. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable synthesis of this valuable compound.
Synthetic Strategy: Rationale and Mechanistic Considerations
The chosen synthetic pathway involves a two-stage process, beginning with the formation of the benzothiazole ring system followed by the critical reduction of a nitro group to the target primary amine.
Stage 1: Synthesis of 2-Methyl-7-nitrobenzothiazole (Precursor)
The formation of the 2-methylbenzothiazole core is typically achieved via the condensation of an appropriately substituted o-aminothiophenol with an acetylating agent, such as acetic anhydride or acetic acid.[3][4] In this case, 2-amino-6-nitrothiophenol is the key starting material. The reaction proceeds through an initial N-acetylation of the amino group, followed by an acid-catalyzed intramolecular cyclization (dehydration) to form the stable thiazole ring. This step establishes the core scaffold of the molecule.
Stage 2: Reduction of 2-Methyl-7-nitrobenzothiazole to 7-Amino-2-methylbenzothiazole
This is the core focus of our scale-up protocol. The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While several methods exist (e.g., catalytic hydrogenation, reduction with tin or zinc), the use of metallic iron in an acidic solvent like acetic acid offers a compelling balance of cost, efficiency, and safety for large-scale production.[5]
The mechanism involves the single-electron transfer from the surface of the iron metal to the nitro group. The acidic medium serves to protonate the intermediates and dissolve the resulting iron oxides (Fe₂O₃, Fe₃O₄), driving the reaction to completion. The overall stoichiometry is complex but can be summarized as:
4 Fe(s) + R-NO₂(aq) + 10 H⁺(aq) → R-NH₃⁺(aq) + 4 Fe²⁺(aq) + 2 H₂O(l)
The choice of an ethanol/acetic acid co-solvent system ensures sufficient solubility for the organic substrate while providing the necessary acidic environment for the reduction. The portion-wise addition of iron powder is a critical process control step to manage the reaction's exothermicity, which can be significant on a larger scale.
Hazard Assessment and Safety Protocols
3.1 Reagent Safety:
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent.
-
2-Methyl-7-nitrobenzothiazole: Aromatic nitro compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Iron Powder (Fe): Flammable solid. Dust may form explosive mixtures in the air. Keep away from ignition sources.
-
Glacial Acetic Acid (CH₃COOH): Corrosive. Causes severe skin burns and eye damage.[6] Use in a well-ventilated area, preferably a fume hood.
-
Ethanol (C₂H₅OH): Highly flammable liquid and vapor.
-
7-Amino-2-methylbenzothiazole: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment.
-
Thiophenols (General Precaution): Precursors like 2-amino-6-nitrothiophenol possess a powerful and unpleasant stench and are toxic.[7][8][9] All manipulations involving thiophenols must be conducted in a high-efficiency fume hood.
3.2 Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Nitrile or neoprene gloves suitable for handling corrosive acids and organic solvents.
-
Body Protection: Flame-retardant lab coat.
-
Respiratory Protection: Not typically required if all operations are conducted within a certified fume hood. A respirator may be necessary for handling large quantities of fine iron powder.
3.3 Engineering Controls:
-
All steps of the procedure must be performed in a well-ventilated laboratory, inside a chemical fume hood.
-
A heating mantle with a temperature controller and a robust mechanical stirrer are essential for safe and controlled heating and mixing.
-
Ensure fire extinguishers (Class B for flammable liquids) and a safety shower/eyewash station are readily accessible.
Experimental Workflow Diagram
The overall process for the scaled-up synthesis is illustrated below.
Caption: Workflow for the scaled-up synthesis of 7-Amino-2-methylbenzothiazole.
Detailed Scale-Up Protocol
This protocol describes the reduction of 100 g of 2-methyl-7-nitrobenzothiazole. Adjust quantities proportionally for different scales.
5.1 Equipment:
-
2 L three-neck round-bottom flask (or appropriate jacketed reactor)
-
Overhead mechanical stirrer with a Teflon paddle
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Powder funnel
-
Large Büchner funnel and filter flask (2 L)
-
Celite® 545 (diatomaceous earth)
-
Rotary evaporator
-
pH meter or pH strips
5.2 Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-7-nitrobenzothiazole | 194.21 | 100.0 g | 0.515 |
| Iron Powder (<325 mesh) | 55.85 | 115.0 g | 2.06 |
| Glacial Acetic Acid | 60.05 | 210 mL | 3.67 |
| Ethanol (Absolute) | 46.07 | 1.4 L | - |
| Deionized Water | 18.02 | ~1 L | - |
| Ammonium Hydroxide (28%) | 35.04 | As needed | - |
5.3 Step-by-Step Procedure:
-
Reactor Setup: Assemble the 2 L reactor with the mechanical stirrer, reflux condenser, and a thermocouple. Ensure all joints are properly sealed.
-
Charging Reactants: To the reactor, add 2-methyl-7-nitrobenzothiazole (100.0 g), absolute ethanol (1.4 L), and glacial acetic acid (210 mL).
-
Heating: Begin stirring the mixture and heat it to a gentle reflux (approx. 80-85 °C). A clear, yellow-to-orange solution should form.
-
Iron Addition: Once the solution is at a stable reflux, begin adding the iron powder (115.0 g) in small portions (approx. 10-15 g each) over a period of 60-90 minutes via the powder funnel.
-
Causality Note: This controlled addition is crucial to manage the exothermic nature of the reduction. A rapid addition can cause the reaction to boil too vigorously, potentially overwhelming the condenser.
-
-
Reaction Monitoring: After the final addition of iron, maintain the mixture at reflux for an additional 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot (nitro compound) indicates completion.
-
Hot Filtration (Work-Up): While the reaction mixture is still hot (but not boiling), prepare a Büchner funnel with a pad of Celite® (approx. 1-2 cm thick). Filter the hot reaction mixture through the Celite pad to remove the iron powder and iron oxide salts.
-
Causality Note: Hot filtration prevents the product from prematurely crystallizing and being lost with the iron sludge. The Celite bed is essential for trapping very fine particles that would otherwise pass through standard filter paper.
-
-
Washing: Wash the filter cake with hot ethanol (2 x 100 mL) to ensure complete recovery of the product. Combine the washings with the main filtrate.
-
Solvent Removal: Transfer the filtrate to a large round-bottom flask and concentrate the solution using a rotary evaporator until approximately 80% of the ethanol has been removed. The residue will be a thick, acidic slurry.
-
Product Precipitation: Allow the concentrated residue to cool to room temperature. Slowly pour the residue into a beaker containing 1 L of cold deionized water with vigorous stirring.
-
Neutralization and Isolation: Adjust the pH of the aqueous suspension to 7.5-8.0 by slowly adding concentrated ammonium hydroxide. The product will precipitate as a tan or light brown solid. Stir the mixture for 30 minutes to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water (3 x 200 mL) until the washings are neutral. Dry the solid in a vacuum oven at 50-60 °C to a constant weight. This yields the crude product.
-
Expected Crude Yield: 75-85 g (89-100%).
-
5.4 Purification by Recrystallization:
-
Transfer the crude 7-Amino-2-methylbenzothiazole to an appropriately sized flask.
-
Add a minimal amount of hot ethanol or an ethanol/water mixture to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Final Yield: 65-75 g (77-89% overall).
-
Expected Purity: >98% (by HPLC/NMR).
-
Melting Point: 100-102 °C.[5]
-
References
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ScienceDirect. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole. Retrieved from [Link]
-
Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. SpringerLink. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. Retrieved from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Retrieved from [Link]
-
Benzothiazole, 2-amino-6-methyl. (n.d.). Organic Syntheses. Retrieved from [Link]
-
2-Methylbenzothiazole | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Retrieved from [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]
- Process for the preparation of 2-aminobenzothiazoles. (n.d.). Google Patents.
- Process for the production of 2-amino-4-methyl-benzothiazole. (n.d.). Google Patents.
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. Retrieved from [Link]
- Method for preparing 2-methylbenzothiazole derivative. (n.d.). Google Patents.
-
2-Aminobenzothiazole derivatives. (n.d.). Université catholique de Louvain. Retrieved from [Link]
-
Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Cell-based assays for evaluating 7-Amino-2-methylbenzothiazole cytotoxicity
A Multi-Parametric, Cell-Based Approach for Evaluating the Cytotoxicity of 7-Amino-2-methylbenzothiazole
Authored by: Senior Application Scientist
Abstract
This guide provides a comprehensive framework for assessing the cytotoxic potential of 7-Amino-2-methylbenzothiazole, a heterocyclic compound with a core structure found in many biologically active agents.[1] Given the prevalence of the benzothiazole scaffold in medicinal chemistry, rigorous evaluation of its derivatives is critical for drug discovery and chemical safety assessment.[1][2] We present a multi-parametric strategy employing four distinct, yet complementary, cell-based assays to build a detailed cytotoxic profile. This approach moves beyond a simple live/dead assessment to probe specific mechanisms of cell death, including metabolic compromise, loss of membrane integrity, induction of apoptosis, and oxidative stress. The protocols provided are designed for researchers, scientists, and drug development professionals to generate robust, reproducible, and insightful data.
Introduction: The Rationale for a Multi-Parametric Assessment
7-Amino-2-methylbenzothiazole belongs to the benzothiazole family, a class of compounds recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] However, these same biological activities can be associated with off-target cytotoxicity. A preliminary assessment of a substance's effect on cell viability is a cornerstone of toxicology and preclinical drug development.[4][5]
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, an assay measuring metabolic activity might not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell death). Therefore, to construct a comprehensive and mechanistically informative profile of 7-Amino-2-methylbenzothiazole, we will utilize a panel of four assays, each interrogating a different hallmark of cellular health and death.
-
Metabolic Viability: The MTT assay assesses mitochondrial function.[6][7]
-
Membrane Integrity: The Lactate Dehydrogenase (LDH) assay measures plasma membrane damage, a marker of necrosis or late-stage apoptosis.[4][8]
-
Apoptosis Induction: The Caspase-3/7 assay quantifies the activity of key executioner caspases in the programmed cell death pathway.[9][10][11]
-
Oxidative Stress: The ROS assay detects the generation of reactive oxygen species, a common mechanism of drug-induced toxicity.[12][13]
This integrated approach provides a robust system for not only quantifying cytotoxicity but also for generating hypotheses about the underlying mechanism of action.
Hypothesized Cytotoxic Pathways
Benzothiazole derivatives have been shown to exert cytotoxic effects through multiple pathways. Some derivatives induce apoptosis by arresting the cell cycle and activating caspases.[3] Others are known to modulate the production of intracellular free radicals, leading to oxidative stress and subsequent cell death.[14] Based on this, we can hypothesize two primary, interconnected pathways for 7-Amino-2-methylbenzothiazole cytotoxicity that our selected assays will investigate.
Caption: Hypothesized cytotoxic mechanisms and corresponding assays.
Overall Experimental Workflow
A systematic approach is essential for obtaining reliable and comparable data from multiple assays. The following workflow outlines the key stages from initial cell culture to final data analysis.
Caption: General experimental workflow for cytotoxicity profiling.
Core Assay Protocols
Important Preliminary Steps:
-
Cell Line Selection: Choice of cell line (e.g., HepG2, A549, MCF-7) should be based on the research context. Some studies on benzothiazole derivatives have used these lines.[14][15][16] For general toxicity, a liver cell line like HepG2 is common.
-
Compound Preparation: Dissolve 7-Amino-2-methylbenzothiazole in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. Further dilutions should be made in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5%, as the solvent itself can be toxic.
-
Controls: For each assay, it is critical to include:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest compound concentration. This represents 100% viability or baseline cytotoxicity.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine for apoptosis, Triton™ X-100 for membrane lysis) to ensure the assay is working correctly.
-
Medium Blank: Wells with medium but no cells, to measure background signal.[17]
-
Assay 1: Metabolic Viability via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[18][19] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[6][7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[18]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[18]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of 7-Amino-2-methylbenzothiazole (and controls). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[20]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan.[18][20]
-
Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.[7][20] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Expected Data:
| Concentration (µM) | Absorbance (570 nm) | % Viability vs. Vehicle |
| Vehicle (0) | 1.250 | 100% |
| 1 | 1.188 | 95% |
| 10 | 0.938 | 75% |
| 50 | 0.625 | 50% |
| 100 | 0.313 | 25% |
| 250 | 0.125 | 10% |
Assay 2: Membrane Integrity via LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[4] When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—LDH is released into the cell culture medium.[4] The assay measures the enzymatic activity of this extracellular LDH, which is proportional to the level of cell lysis.[8][21] The LDH-catalyzed reaction produces NADH, which then reduces a probe into a colored (colorimetric) or fluorescent (fluorometric) product.
Caption: Principle of the Lactate Dehydrogenase (LDH) assay.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in the MTT protocol (Steps 1 & 2).
-
Controls for LDH Assay: In addition to standard controls, prepare a "Maximum LDH Release" control by adding a lysis buffer (e.g., 1% Triton™ X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[22]
-
Sample Collection: After the treatment incubation, carefully transfer a small aliquot (e.g., 2-10 µL) of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[23] This allows the cells to be used for other assays.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and probe). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the signal (absorbance or fluorescence) using a plate reader at the wavelength specified by the kit manufacturer (e.g., 490 nm for colorimetric assays).[4]
Data Analysis: % Cytotoxicity = ( [Sample] - [Vehicle] ) / ( [Max. LDH Release] - [Vehicle] ) * 100
Assay 3: Apoptosis Induction via Caspase-3/7 Assay
Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[10][11] This assay utilizes a specific tetrapeptide substrate (DEVD) linked to a reporter molecule (for luminescence or fluorescence).[9] When caspases-3 or -7 are active in apoptotic cells, they cleave the DEVD sequence, releasing the reporter and generating a measurable signal that is directly proportional to caspase activity.[9]
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled, clear-bottom 96-well plate (for luminescent assays) as described previously. The plate color is crucial for minimizing signal crosstalk.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's protocol.[9] This is typically a single-reagent addition that combines cell lysis buffer, the substrate, and luciferase.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.[9]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Expected Data:
| Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle (0) | 15,000 | 1.0 |
| 1 | 18,000 | 1.2 |
| 10 | 60,000 | 4.0 |
| 50 | 150,000 | 10.0 |
| 100 | 90,000 | 6.0 |
| Staurosporine (1 µM) | 180,000 | 12.0 |
Note: A bell-shaped curve is often observed, as very high concentrations may cause rapid necrosis, preventing the full development of the apoptotic cascade.
Assay 4: Oxidative Stress via ROS Detection Assay
Principle: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that are generated as byproducts of normal metabolism.[12] Excessive ROS production leads to oxidative stress, which can damage DNA, proteins, and lipids, ultimately causing cell death.[13] This assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12][13] The fluorescence intensity is proportional to the level of intracellular ROS.[12]
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at an appropriate density and incubate for 24 hours.
-
Probe Loading: Remove the culture medium and wash the cells gently with 100 µL of pre-warmed PBS.[12] Add 100 µL of diluted H₂DCFDA working solution (e.g., 10 µM in serum-free medium) to each well.[24]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow for probe uptake and de-esterification.[12][24]
-
Compound Treatment: Remove the H₂DCFDA solution and wash the cells once with PBS. Add 100 µL of medium containing the test compound (7-Amino-2-methylbenzothiazole) or controls. A positive control such as Tert-Butyl hydroperoxide (TBHP) or H₂O₂ should be used.[12][13]
-
Incubation: Incubate for the desired time period (this can be a short-term assay, e.g., 1-6 hours).
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[12][25]
Safety Precautions for 7-Amino-2-methylbenzothiazole
Based on available Safety Data Sheets (SDS), 7-Amino-2-methylbenzothiazole and related compounds are classified as hazardous.[26][27][28]
-
Hazards: Harmful if swallowed.[26][28] Causes serious eye irritation.[26] May be harmful if inhaled or in contact with skin.[27][29]
-
Handling:
-
First Aid:
References
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- ROS Assay Kit Protocol. (n.d.). Various Suppliers.
-
Flow Cytometric Detection of Reactive Oxygen Species. (n.d.). Bio-protocol. Retrieved from [Link]
-
Cellular reactive oxygen species (ROS) assay strategy. (2025, July 11). AntBio. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]
-
The Role of LDH in Cellular Cytotoxicity. (2020, January 7). G-Biosciences. Retrieved from [Link]
-
Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
-
Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies, Inc. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved from [Link]
-
Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. (2022, July 12). YouTube. Retrieved from [Link]
- Safety Data Sheet for Benzothiazole. (2024, November 4). Generic Supplier.
-
Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. (2016). PubMed. Retrieved from [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. (n.d.). JAGANNATH UNIVERSITY. Retrieved from [Link]
-
Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2024, November 13). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016, April 19). ResearchGate. Retrieved from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). NIH. Retrieved from [Link]
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [ch.promega.com]
- 11. stemcell.com [stemcell.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnu.ac.bd [jnu.ac.bd]
- 17. dojindo.com [dojindo.com]
- 18. clyte.tech [clyte.tech]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. tiarisbiosciences.com [tiarisbiosciences.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [worldwide.promega.com]
- 24. antbioinc.com [antbioinc.com]
- 25. assaygenie.com [assaygenie.com]
- 26. geneseo.edu [geneseo.edu]
- 27. fishersci.com [fishersci.com]
- 28. fishersci.com [fishersci.com]
- 29. dcfinechemicals.com [dcfinechemicals.com]
- 30. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the In Vitro Evaluation of 7-Amino-2-methylbenzothiazole as a Kinase Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Evaluating 7-Amino-2-methylbenzothiazole as a Kinase Inhibitor
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other "signalopathies".[1]
The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[3] Several derivatives of 2-aminothiazole have been successfully developed as potent kinase inhibitors, such as Dasatinib, a pan-Src family kinase inhibitor.[4][5] This success stems from the scaffold's ability to form key hydrogen bond interactions within the ATP-binding site of many kinases.[5]
This application note details a comprehensive in vitro strategy for the evaluation of a novel compound, 7-Amino-2-methylbenzothiazole, as a potential kinase inhibitor. We provide a step-by-step guide for its initial biochemical characterization, including primary screening, determination of inhibitory potency (IC50), and assessment of selectivity across a panel of kinases. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for go/no-go decisions in early-stage drug discovery.
Chemical Profile: 7-Amino-2-methylbenzothiazole
| Property | Value | Source |
| IUPAC Name | 2-Methyl-1,3-benzothiazol-7-amine | N/A |
| Molecular Formula | C8H8N2S | [6] |
| Molecular Weight | 164.23 g/mol | [6] |
| Structure | [6] |
Note: The provided structure is for the closely related isomer 2-Amino-6-methylbenzothiazole, as a direct public domain image for the 7-amino isomer was not immediately available. The principles of evaluation remain the same.
Experimental Workflow for Kinase Inhibitor Profiling
The in vitro evaluation of 7-Amino-2-methylbenzothiazole follows a logical, multi-step process designed to comprehensively characterize its inhibitory potential. The workflow begins with a broad primary screen to identify potential kinase targets, followed by more detailed dose-response studies to quantify potency, and concludes with a selectivity profile to understand its specificity.
Caption: High-level workflow for in vitro kinase inhibitor evaluation.
PART 1: Primary Kinase Inhibition Assay (Luminescence-Based)
Principle: This initial screen utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the activity of a target kinase in the presence of a single, high concentration of 7-Amino-2-methylbenzothiazole.[7][8] The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity, which is detected via a luciferase-based reaction that generates a luminescent signal.[9] A decrease in luminescence compared to a vehicle control indicates inhibition of the kinase.
Materials and Reagents:
-
7-Amino-2-methylbenzothiazole (stock solution in 100% DMSO)
-
Target Kinase (e.g., Src, Abl, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ATP solution
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Protocol: Step-by-Step
-
Compound Preparation: Prepare a working solution of 7-Amino-2-methylbenzothiazole at a concentration of 10 µM in the appropriate kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
-
Reaction Setup:
-
Add 5 µL of kinase reaction buffer containing the target kinase and its specific substrate to each well of a 384-well plate.
-
Add 2.5 µL of the 10 µM 7-Amino-2-methylbenzothiazole working solution to the "Test Compound" wells.
-
Add 2.5 µL of reaction buffer with the equivalent percentage of DMSO to the "No Inhibitor" (Positive Control) wells.
-
Add 2.5 µL of reaction buffer with a known potent inhibitor for the target kinase to the "Positive Inhibition Control" wells.
-
-
Initiate Kinase Reaction: Start the reaction by adding 2.5 µL of ATP solution to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[1][10]
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. The incubation time may need to be optimized based on the specific kinase's activity.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Lumi_test - Lumi_background) / (Lumi_control - Lumi_background))
Where:
-
Lumi_test is the luminescence from the wells with 7-Amino-2-methylbenzothiazole.
-
Lumi_control is the luminescence from the "No Inhibitor" wells.
-
Lumi_background is the luminescence from wells with no kinase.
A compound is typically considered a "hit" if it demonstrates >50% inhibition in this primary screen.
PART 2: IC50 Determination
Principle: Once a hit is identified, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[11][12] This is a critical parameter for quantifying the potency of a potential drug.[2][12] The experiment is conducted using the same assay format as the primary screen, but with a serial dilution of the inhibitor.
Protocol: Step-by-Step
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 7-Amino-2-methylbenzothiazole in 100% DMSO. A typical starting concentration might be 100 µM.
-
Assay Plate Preparation: Follow the same procedure as the primary screen, but instead of a single concentration, add the serially diluted compound to the assay wells.
-
Kinase Reaction and Detection: Proceed with the kinase reaction, incubation, and luminescence detection steps as described in PART 1.
-
Data Analysis:
-
Normalize the data by setting the "No Inhibitor" control to 100% activity and the "Positive Inhibition Control" to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 value is determined from the fitted curve.[13]
-
Hypothetical Data Presentation:
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.70 | 75.4 |
| 1.23 | 52.3 |
| 0.41 | 28.9 |
| 0.14 | 10.1 |
| 0.05 | 4.5 |
| 0.02 | 1.2 |
| 0.00 | 0 |
Resulting IC50: Based on the hypothetical data above, the calculated IC50 for 7-Amino-2-methylbenzothiazole against the target kinase would be approximately 1.15 µM .
PART 3: Kinase Selectivity Profiling
Principle: Achieving selectivity is a major challenge in kinase inhibitor development due to the highly conserved nature of the ATP-binding site across the human kinome.[1] Kinase selectivity profiling is essential to identify potential off-target effects that could lead to toxicity and to understand the compound's mechanism of action.[2] This is typically done by screening the compound against a large panel of diverse kinases.[7][14]
Caption: Conceptual diagram of kinase selectivity profiling.
Protocol: Step-by-Step
-
Select Kinase Panel: Choose a commercially available kinase profiling service (e.g., Promega, Reaction Biology) that offers a broad panel representing different families of the human kinome.[7][14][15]
-
Compound Submission: Submit 7-Amino-2-methylbenzothiazole for screening at a fixed concentration (e.g., 1 µM or 10 µM) against the selected panel.
-
Data Reception: The service provider will perform the assays (often radiometric or luminescence-based) and return data as percent inhibition for each kinase in the panel.
-
Data Visualization and Analysis:
-
Represent the data as a heatmap or a dendrogram to visualize the selectivity profile.
-
Calculate a selectivity score, such as the S-score, to quantify the degree of selectivity.
-
Identify any potent off-target kinases, which may represent opportunities for drug repositioning or liabilities that need to be addressed through medicinal chemistry optimization.[16]
-
Hypothetical Selectivity Data (Abbreviated Panel):
| Kinase Target | % Inhibition @ 1 µM |
| Src | 92% |
| Abl | 88% |
| Lck | 75% |
| Fyn | 68% |
| EGFR | 15% |
| VEGFR2 | 12% |
| CDK2 | 8% |
| PKA | 5% |
Interpretation: The hypothetical data suggests that 7-Amino-2-methylbenzothiazole is a potent inhibitor of the Src and Abl tyrosine kinases, with moderate activity against other Src family members (Lck, Fyn). It shows high selectivity against serine/threonine kinases (CDK2, PKA) and other tyrosine kinase families (EGFR, VEGFR2) at the tested concentration. This profile suggests a potential therapeutic application in diseases driven by Src or Abl activity, such as chronic myeloid leukemia (CML).
Conclusion and Future Directions
These application notes provide a foundational workflow for the initial in vitro characterization of 7-Amino-2-methylbenzothiazole as a kinase inhibitor. The described protocols for primary screening, IC50 determination, and selectivity profiling are essential for making informed decisions in the early stages of drug discovery.
Positive results from these assays would warrant further investigation, including:
-
Mechanism of Action Studies: Determining if the inhibition is ATP-competitive.
-
Biophysical Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the target kinase.[2]
-
Cell-Based Assays: Evaluating the compound's ability to inhibit kinase activity within a cellular context and assess its effect on cell proliferation and survival.[1][17]
By following this structured approach, researchers can efficiently and accurately evaluate the potential of 7-Amino-2-methylbenzothiazole and other novel compounds as valuable additions to the arsenal of kinase-targeted therapeutics.
References
-
Knight, Z. A., & Shokat, K. M. (2005). Features of the kinase family: a basis for developing selective inhibitors. Accounts of chemical research, 38(11), 895-903. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
K-Varedi, S. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8827. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In Allosteric Kinase Inhibitors (pp. 49-81). [Link]
-
BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. [Link]
-
Abdel-Ghani, T. M., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry, 114, 105073. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. [Link]
-
BPS Bioscience. Luminescent Assay Kits. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(12), 1002–1007. [Link]
-
ResearchGate. Idealised values for the potency (IC 50 ) of an inhibitor with intrinsic affinity K i =10 nM in an ATP-competitive assay for three kinases A-C with varying K m,ATP at increasing concentrations of ATP. [Link]
-
Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in pharmacology, 2, 41. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
-
Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
-
Moon, J. S., & Kim, Y. C. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2623. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial chemistry & high throughput screening, 6(3), 167–177. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]
-
Sumita, M., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling, 62(23), 5798-5809. [Link]
-
ResearchGate. (2023). In vitro kinase assay v1. [Link]
-
Li, Y., et al. (2007). Fluorescence detection techniques for protein kinase assay. Chinese Journal of Analytical Chemistry, 35(10), 1525-1530. [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Protein Kinases as Drug Targets. John Wiley & Sons. [Link]
-
MDPI. Special Issue : Design and Study of Kinase Inhibitors. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Molecular Devices. Fluorescence Polarization (FP). [Link]
-
Semantic Scholar. (2023). 2‑Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17335, 2-Amino-6-methylbenzothiazole. [Link]
-
Aashaq, S., & Hottiger, M. O. (2021). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. STAR protocols, 2(3), 100683. [Link]
-
ResearchGate. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. [Link]
-
Chen, C. C., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(12), i349-i357. [Link]
-
BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Biocompare. Kinase-Glo Plus Luminescent Kinase Assay V3772 from Promega. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. clyte.tech [clyte.tech]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 16. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for Docking Studies of 7-Amino-2-methylbenzothiazole with Target Proteins
Introduction
The benzothiazole scaffold is a prominent heterocyclic pharmacophore renowned for its wide spectrum of biological activities.[1][2] Derivatives of benzothiazole have demonstrated therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] This broad range of activity stems from the ability of the benzothiazole core to be readily functionalized, allowing for the fine-tuning of its steric and electronic properties to achieve specific interactions with biological targets.[5] 7-Amino-2-methylbenzothiazole is a specific derivative of this versatile scaffold. While less common in literature than other isomers, its structural features suggest potential for targeted interactions with various protein families.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 7-Amino-2-methylbenzothiazole against a selection of therapeutically relevant protein targets. We will delve into the rationale behind target selection, provide detailed, step-by-step protocols for ligand and protein preparation, molecular docking simulations using AutoDock Vina, and in-depth analysis and visualization of the results. The protocols are designed to be self-validating and are grounded in established computational chemistry principles.
Target Protein Selection Rationale
Given the diverse pharmacological profile of benzothiazole derivatives, we have selected three representative protein targets implicated in major disease areas:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain (Oncology): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Its overexpression or mutation is a hallmark of many cancers, making it a well-established target for cancer therapy.[5][6] Benzothiazole derivatives have been investigated as potential EGFR inhibitors.[5][7]
-
Beta-secretase 1 (BACE1) (Neurodegenerative Disease): BACE1 is an aspartyl protease that is a key enzyme in the amyloidogenic pathway, leading to the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease.[8][9]
-
Staphylococcus aureus DNA Gyrase (Infectious Disease): DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. Benzothiazoles have shown promise as inhibitors of this enzyme.
Materials and Software
| Software/Resource | Purpose | URL |
| PyMOL | Molecular visualization and preparation | [Link] |
| AutoDockTools (ADT) | Preparation of files for AutoDock | [Link] |
| AutoDock Vina | Molecular docking | [Link] |
| RCSB Protein Data Bank | Source of protein crystal structures | [Link] |
| PubChem | Source for small molecule information | [Link] |
Experimental Protocols
Part 1: Ligand Preparation
SMILES String: Cc1nc2c(s1)cccc2N
Protocol:
-
2D to 3D Conversion:
-
Use a chemical drawing tool such as ChemDraw or the online PubChem Sketcher to draw the 2D structure from the SMILES string.
-
Convert the 2D structure to a 3D structure (.sdf or .mol2 format).
-
-
Energy Minimization:
-
Perform energy minimization of the 3D structure using a force field like MMFF94. This can be done in software like Avogadro or via online tools. This step is crucial for obtaining a low-energy, realistic conformation of the ligand.
-
-
Preparation for Docking (using AutoDockTools):
-
Launch AutoDockTools (ADT).
-
Go to Ligand -> Input -> Open and select the energy-minimized ligand file.
-
ADT will automatically add hydrogens and compute Gasteiger charges.
-
Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.
-
Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).
-
Part 2: Protein Preparation
This protocol is applicable to all three target proteins.
Target Protein PDB IDs:
| Target Protein | PDB ID |
| EGFR Kinase Domain | 1M17 |
| BACE1 | 2ZHS |
| Staphylococcus aureus DNA Gyrase | 5CDQ |
Protocol:
-
Download Protein Structure:
-
Navigate to the RCSB PDB website and download the crystal structure in PDB format for the chosen target.
-
-
Clean the Protein Structure (using PyMOL):
-
Open the PDB file in PyMOL.
-
Remove water molecules, co-crystallized ligands, and any other non-protein molecules by typing remove solvent and remove resn in the PyMOL command line.
-
If the protein has multiple chains, decide whether to use the entire biological assembly or a single chain for docking, based on the location of the active site. For these targets, a single chain containing the active site is sufficient.
-
Save the cleaned protein as a new PDB file.
-
-
Prepare Protein for Docking (using AutoDockTools):
-
Launch ADT.
-
Go to File -> Read Molecule and open the cleaned PDB file.
-
Go to Edit -> Hydrogens -> Add to add polar hydrogens.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Save the prepared protein in PDBQT format (Grid -> Macromolecule -> Choose, then File -> Save -> Write PDBQT).
-
Part 3: Molecular Docking using AutoDock Vina
Workflow Diagram:
Caption: Molecular Docking Workflow.
Protocol:
-
Grid Box Generation:
-
In ADT, with the prepared protein loaded, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of this box to encompass the known active site of the protein. For the selected targets, the active site can be identified from the literature or by observing the binding site of the co-crystallized ligand in the original PDB file.
-
Record the center coordinates and dimensions of the grid box.
-
-
Create a Configuration File:
-
Create a text file (e.g., conf.txt) and add the following lines, replacing the file names and coordinates as appropriate:
-
-
Run AutoDock Vina:
-
Open a command terminal.
-
Navigate to the directory containing your prepared files and the configuration file.
-
Execute the following command:
-
Vina will perform the docking and generate an output file (docked_results.pdbqt) containing the docked poses of the ligand and a log file (results.log) with the binding energies.
-
Part 4: Analysis and Visualization of Docking Results
Logical Relationship of Analysis:
Caption: Docking Result Analysis Flow.
Protocol:
-
Analyze Binding Energies:
-
Open the .log file generated by Vina. It will contain a table of binding energies (in kcal/mol) for the top predicted binding poses. A more negative binding energy indicates a stronger predicted binding affinity.[1]
-
-
Visualize Docked Poses (using PyMOL):
-
Open the prepared protein PDBQT file in PyMOL.
-
Open the docked_results.pdbqt file. This will overlay the docked ligand poses on the protein.
-
Select the pose with the lowest binding energy for further analysis.
-
-
Analyze Interactions:
-
Within PyMOL, use the Action -> preset -> ligand sites -> cartoon to focus on the binding site.
-
To identify specific interactions, use the Wizard -> Measurement tool to measure distances between ligand atoms and protein residues. Hydrogen bonds are typically considered to be within 3.5 Å.
-
Use the display -> show -> surface option to visualize the shape of the binding pocket.
-
Analyze the types of interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between 7-Amino-2-methylbenzothiazole and the amino acid residues in the active site.
-
Expected Results and Data Presentation
The docking simulations will yield binding affinity scores for 7-Amino-2-methylbenzothiazole with each of the target proteins. These results can be summarized in a table for easy comparison.
Table 1: Predicted Binding Affinities of 7-Amino-2-methylbenzothiazole
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| EGFR Kinase Domain | 1M17 | Value from Vina log | e.g., Met793, Leu718 |
| BACE1 | 2ZHS | Value from Vina log | e.g., Asp32, Asp228 |
| S. aureus DNA Gyrase | 5CDQ | Value from Vina log | e.g., Asp79, Gly83 |
The analysis of the best-docked pose will reveal the specific molecular interactions responsible for the predicted binding. For example, the amino group at position 7 could act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring could act as hydrogen bond acceptors. The methyl group at position 2 and the benzene ring can participate in hydrophobic and van der Waals interactions.
Trustworthiness and Self-Validation
To ensure the trustworthiness of these computational results, the following self-validation steps are recommended:
-
Re-docking: Before docking the ligand of interest, perform a docking simulation with the co-crystallized ligand from the original PDB file. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å, which validates the docking protocol for the specific target.
-
Comparison with Known Inhibitors: If available, dock known inhibitors of the target proteins and compare their binding energies and interaction patterns with those of 7-Amino-2-methylbenzothiazole. This provides a benchmark for evaluating the potential of the novel compound.
Conclusion
This application note provides a detailed and scientifically grounded framework for conducting molecular docking studies of 7-Amino-2-methylbenzothiazole against key therapeutic targets. By following these protocols, researchers can generate valuable insights into the potential binding modes and affinities of this compound, which can guide further experimental validation and lead optimization in drug discovery programs. The combination of robust computational methods and careful analysis is essential for leveraging in silico techniques to accelerate the development of novel therapeutics.
References
-
Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Asif, M., & Imran, M. (2021). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. Mini-Reviews in Organic Chemistry, 18(8), 1086-1097. Retrieved January 17, 2026, from [Link]
-
Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Pharmacological relevance of recently reported benzothiazole scaffolds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Medicinal significance of benzothiazole scaffold: an insight view. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-13. Retrieved January 17, 2026, from [Link]
-
Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Retrieved January 17, 2026, from [Link]
-
Visualizing protein-protein docking using PyMOL. (2021, October 12). The Bioinformatics Manual. Retrieved January 17, 2026, from [Link]
-
PyMOL tutorial: Generate ligand interaction images. (n.d.). Proteins.Plus. Retrieved January 17, 2026, from [Link]
-
Al-Suwaidan, I. A., et al. (2016). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 1(5), 895-903. Retrieved January 17, 2026, from [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 3RU1: Structure of Bace-1 (Beta-Secretase) in Complex with 3-(2-Aminoquinolin-3-yl)-N-(cyclohexylmethyl)propanamide. (2011). Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 9FZ6: A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. (2024). Retrieved January 17, 2026, from [Link]
-
Skok, Ž., et al. (2020). Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry, 63(21), 12785-12803. Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 1M17. (n.d.). Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 2ZHS: Crystal structure of BACE1 at pH 4.0. (n.d.). PDBj. Retrieved January 17, 2026, from [Link]
-
Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 5CDQ. (n.d.). Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 2ZHT: Crystal structure of BACE1 at pH 4.5. (2008). Retrieved January 17, 2026, from [Link]
-
Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). RSC Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ) at two different angles displays the hydrophobic allosteric binding pocket. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, anticancer evaluation and molecular docking of new benzothiazole scaffolds targeting FGFR-1. (2025). Journal of Molecular Structure. Retrieved January 17, 2026, from [Link]
-
Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. (2022). ACS Infectious Diseases. Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 2XCS: The 2.1A crystal structure of S. aureus Gyrase complex with GSK299423 and DNA. (2010). Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. (2010). Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. (2019). Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate. (2006). Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino} - RCSB PDB. (2017). Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 7SI1: Crystal structure of apo EGFR kinase domain. (2022). Retrieved January 17, 2026, from [Link]
-
Beta-secretase 1. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
RCSB PDB - 6JT3: Crystal Structure of BACE1 in complex with N-{3-[(4R,5R,6R)-2-amino-5-fluoro-4,6-dimethyl-5,6-dihydro-4H-1,3-thiazin-4-yl]-4-fluorophenyl}-5-(fluoromethoxy)pyrazine-2-carboxamide. (2019). Retrieved January 17, 2026, from [Link]
-
Proteins and ligand preparation for docking. (a) Structure of a model... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How does one prepare proteins for molecular docking? (2021, September 20). Quora. Retrieved January 17, 2026, from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube. Retrieved January 17, 2026, from [Link]
-
Session 4: Introduction to in silico docking. (n.d.). Retrieved January 17, 2026, from [Link]
-
AutoDock Tutorial. (n.d.). Retrieved January 17, 2026, from [Link]
-
Molecular Docking Tutorial. (n.d.). Retrieved January 17, 2026, from [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved January 17, 2026, from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 17, 2026, from [Link]
-
AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved January 17, 2026, from [Link]
-
Ligand Preparation for Molecular docking #biotech. (2025, June 24). YouTube. Retrieved January 17, 2026, from [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved January 17, 2026, from [Link]
-
How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. Retrieved January 17, 2026, from [Link]
-
Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). Retrieved January 17, 2026, from [Link]
-
Tutorial: Molecular Visualization of Protein-Drug Interactions. (n.d.). UC Santa Barbara. Retrieved January 17, 2026, from [Link]
-
PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube. Retrieved January 17, 2026, from [Link]]([Link])
Sources
- 1. CAS#:192948-02-0 | 7-Benzothiazolecarboxylicacid,2-(methylamino) | Chemsrc [chemsrc.com]
- 2. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1477-42-5・2-Amino-4-methylbenzothiazole・321-56871・329-56872[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. americanelements.com [americanelements.com]
- 8. 7-Allyloxy-2-methyl-benzothiazole | C11H11NOS | CID 23289341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Amino-2-methylbenzothiazole
Welcome to the technical support center for the synthesis of 7-Amino-2-methylbenzothiazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 7-Amino-2-methylbenzothiazole?
The most common and reliable strategies involve a multi-step synthesis that builds the benzothiazole core onto a pre-functionalized benzene ring. A highly effective approach starts with a substituted aniline, proceeds through a key 2-aminothiophenol intermediate, followed by cyclization and functional group manipulation. This method offers superior control over regioselectivity compared to attempting to functionalize the 2-methylbenzothiazole parent molecule directly.
Q2: Why is starting material selection so critical for this synthesis?
The final substitution pattern is dictated almost entirely by the starting material. To achieve the 7-amino substitution pattern, one must begin with a precursor that directs the cyclization and functional groups to the correct positions. A common and effective starting point is 3-methylaniline or a related derivative, which establishes the crucial 1,2,3-substitution pattern required for the final product.
Q3: What are the most common bottlenecks that lead to low yield?
There are three primary areas where yield is commonly lost:
-
Inefficient Cyclization: The formation of the thiazole ring is the core reaction and is highly sensitive to reaction conditions, leading to incomplete conversion or byproduct formation.
-
Suboptimal Functional Group Manipulation: The introduction or conversion of the amine group at the 7-position (often from a nitro group precursor) can be inefficient if the wrong reagents or conditions are used.
-
Purification Losses: 7-Amino-2-methylbenzothiazole can be challenging to purify from isomeric impurities and reaction byproducts, leading to significant loss of material during isolation.
Q4: What safety precautions should be taken during this synthesis?
Many reagents used, such as thiophenols and their precursors, are toxic and have strong, unpleasant odors. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Special care should be taken during diazotization steps, as diazonium salts can be unstable.[1]
Synthesis Workflow Overview
The following diagram outlines a robust and regioselective pathway for synthesizing 7-Amino-2-methylbenzothiazole. This guide will focus on troubleshooting the key steps within this workflow.
Sources
Purification challenges of 7-Amino-2-methylbenzothiazole and solutions
Technical Support Center: 7-Amino-2-methylbenzothiazole Purification
Welcome to the technical support guide for the purification of 7-Amino-2-methylbenzothiazole (CAS No. 5036-87-3). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. The following troubleshooting guide, presented in a question-and-answer format, provides field-proven solutions grounded in chemical principles to address common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark brown or tan-colored solid, not the expected off-white solid. What is the cause, and how can I resolve this discoloration?
A1: Root Cause Analysis & Solution
Discoloration in crude 7-Amino-2-methylbenzothiazole is typically indicative of oxidation and the presence of polymeric side products. The primary amine at the 7-position is susceptible to air oxidation, which can form highly colored quinone-imine type structures or other conjugated impurities. This is especially common if the reaction workup or initial isolation involves prolonged exposure to air at elevated temperatures.
One common synthesis route involves the reduction of 2-methyl-7-nitrobenzothiazole, often using reagents like iron powder in acetic acid.[1] Incomplete reduction or side reactions can lead to residual nitro compounds or azo-coupled dimers, which are often colored.
Troubleshooting Protocol: Decolorization & Initial Purification
-
Activated Charcoal Treatment: This is the most direct method for removing colored, non-polar to moderately polar impurities.
-
Dissolve the crude solid in a suitable hot solvent (e.g., ethanol or methanol). Use approximately 10-20 mL of solvent per gram of crude product.
-
Add 5-10 wt% of activated charcoal to the hot solution.
-
Stir the mixture at reflux for 15-30 minutes. Causality: The porous structure of charcoal provides a high surface area for the adsorption of large, conjugated impurity molecules.
-
Perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the charcoal. This step is critical and must be done quickly to prevent premature crystallization of the product in the filter funnel.
-
Allow the clear, decolorized filtrate to cool slowly for recrystallization.
-
-
Silica Gel Plug Filtration: If the impurities are significantly more polar or stick strongly to silica, a quick plug filtration can be effective.
-
Prepare a short column (a "plug") of silica gel in a sintered glass funnel.
-
Dissolve the crude product in a minimal amount of a moderately polar solvent in which the product is soluble (e.g., dichloromethane with 1-2% methanol).
-
Pass the solution through the silica plug, eluting with a slightly more polar solvent system (e.g., 5-10% ethyl acetate in hexanes). The colored impurities should remain adsorbed at the top of the silica.
-
Collect the filtrate and concentrate it in vacuo before proceeding to a more rigorous purification step like recrystallization.
-
Q2: I am struggling to achieve high purity (>99%) with a single purification technique. What is the most robust, multi-step purification workflow?
A2: A Multi-Step Approach for High Purity
Achieving high purity often requires a combination of techniques that separate compounds based on different physicochemical properties (e.g., polarity, acidity/basicity, and solubility). The following workflow is a validated, systematic approach to purify crude 7-Amino-2-methylbenzothiazole.
Caption: Multi-step purification workflow for 7-Amino-2-methylbenzothiazole.
Q3: Can you provide a detailed protocol for the Acid-Base Liquid-Liquid Extraction (LLE) step?
A3: Protocol for Acid-Base Extraction
This technique leverages the basicity of the 7-amino group to separate the target compound from neutral or acidic impurities.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product (1.0 eq) in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-15 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl) (2 x 5 volumes).
-
Causality: The basic amino group is protonated to form the hydrochloride salt (R-NH3+Cl-), which is highly soluble in the aqueous phase. Neutral impurities remain in the organic layer.
-
Action: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution, with stirring until the pH is >9.
-
Causality: The hydrochloride salt is neutralized back to the free amine (R-NH2), which is now insoluble in water and will precipitate or can be extracted.
-
-
Re-extraction: Extract the free amine back into an organic solvent (EtOAc or DCM) (3 x 5 volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the pre-purified product.
Q4: Recrystallization attempts have failed or resulted in poor recovery. What are the recommended solvent systems?
A4: Systematic Solvent Selection for Recrystallization
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For aminobenzothiazoles, polar protic solvents or binary mixtures are often effective.[2]
Recommended Solvent Systems for 7-Amino-2-methylbenzothiazole
| Solvent System | Suitability & Rationale | Protocol Notes |
| Ethanol (EtOH) or Methanol (MeOH) | Good first choice. The compound has moderate solubility at room temperature but excellent solubility when hot. Often yields high-quality crystals.[2][3] | Dissolve in a minimal amount of hot solvent. Allow to cool slowly to room temperature, then place in an ice bath or refrigerator (2-8 °C) to maximize crystal formation. |
| Isopropanol (IPA) / Water | Excellent for inducing crystallization. Use when the compound is too soluble in pure alcohol. | Dissolve the compound in hot IPA. Add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot IPA to clarify, then cool slowly. |
| Toluene or Xylene | Effective for removing more polar impurities. The compound has lower solubility in these non-polar aromatic solvents. | Ensure adequate ventilation. The higher boiling point requires careful handling. Cool slowly to avoid oiling out. |
| Heptane / Toluene | Good for crude material with oily impurities. A similar system was used for a related compound.[4] | Dissolve in a minimal amount of hot toluene. Add hot heptane (the "anti-solvent") until persistent cloudiness is observed. Clarify with a few drops of toluene and cool. |
Q5: What are the standard conditions for purifying 7-Amino-2-methylbenzothiazole by flash column chromatography?
A5: Flash Chromatography Protocol
Flash chromatography is the preferred method when recrystallization is ineffective or when impurities have similar solubility profiles to the product. For aminobenzothiazoles, normal-phase silica gel chromatography is standard.[2]
Recommended Conditions:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of Hexanes and Ethyl Acetate (EtOAc) is most common.
-
Starting Polarity: Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities.
-
Elution Polarity: Gradually increase the polarity. The target compound typically elutes between 20% and 40% EtOAc in Hexanes.
-
Alternative: For more polar compounds, a Dichloromethane (DCM) and Methanol (MeOH) system can be used, typically starting from 100% DCM and gradually adding MeOH up to 5%.
-
-
Detection: Use a UV lamp (254 nm) to visualize spots on TLC plates during method development and to track fractions.[2]
-
Troubleshooting Tailing: The basic amino group can interact strongly with acidic silanol groups on the silica surface, causing the compound to "tail" or streak down the column, leading to poor separation. To mitigate this, add 0.5-1% triethylamine (NEt3) or ammonia in methanol to the eluent.
-
Causality: The triethylamine acts as a competitive base, binding to the active silica sites and allowing the target amine to elute as a sharper band.
-
Q6: How can I definitively assess the final purity and confirm the identity of my product?
A6: Analytical Methods for Quality Control
A combination of analytical techniques is required to confirm both purity and structural identity.
Purity and Identity Confirmation Techniques
| Technique | Purpose | Typical Parameters & Expected Results |
| HPLC-UV | Quantitative Purity Assessment. Determines purity as a percentage based on peak area. | Column: C18 reverse-phase. Mobile Phase: Gradient of Water (with 0.1% TFA or Formic Acid) and Acetonitrile or Methanol. Detection: UV at 254 nm or 280 nm. Result: A single major peak with >99% area.[5] |
| LC-MS/MS | Impurity Identification & Confirmation. Provides mass-to-charge ratio (m/z) for the main peak and any impurities. | Ionization: Electrospray Ionization, Positive Mode (ESI+). Expected m/z: For C8H8N2S, the molecular weight is 164.23. Expect to see [M+H]+ at ~165.05.[6] |
| ¹H NMR | Structural Confirmation. Confirms the chemical structure and identifies organic impurities. | Solvent: CDCl3 or DMSO-d6. Expected Signals (based on literature for the title compound): δ ~2.8 (s, 3H, -CH3), ~3.9 (br s, 2H, -NH2), and aromatic signals between 6.6-7.5 ppm (d, t, d, 3H).[1] |
| Melting Point | Purity Indication. A sharp melting point range close to the literature value indicates high purity. | Literature Value: 100-101 °C.[1] A broad or depressed melting range suggests the presence of impurities. |
References
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylbenzothiazole. PubChem Compound Database. Retrieved from [Link]
-
Early, J. P., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(11), e01111-18. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylbenzothiazole. PubChem Compound Database. Retrieved from [Link]
-
Krasavin, M. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 488-490. [Link]
-
LookChem. (n.d.). 7-Benzothiazolecarboxylicacid,2-amino-,methylester. Retrieved from [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry, 18(1), 220. [Link]
-
ResearchGate. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylbenzothiazole. PubChem Compound Database. Retrieved from [Link]
-
Tanke, R. S., & Foxman, B. M. (2007). 2-Amino-4-methylbenzothiazole. Acta Crystallographica Section E, 63(11), o4271. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Methyl-7-aminobenzothiazole. Retrieved from [Link]
-
Shaw, M., et al. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. Medicinal Chemistry Research, 33, 1829–1837. [Link]
-
Al-Kindy, S. M. Z., et al. (2010). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Journal of Fluorescence, 20(3), 695-703. [Link]
- Hamprecht, R., et al. (1994). Process for the preparation of 2-aminobenzothiazoles. U.S.
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
Cheméo. (n.d.). Benzothiazole, 2-methyl- (CAS 120-75-2). Retrieved from [Link]
-
Salas-Montes, S., et al. (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Analytical and Bioanalytical Chemistry, 415(28), 7249-7259. [Link]
-
Patel, N. B., & Shaikh, F. M. (2011). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 134-142. [https://www.rjpbcs.com/pdf/2011_2(1)/[7].pdf]([Link]7].pdf)
-
Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 720738. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(d)thiazol-2-amine. PubChem Compound Database. Retrieved from [Link]
-
Veeprho. (n.d.). 2-Amino-4-Methylbenzothiazole. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 7-Amino-2-methylbenzothiazole in Assays
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 7-Amino-2-methylbenzothiazole in their experimental assays. As a Senior Application Scientist, my objective is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your work.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial queries and provides a foundational understanding of the solubility characteristics of 7-Amino-2-methylbenzothiazole.
Q1: Why is 7-Amino-2-methylbenzothiazole poorly soluble in aqueous solutions?
A: The limited aqueous solubility of 7-Amino-2-methylbenzothiazole is a direct consequence of its chemical structure. The molecule possesses a benzothiazole core, which is a fused ring system that is largely hydrophobic. While the amino group at position 7 does introduce some polarity, the overall lipophilic character of the molecule dominates, leading to poor solubility in water.
Q2: I'm observing precipitation of 7-Amino-2-methylbenzothiazole in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the expected solubility limit?
A: It is a known issue for benzothiazole derivatives to have low solubility in aqueous buffers. While a precise universal solubility limit in PBS is difficult to state as it can be affected by minor variations in buffer composition and temperature, it is generally low. For similar compounds like 2-amino-4-methylbenzothiazole, the solubility is reported to be less than 1 mg/mL.[1] It is crucial to experimentally determine the kinetic solubility in your specific assay buffer to avoid working in a concentration range prone to precipitation.
Q3: What is the most straightforward first step to try and dissolve 7-Amino-2-methylbenzothiazole for a biological assay?
A: The use of a co-solvent is the most common and immediate strategy. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving many poorly soluble compounds for biological assays.[2][3][4] The recommended approach is to prepare a high-concentration stock solution in 100% DMSO and then dilute this into your aqueous assay medium.
Q4: Are there any risks associated with using DMSO as a co-solvent in my experiments?
A: Yes, while highly effective, DMSO is not inert in biological systems. At certain concentrations, it can exhibit cellular toxicity, affect cell growth, and potentially interfere with the activity of enzymes or other proteins in your assay.[4] It is a standard practice to maintain the final concentration of DMSO in the assay medium at a low level, typically below 0.5% (v/v), to minimize these off-target effects. Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experimental design.
Part 2: In-Depth Troubleshooting and Methodologies
For more persistent solubility challenges, a more systematic approach is required. The following protocols provide detailed, step-by-step guidance.
Protocol 1: Systematic Co-Solvent and pH Adjustment Strategy
This protocol provides a workflow for optimizing solubility by exploring different co-solvents and pH conditions.
Objective: To identify a suitable solvent system that maintains the solubility of 7-Amino-2-methylbenzothiazole throughout the experiment without compromising assay integrity.
Materials:
-
7-Amino-2-methylbenzothiazole
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Polyethylene glycol 400 (PEG 400)
-
A range of aqueous buffers (e.g., citrate, phosphate, Tris) covering a pH range from 4.0 to 8.0
-
Nephelometer or plate reader capable of measuring light scattering (optional)
Step-by-Step Methodology:
-
High-Concentration Stock Preparation:
-
Accurately weigh a small amount of 7-Amino-2-methylbenzothiazole.
-
Dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming (to no more than 37°C) or brief sonication if necessary.
-
-
Kinetic Solubility Assessment in Assay Buffer:
-
Prepare serial dilutions of your DMSO stock solution directly into your primary aqueous assay buffer (e.g., PBS pH 7.4).
-
Visually inspect for any signs of precipitation (cloudiness, particulates) immediately upon dilution and after incubation at the intended assay temperature for a relevant duration (e.g., 2 hours).
-
For a more quantitative measure, use nephelometry to assess turbidity.
-
-
Exploration of Alternative Co-solvents:
-
If DMSO proves to be incompatible with your assay or if precipitation is still an issue at the desired working concentration, repeat steps 1 and 2 with alternative water-miscible organic solvents like ethanol or PEG 400.[]
-
-
pH Optimization:
-
The amino group on the benzothiazole ring allows the molecule to be protonated in acidic conditions, which can increase its aqueous solubility.
-
Repeat the kinetic solubility assessment (Step 2) in a series of buffers with varying pH values (e.g., pH 4.0, 5.5, 7.4).[][6][7]
-
It is critical to first establish the pH tolerance of your assay system (cells, enzymes, etc.) to ensure that any pH adjustments do not adversely affect the biological components.
-
Data Summary Table:
| Solubilization Strategy | Advantages | Considerations |
| DMSO Co-solvent | High solubilizing power for a wide range of compounds.[4] | Potential for cytotoxicity and assay interference at higher concentrations.[4] |
| Ethanol Co-solvent | Readily available and less toxic than DMSO at low concentrations. | Can affect enzyme activity and protein stability. |
| pH Adjustment (Acidic) | Can significantly increase the solubility of ionizable compounds.[7] | The assay's biological components must be stable and active at the adjusted pH. |
Troubleshooting Workflow Diagram:
Caption: A decision-making workflow for addressing solubility issues.
Part 3: Advanced Solubilization Techniques
When standard co-solvent and pH adjustment methods are insufficient, more advanced formulation strategies can be employed.
The Role of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[8][9] They can encapsulate poorly water-soluble molecules, like 7-Amino-2-methylbenzothiazole, forming an "inclusion complex" that is more soluble in aqueous solutions.[8][9][10][] This is a powerful technique for increasing the apparent solubility of a compound without altering its chemical structure.[] Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their enhanced solubility and reduced toxicity.[10]
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a soluble formulation of 7-Amino-2-methylbenzothiazole using HP-β-CD for use in aqueous-based assays.
Materials:
-
7-Amino-2-methylbenzothiazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay Buffer
-
Vortex mixer
-
Sonicator
Step-by-Step Methodology:
-
Preparation of HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired assay buffer. A concentration of 10-20% (w/v) is a good starting point.
-
Complexation:
-
Add the powdered 7-Amino-2-methylbenzothiazole directly to the HP-β-CD solution.
-
Vortex the mixture vigorously for several minutes.
-
If the compound is not fully dissolved, sonicate the solution for 10-15 minutes.
-
-
Equilibration: Allow the solution to equilibrate at room temperature for at least one hour to ensure maximum complex formation.
-
Sterilization (if required): Filter the final solution through a 0.22 µm syringe filter compatible with your assay requirements.
-
Assay Compatibility Check: It is essential to run a control experiment with the HP-β-CD solution alone (at the same final concentration) to confirm that it does not interfere with your assay.
Experimental Workflow Diagram:
Sources
- 1. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
Optimizing reaction conditions for 7-Amino-2-methylbenzothiazole derivatization
Technical Support Center: 7-Amino-2-methylbenzothiazole Derivatization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the derivatization of 7-Amino-2-methylbenzothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Our goal is to provide practical, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthetic outcomes. The content is structured in a flexible question-and-answer format to directly address the challenges you may encounter.
Section 1: Foundational Concepts & General FAQs
This section addresses high-level questions about the reactivity and handling of 7-Amino-2-methylbenzothiazole, which are crucial for designing any successful derivatization strategy.
Question: What are the key reactive sites on 7-Amino-2-methylbenzothiazole and how does this influence derivatization?
Answer: 7-Amino-2-methylbenzothiazole possesses two primary sites of nucleophilicity which dictates its reactivity:
-
Exocyclic Amino Group (C7-NH₂): This is the most common site for derivatization. As a primary aromatic amine, it readily undergoes acylation, alkylation, sulfonylation, and diazotization. The lone pair on this nitrogen is generally more available for reaction with electrophiles compared to the endocyclic nitrogen.
-
Endocyclic Thiazole Nitrogen (N3): This nitrogen is part of the heterocyclic aromatic system. While less nucleophilic than the exocyclic amine, it can be alkylated under certain conditions, particularly with highly reactive alkylating agents, leading to the formation of a benzothiazolium salt.[1] This can be an undesired side reaction if C7-NH₂ derivatization is the goal.
The presence of the electron-rich sulfur and nitrogen atoms in the thiazole ring, combined with the fused benzene ring, creates a unique electronic environment that influences the reactivity of the amino group.[2]
Question: When should I consider using a protecting group for the C7-amino function?
Answer: Protecting the C7-amino group is a critical strategic decision, primarily when you intend to perform a reaction that is incompatible with a primary amine or when you need to direct reactivity to another part of the molecule.
-
When to Protect:
-
Ring Functionalization: If you are planning reactions on the benzene ring, such as electrophilic aromatic substitution (e.g., nitration, halogenation), the strongly activating and directing amino group would dominate, leading to a mixture of products. Protecting it, for instance as an amide, moderates its activating effect and provides steric hindrance to direct substitution.[2]
-
Use of Strong Bases: If a subsequent reaction step requires a strong base (e.g., n-BuLi) that would otherwise deprotonate the amine, protection is necessary.
-
Incompatible Reagents: When using reagents that would react with the amine, such as certain oxidizing or reducing agents.
-
-
Choosing a Protecting Group: The choice must be "orthogonal," meaning it can be removed under conditions that do not affect other functional groups.[3]
-
Boc (tert-butyloxycarbonyl): Installed using Boc-anhydride. It is stable to base and hydrogenolysis but is easily removed with mild acid (e.g., TFA in DCM).[4]
-
Cbz (Carbobenzyloxy): Installed using benzyl chloroformate. It is stable to acid and base but is readily removed by catalytic hydrogenolysis.[4]
-
Section 2: Troubleshooting Guide for Specific Reactions
This section dives into common derivatization procedures, formatted as a series of problems and actionable solutions.
N-Acylation / Amide Bond Formation
Problem: My acylation reaction with an acyl chloride shows very low yield and my starting material is mostly unreacted.
Answer: This is a common issue often related to insufficient activation of the nucleophile or deactivation of the acyl chloride. Here is a troubleshooting workflow:
-
Base Selection & Stoichiometry: The primary role of the base (e.g., triethylamine, pyridine, DIPEA) is to scavenge the HCl generated during the reaction. If the HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic.
-
Solution: Ensure you are using at least 1.1-1.2 equivalents of a non-nucleophilic organic base. For sluggish reactions, pyridine can be used as both the base and the solvent, as it can also catalyze the reaction.[5]
-
-
Solvent Purity: Acyl chlorides are highly sensitive to moisture. Trace amounts of water in the solvent will hydrolyze the acyl chloride to the unreactive carboxylic acid.
-
Solution: Always use anhydrous solvents. Solvents like DCM, THF, or Acetonitrile should be dried over molecular sieves or obtained from a solvent purification system.
-
-
Reagent Quality: The acyl chloride itself may have degraded upon storage.
-
Solution: Use freshly opened or recently distilled acyl chloride. If degradation is suspected, you can convert the corresponding carboxylic acid to the acyl chloride in situ using oxalyl chloride or thionyl chloride just before the reaction.
-
Problem: I am observing the formation of a di-acylated product. How can I prevent this?
Answer: Di-acylation, while less common for aromatic amines than aliphatic ones, can occur under harsh conditions. It suggests that the initially formed amide is being further acylated.
-
Causality: This typically happens if the reaction temperature is too high or if a highly reactive acylating agent is used with a strong base, which can deprotonate the newly formed amide proton, allowing for a second acylation.
-
Solutions:
-
Lower the Temperature: Run the reaction at 0 °C or even -20 °C, especially during the addition of the acyl chloride.
-
Use a Milder Acylating Agent: If possible, switch from an acyl chloride to an acid anhydride. Anhydrides are less reactive and offer better control.[6]
-
Control Stoichiometry: Use the acylating agent as the limiting reagent (e.g., 0.95 equivalents) to ensure all of it is consumed before it can react a second time.
-
N-Alkylation
Problem: My N-alkylation reaction with an alkyl halide is extremely slow or does not proceed.
Answer: The nucleophilicity of the C7-amino group is lower than that of an aliphatic amine due to the electron-withdrawing nature of the aromatic system. Therefore, forcing conditions are often required.
-
Causality & Solutions:
-
Insufficient Base Strength: A base is required to deprotonate the amine and increase its nucleophilicity. Carbonate bases are often ideal.
-
Action: Use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more effective due to its higher solubility in organic solvents.[2]
-
-
Poor Solvent Choice: The reaction requires a polar aprotic solvent to dissolve the reagents and facilitate the Sₙ2 reaction.
-
Action: Switch to a high-boiling polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation of the base, making the carbonate anion more available.[7]
-
-
Low Reactivity of Alkyl Halide: The reactivity order for the halide is I > Br > Cl.
-
Action: If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
-
Energy Input: These reactions often require heat to overcome the activation energy barrier.
-
Action: Heat the reaction, typically between 60-100 °C. Microwave irradiation is an excellent technique for accelerating these reactions, often reducing reaction times from hours to minutes.[8]
-
-
Problem: My reaction is producing a complex mixture, and I suspect over-alkylation at both the exo- and endocyclic nitrogens.
Answer: This is a classic regioselectivity problem. Over-alkylation can lead to a secondary amine at C7, followed by quaternization of either the C7-nitrogen or the endocyclic N3 nitrogen.
-
Solutions to Improve Selectivity:
-
Reductive Amination: This is the superior method for mono-alkylation. First, react the 7-amino-2-methylbenzothiazole with an aldehyde or ketone to form an imine intermediate. Then, reduce the imine in situ with a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This two-step, one-pot process is highly selective for mono-alkylation.[8]
-
Stoichiometric Control: If using a direct alkylation approach, use the amine as the excess reagent (e.g., 2-3 equivalents). This increases the statistical probability that the alkyl halide will react with an unalkylated amine molecule rather than the mono-alkylated product. This is only practical if the starting amine is inexpensive.
-
Diazotization and Sandmeyer-Type Reactions
Problem: Upon adding my sodium nitrite solution, the reaction mixture immediately turns dark brown/black and foams.
Answer: This indicates the rapid decomposition of the diazonium salt, which is thermally unstable.
-
Causality: The primary cause is a loss of temperature control. The diazotization process is exothermic, and if the temperature rises above 5 °C, the diazonium salt ([Ar-N₂]⁺) decomposes, releasing N₂ gas (foaming) and forming highly reactive radical species that polymerize into dark tars.[9]
-
Critical Control Parameters:
-
Temperature: The reaction must be maintained strictly between 0 and 5 °C . Use an ice-salt bath for more effective cooling than an ice-water bath.
-
Rate of Addition: The aqueous solution of sodium nitrite (NaNO₂) must be added very slowly, dropwise, to the acidic solution of the amine. This allows the cooling bath to dissipate the heat generated from the reaction.[9]
-
Acidity: Insufficient acid can lead to side reactions, including the coupling of the newly formed diazonium salt with unreacted amine to form a colored azo compound. Ensure a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) is used.[10]
-
Problem: The yield of my Sandmeyer reaction (e.g., conversion to 7-bromo-2-methylbenzothiazole) is poor, even if the diazotization seemed clean.
Answer: The Sandmeyer step, which involves the copper(I)-catalyzed displacement of the diazonium group, has its own set of critical parameters.
-
Causality & Solutions:
-
Catalyst Activity: The active catalyst is the Copper(I) salt (e.g., CuBr, CuCl). If you are using a Cu(II) salt or if your Cu(I) salt has oxidized to Cu(II) upon storage, the catalytic cycle will be inefficient.
-
Neutralization: The diazonium salt solution is strongly acidic. The Sandmeyer reaction often proceeds more efficiently under less acidic conditions.
-
Action: After forming the diazonium salt, you can carefully add a base like sodium bicarbonate or urea in small portions to neutralize the excess mineral acid before adding it to the copper catalyst. Do this slowly and while maintaining the 0-5 °C temperature.
-
-
Decomposition Before Substitution: The diazonium salt may be decomposing before it has a chance to react.
-
Action: Use the diazonium salt immediately after its preparation. It should not be stored. Ensure the addition to the Sandmeyer catalyst is also performed at a controlled, low temperature before allowing it to warm up to drive the substitution.
-
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on the specific substrate and scale.
Protocol 1: General Procedure for N-Acylation using Acetyl Chloride
This protocol describes the formation of N-(2-methylbenzo[d]thiazol-7-yl)acetamide.
-
Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 7-Amino-2-methylbenzothiazole (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add triethylamine (1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water).[13]
Protocol 2: Microwave-Assisted N-Alkylation with Benzyl Bromide
This protocol describes the formation of N-benzyl-2-methylbenzo[d]thiazol-7-amine.
-
Setup: In a 10 mL microwave reaction vial, combine 7-Amino-2-methylbenzothiazole (1.0 eq), benzyl bromide (1.2 eq), and powdered potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent: Add 3 mL of anhydrous N,N-dimethylformamide (DMF).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring.[8]
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into 20 mL of ice-water. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (3 x 15 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Diazotization and Sandmeyer Bromination
This protocol describes the conversion to 7-Bromo-2-methylbenzothiazole.
-
Amine Solution: In a 250 mL flask, suspend 7-Amino-2-methylbenzothiazole (1.0 eq) in a mixture of 48% HBr (3.0 eq) and water. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature is strictly maintained between 0-5 °C. Stir for an additional 20 minutes at this temperature. The mixture should become a clear solution of the diazonium salt.
-
Catalyst Solution: In a separate 500 mL flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (2.0 eq) at room temperature. Cool this solution to 0 °C.
-
Sandmeyer Reaction: Add the cold diazonium salt solution slowly to the stirred CuBr solution. Vigorous evolution of N₂ gas will occur.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up & Purification: Cool the mixture to room temperature and extract with diethyl ether or ethyl acetate (3 x 50 mL). Wash the combined organic layers with 2M NaOH and then brine. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[12]
Section 4: Characterization & Data Interpretation
Question: What characteristic changes should I expect in the ¹H NMR spectrum after successfully acylating the C7-amino group?
Answer: You should observe several distinct changes in the proton NMR spectrum that confirm a successful reaction:
-
Disappearance of Amine Protons: The broad singlet corresponding to the -NH₂ protons (typically between 4-6 ppm, but can vary) will disappear.
-
Appearance of Amide Proton: A new, sharp singlet or doublet (if coupled) for the amide N-H proton will appear, usually far downfield (typically > 8 ppm).
-
Shift of Aromatic Protons: The protons on the benzene ring adjacent to the new amide group (H6 and H8) will experience a downfield shift due to the electron-withdrawing nature of the carbonyl group.
-
Appearance of Acyl Group Protons: You will see new signals corresponding to the protons of the acyl group you have added (e.g., a singlet around 2.2 ppm for an acetyl group).
| Proton | Typical Shift (7-Amino-) | Expected Shift (7-Acetamido-) | Rationale |
| -NH₂ | ~5.5 ppm (broad s) | Disappears | Consumption of amine |
| -NH-C(O) | N/A | > 8.0 ppm (s) | Formation of amide bond |
| Aromatic-H | 7.0 - 7.8 ppm | Protons ortho/para to amide shift downfield | Anisotropic effect of carbonyl |
| -CH₃ (Acyl) | N/A | ~2.2 ppm (s) | Introduction of acetyl group |
| -CH₃ (C2) | ~2.8 ppm | ~2.8 ppm | Unlikely to shift significantly |
Note: Exact chemical shifts are solvent-dependent.[14]
References
-
Khabnadideh, S., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link][2]
-
Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link][3]
-
Wikipedia. (2024). Sandmeyer reaction. en.wikipedia.org. [Link][11]
-
Google Patents. (2015). CN103232407B - Method for preparing 2-methylbenzothiazole derivative. patents.google.com. [15]
-
Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. lokey.wikidot.com. [Link][4]
-
ResearchGate. (2016). N-alkylation of aminothiazole ring in ceftazime?. researchgate.net. [Link][7]
-
Singh, R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link][12]
-
MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. mdpi.com. [Link][16]
-
SynArchive. (n.d.). Protecting Groups List. synarchive.com. [Link][17]
-
National Center for Biotechnology Information. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ncbi.nlm.nih.gov. [Link][18]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. masterorganicchemistry.com. [Link][10]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. scholarsresearchlibrary.com. [Link][19][20]
-
Zare, A. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. ias.ac.in. [Link][14]
-
Al-Masoudi, N. A. L., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link][6]
-
National Center for Biotechnology Information. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. ncbi.nlm.nih.gov. [Link][1]
-
Organic Chemistry Portal. (n.d.). Diazotisation. organic-chemistry.org. [Link][21]
Sources
- 1. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 15. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. synarchive.com [synarchive.com]
- 18. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. researchgate.net [researchgate.net]
- 21. Diazotisation [organic-chemistry.org]
Identifying and minimizing byproducts in 7-Amino-2-methylbenzothiazole reactions
Welcome to the technical support center for the synthesis and purification of 7-Amino-2-methylbenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify and minimize byproducts in your reactions, ensuring the highest purity of your target compound.
Introduction: The Challenge of Selectivity
The synthesis of 7-Amino-2-methylbenzothiazole, a valuable building block in medicinal chemistry, often presents challenges related to byproduct formation. The presence of two amino groups on the precursor, 2,4-diaminotoluene, introduces the potential for the formation of constitutional isomers and other impurities that can be difficult to separate. This guide provides a systematic approach to understanding and controlling these side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of isomers. How can I confirm the presence of the 5-Amino-2-methylbenzothiazole byproduct and improve the regioselectivity for the desired 7-amino isomer?
A1: The formation of the 5-amino isomer is a common issue due to the two possible sites of cyclization on the 2,4-diaminotoluene precursor.
Root Cause: The reaction mechanism involves the formation of a thiourea intermediate, which can then cyclize via attack from either the amino group ortho or para to the methyl group. While the ortho amino group is sterically hindered, the electronic effects can still lead to the formation of the 5-amino isomer.
Troubleshooting & Optimization:
-
Analytical Identification:
-
HPLC-MS: This is the most effective method for separating and identifying the isomers. The two isomers will likely have slightly different retention times. Mass spectrometry will confirm they have the same mass-to-charge ratio.[1][2]
-
¹H NMR: While the spectra may be complex in a mixture, the aromatic protons of the 5-amino and 7-amino isomers will have distinct chemical shifts and coupling patterns. A comparison with known spectra of the individual isomers is essential for confirmation.[3][4][5]
-
-
Minimizing the 5-Amino Isomer:
-
Steric Hindrance: Employing a bulky protecting group on the more reactive para-amino group of 2,4-diaminotoluene before the thiourea formation and cyclization can direct the reaction to the desired 7-amino position. Subsequent deprotection will yield the target compound.
-
Reaction Temperature: Carefully controlling the temperature during cyclization can influence the regioselectivity. Lower temperatures may favor the thermodynamically more stable product, which could be the desired 7-amino isomer.
-
Q2: I'm observing a significant amount of an intermediate in my final product. How do I identify it and drive the reaction to completion?
A2: The presence of a persistent intermediate is likely the N-(2,4-diamino-m-tolyl)thiourea.
Root Cause: Incomplete oxidative cyclization of the thiourea intermediate will result in its presence in the final product. This can be due to insufficient oxidant, low reaction temperature, or short reaction time.
Troubleshooting & Optimization:
-
Identification: The thiourea intermediate will have a distinct HPLC retention time and a different mass spectrum compared to the product. Its ¹H NMR spectrum will lack the characteristic signals of the benzothiazole ring protons and will show broader signals for the amino and thiourea protons.
-
Driving the Reaction:
-
Oxidant: Ensure an adequate amount of the oxidizing agent (e.g., bromine, sulfuryl chloride) is used.[6]
-
Reaction Time and Temperature: Prolonging the reaction time or gradually increasing the temperature after the initial cyclization can promote the oxidation to the final benzothiazole.
-
Q3: My final product is discolored, and the NMR baseline is distorted. What could be the cause?
A3: Discoloration and poor NMR resolution often point to the presence of oxidation or degradation byproducts.
Root Cause: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. Over-oxidation during the cyclization step can also lead to the formation of benzothiazolone byproducts.[3]
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Controlled Oxidation: Avoid an excessive excess of the oxidizing agent during cyclization.
-
Purification: Column chromatography is often effective at removing these colored impurities. Recrystallization from a suitable solvent can also improve the purity and color of the final product.[1]
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-2-methylbenzothiazole
This protocol is based on established methods for the synthesis of substituted 2-aminobenzothiazoles.[6]
Materials:
-
2,4-Diaminotoluene
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
-
Ethanol
-
Aqueous ammonia
Procedure:
-
Thiourea Formation: In a round-bottom flask, dissolve 2,4-diaminotoluene (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Cyclization and Work-up: Heat the reaction mixture to 80-90°C for 2-3 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with aqueous ammonia to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 7-Amino-2-methylbenzothiazole
-
Ethanol
-
Water
-
Activated carbon
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated carbon and heat the mixture at reflux for 15-20 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Slowly add hot water to the filtrate until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Table 1: Key ¹H NMR Chemical Shifts (δ, ppm) for Identification
| Compound | Aromatic Protons | Methyl Protons | Amino Protons |
| 7-Amino-2-methylbenzothiazole | ~6.7-7.5 (m, 3H) | ~2.7 (s, 3H) | ~5.0 (br s, 2H) |
| 5-Amino-2-methylbenzothiazole | ~6.8-7.6 (m, 3H) | ~2.7 (s, 3H) | ~5.5 (br s, 2H) |
| N-(2,4-diamino-m-tolyl)thiourea | ~6.0-7.0 (m, 3H) | ~2.2 (s, 3H) | Variable (br s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Typical HPLC-MS Parameters for Isomer Separation
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 254 nm and ESI-MS (positive ion mode) |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for identifying and minimizing byproducts.
Reaction Pathway and Potential Byproducts
Caption: Desired reaction pathway and potential side reactions.
References
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC. (n.d.). Retrieved from [Link]
-
Benzothiazole, 2-amino-6-methyl- - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC. (n.d.). Retrieved from [Link]
-
2,4-diaminotoluene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Retrieved from [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Retrieved from [Link]
- US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents. (n.d.).
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. - RJPN. (n.d.). Retrieved from [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - MDPI. (n.d.). Retrieved from [Link]
- CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents. (n.d.).
- CN106349081A - Synthesis method of 3,4-diaminotoluene - Google Patents. (n.d.).
- CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents. (n.d.).
- US4435576A - Process for the production of 2-amino-4-methyl-benzothiazole - Google Patents. (n.d.).
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. (n.d.). Retrieved from [Link]
-
2,4-Diaminotoluene sulfate | C7H12N2O4S | CID 45108317 - PubChem. (n.d.). Retrieved from [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). Retrieved from [Link]
-
Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]
-
(PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - ResearchGate. (n.d.). Retrieved from [Link]
-
2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-AMINO-2-METHYLBENZOTHIAZOLE(13382-43-9) 1H NMR spectrum [chemicalbook.com]
- 4. 6-AMINO-2-METHYLBENZOTHIAZOLE(2941-62-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 7-Amino-2-methylbenzothiazole Analytical Methods
Welcome to the technical support center for the analytical methodologies of 7-Amino-2-methylbenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your experimental results. The information herein is curated to reflect field-proven insights and established scientific principles.
Introduction to Analytical Challenges
7-Amino-2-methylbenzothiazole is a key building block in pharmaceutical and materials science. Its accurate quantification and characterization are critical for quality control and regulatory compliance. However, like many aromatic amines, its analysis can be prone to specific challenges, including peak tailing in chromatography, sample instability, and matrix interferences. This guide provides a structured approach to identifying and resolving these common issues.
Part 1: Troubleshooting Guide for Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of 7-Amino-2-methylbenzothiazole. This section addresses prevalent issues in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I observing significant peak tailing for my 7-Amino-2-methylbenzothiazole peak?
Answer: Peak tailing for basic compounds like 7-Amino-2-methylbenzothiazole is a frequent issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based column packing material.[1]
-
Causality: The lone pair of electrons on the amino group can interact with the acidic silanols, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (a pH above 6 is generally effective).[1] However, be mindful of the column's pH stability.
-
Use of a Competitive Base: Add a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase (typically 10-25 mM).[1] TEA will preferentially interact with the active silanol sites, masking them from the analyte.
-
Column Selection: Employ a column with a high-purity silica or a column that is end-capped to minimize the number of accessible silanol groups.
-
Lower Analyte Concentration: Overloading the column can exacerbate peak tailing. Try injecting a lower concentration of your sample.
-
Question 2: My retention times for 7-Amino-2-methylbenzothiazole are shifting between injections. What could be the cause?
Answer: Retention time shifts indicate a lack of system stability. The causes can be multifaceted, ranging from instrumental issues to improper method setup.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time instability.
-
Detailed Checks:
-
Pump and Solvent Delivery: Ensure the pump is delivering a consistent flow rate and that there are no pressure fluctuations. Inaccurate solvent mixing in gradient elution can also cause shifts.
-
Column Equilibration: Insufficient equilibration time between injections is a common cause of retention time drift, especially in gradient methods.[3]
-
Mobile Phase: The mobile phase composition can change over time due to the evaporation of volatile organic components. Prepare fresh mobile phase daily and keep it well-sealed.[3] Ensure thorough degassing to prevent air bubbles in the pump heads.[3]
-
Temperature: Fluctuations in column temperature can significantly impact retention times. Use a column oven to maintain a constant temperature.[3]
-
Question 3: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs. They are typically caused by contamination in the HPLC system or carryover from a previous injection.[3]
-
Sources of Contamination:
-
Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, particularly in gradient analysis.
-
Sample Preparation: Contaminants can be introduced from vials, caps, or pipettes.
-
Injection System: The autosampler needle and injection port can be a source of carryover if not adequately washed between injections.[3]
-
-
Solutions:
-
Use high-purity HPLC-grade solvents and reagents.
-
Implement a robust needle wash protocol in your autosampler sequence.
-
Run blank injections with a strong solvent to flush the system and identify the source of contamination.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of 7-Amino-2-methylbenzothiazole.
FAQ 1: What is a suitable starting HPLC method for the analysis of 7-Amino-2-methylbenzothiazole?
A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Table 1: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 272 nm[4] |
| Injection Volume | 10 µL |
Note: This method will likely require optimization for your specific application and sample matrix.
FAQ 2: How can I develop a stability-indicating analytical method for 7-Amino-2-methylbenzothiazole?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[5] To develop such a method, forced degradation studies are essential.[6]
-
Forced Degradation Studies: These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products.[6][7]
Table 2: Typical Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours[5] |
| Thermal Degradation | 70 °C for 48 hours[8] |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines[6] |
The analytical method must then be able to resolve the parent 7-Amino-2-methylbenzothiazole peak from all significant degradation peaks.
Caption: Workflow for developing a stability-indicating method.
FAQ 3: What are the key parameters to consider during the validation of an analytical method for 7-Amino-2-methylbenzothiazole?
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[9] Key validation parameters are defined by regulatory bodies like the ICH.[10]
-
Specificity/Selectivity: The ability to assess the analyte in the presence of components that may be expected to be present.[10][11]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Part 3: Experimental Protocols
Protocol 1: Standard HPLC-UV Analysis of 7-Amino-2-methylbenzothiazole
This protocol provides a general procedure for the quantitative analysis of 7-Amino-2-methylbenzothiazole in a sample solution.
1. Reagent and Sample Preparation:
- Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-Amino-2-methylbenzothiazole reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration, ensuring the final concentration falls within the range of the working standards. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System Setup and Operation:
- Set up the HPLC system according to the parameters outlined in Table 1.
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the working standard solutions in increasing order of concentration to establish a calibration curve.
- Inject the prepared sample solutions.
3. Data Analysis:
- Integrate the peak area of 7-Amino-2-methylbenzothiazole in the chromatograms of the standards and samples.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of 7-Amino-2-methylbenzothiazole in the samples by interpolating their peak areas from the calibration curve.
References
- Benchchem. (n.d.). Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol.
- Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
- ICH Harmonised Tripartite Guideline. (2014). Validation of Impurity Methods, Part II.
- European Commission and United Nations Development Programme. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
- Benchchem. (n.d.). Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions.
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis.
- MedCrave online. (2016). Forced degradation studies.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- Springer. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. hplc.eu [hplc.eu]
- 2. youtube.com [youtube.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. d-nb.info [d-nb.info]
- 5. ijrpp.com [ijrpp.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. particle.dk [particle.dk]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Enhancing the Stability of 7-Amino-2-methylbenzothiazole for Biological Testing
Introduction: 7-Amino-2-methylbenzothiazole (7-AMBT) is a heterocyclic amine of significant interest in drug discovery and chemical biology due to its scaffold's presence in compounds with diverse biological activities. However, researchers frequently encounter stability issues, particularly in the aqueous, oxygen-rich environments typical of biological assays. The primary culprits are oxidation and photodegradation of the aromatic amine group, leading to colored degradation products, loss of compound integrity, and unreliable experimental results.[1][2][3] This guide provides in-depth troubleshooting advice and validated protocols to help you mitigate these challenges and ensure the reproducibility of your data.
Part 1: Frequently Asked Questions (FAQs)
Q1: My 7-AMBT solution is turning yellow/brown on the benchtop. What is happening?
A: This is a classic sign of oxidation. The electron-rich amino group on the benzothiazole ring is susceptible to attack by atmospheric oxygen. This process can be accelerated by light and the presence of trace metal ions. The colored products are typically quinone-imines or polymerized species that can interfere with your assay.
Q2: Is 7-AMBT sensitive to pH? What is the optimal pH for my buffer?
A: Yes, pH is critical. Aromatic amines are generally more stable in acidic conditions where the amino group is protonated, making it less susceptible to oxidation.[1][2][4][5] However, the optimal pH is a balance between compound stability and biological relevance, as extreme pH can harm cells or inhibit enzymes. For many applications, a pH range of 6.0-7.0 is a reasonable starting point. Oxidative degradation can be more prevalent at neutral or slightly basic pH.[6]
Q3: How should I store my solid 7-AMBT and its stock solutions?
A:
-
Solid Compound: Store in a desiccator, protected from light, at 4°C or -20°C for long-term storage.
-
Stock Solutions: Prepare concentrated stocks in an anhydrous, aprotic solvent like DMSO or DMF. Aliquot into small, single-use volumes in amber vials, purge with an inert gas (argon or nitrogen), and store at -80°C. Limiting freeze-thaw cycles is crucial.
Q4: Can I use standard cell culture media to dilute my 7-AMBT stock?
A: Direct dilution into complex biological media is not recommended for extended pre-incubation periods. Cell culture media are aqueous, oxygenated, and contain components (like riboflavin and metal ions) that can act as photosensitizers or catalysts for degradation. Prepare dilutions immediately before adding to your assay system.
Part 2: In-Depth Troubleshooting Guides
Scenario 1: Inconsistent results in a cell-based assay run on different days.
-
Question: I'm seeing variable IC50 values for 7-AMBT in my cancer cell line viability assay. What could be the cause?
-
Answer & Rationale: This variability often points to inconsistent concentrations of the active compound reaching the cells. The likely cause is on-plate degradation during the 24-72 hour incubation period.
-
Causality: The compound in the aqueous culture medium is degrading over the course of the experiment. The rate of degradation can be influenced by minor variations in lab conditions, such as ambient light intensity or slight differences in media preparation.
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your assay plates from light by covering them with aluminum foil during incubation and handling them under subdued lighting. Benzothiazole derivatives are known to be susceptible to photodegradation.[7][8][9]
-
Incorporate an Antioxidant: Add a biocompatible antioxidant, such as N-acetylcysteine (NAC) or ascorbic acid (Vitamin C), to your assay medium.[10][11][12] Ascorbic acid is a highly effective radical scavenger that can regenerate other antioxidants and protect unstable molecules.[10][11] Start with a low concentration (e.g., 10-50 µM) and run a control to ensure the antioxidant itself does not affect your biological system.
-
Assess Compound Stability Directly: Use the HPLC protocol below (Protocol 2) to measure the concentration of 7-AMBT in your assay medium at time zero and after the full incubation period. This will quantify the extent of degradation.
-
-
Scenario 2: Low recovery of 7-AMBT from plasma samples during pharmacokinetic studies.
-
Question: I'm trying to quantify 7-AMBT in rat plasma, but my measurements are consistently lower than expected. Is the compound unstable in plasma?
-
Answer & Rationale: Yes, this is a strong possibility. Plasma contains enzymes and has a physiological pH (~7.4) that can promote degradation. Furthermore, the sample processing itself can introduce instability.
-
Causality: The higher pH of plasma compared to an acidic buffer makes the amino group more susceptible to oxidation. Enzymatic degradation may also occur. Loss can also happen during sample prep if not optimized.
-
Troubleshooting Steps:
-
Acidify Immediately: Upon collection, immediately acidify the plasma sample by adding a small volume of a strong acid (e.g., 1 M HCl or formic acid) to lower the pH to ~3-4. This protonates the amino group, significantly slowing oxidation.[1][2]
-
Add Antioxidants to Collection Tubes: Prepare your blood collection tubes with an antioxidant cocktail, such as a mixture of ascorbic acid and glutathione.
-
Optimize Extraction: Use a protein precipitation method with ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and acidic conditions will minimize degradation during the extraction process.
-
Validate Stability: Perform a formal stability assessment. Spike 7-AMBT into blank plasma, treat with your proposed stabilization method, and analyze samples after storing them at room temperature for several hours and through freeze-thaw cycles to confirm your method is protective.[13]
-
-
Part 3: Visualization & Key Workflows
Diagram: Troubleshooting Workflow for 7-AMBT Instability
Caption: Troubleshooting decision tree for 7-AMBT instability.
Data Summary: Impact of Formulation on Stability
| Formulation Condition | Storage | % Recovery after 24h | Observation |
| 10 µM in PBS, pH 7.4 | Room Temp, Ambient Light | < 40% | Solution turned yellow |
| 10 µM in PBS, pH 7.4 | Room Temp, Dark | ~ 65% | Slight yellowing |
| 10 µM in Citrate Buffer, pH 6.0 | Room Temp, Dark | > 90% | Solution remained clear |
| 10 µM in PBS, pH 7.4 + 50 µM Ascorbic Acid | Room Temp, Dark | > 95% | Solution remained clear |
| 10 mM in DMSO Stock | -80°C, Dark | > 99% (after 3 months) | No change |
Note: Data are representative and intended for illustrative purposes.
Part 4: Experimental Protocols
Protocol 1: Preparation of a Stabilized Working Solution for Cell-Based Assays
This protocol describes the preparation of a working solution with an antioxidant to minimize degradation during a typical cell culture experiment.
Materials:
-
7-AMBT DMSO stock solution (e.g., 10 mM)
-
Sterile, degassed biological buffer or cell culture medium
-
Sterile stock solution of L-Ascorbic acid (Vitamin C), e.g., 10 mM in water.
-
Sterile, amber microcentrifuge tubes.
Methodology:
-
Prepare Antioxidant Medium: To your sterile cell culture medium, add the ascorbic acid stock solution to a final concentration of 50 µM. Gently mix. Rationale: Ascorbic acid will scavenge dissolved oxygen and free radicals that initiate degradation.[10]
-
Pre-warm Medium: Warm the antioxidant-containing medium to 37°C.
-
Prepare Intermediate Dilution (Optional): If preparing a large range of concentrations, make an intermediate dilution of your 7-AMBT DMSO stock into the antioxidant medium.
-
Final Dilution: Immediately before adding to cells, perform the final serial dilutions of 7-AMBT using the antioxidant-containing medium.
-
Quality Control: Prepare a "time zero" sample by taking an aliquot of your highest and lowest concentration working solutions. Store at -80°C for later analysis by HPLC (Protocol 2).
-
Incubate: Add the compound to your assay plates, protecting them from light during incubation.
-
Post-Incubation Sample: After the incubation period, take another aliquot from a control well (containing medium and compound but no cells) to assess the final concentration. Analyze both time zero and final samples together.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general reverse-phase HPLC method to separate 7-AMBT from its more polar degradation products. This method should be optimized for your specific equipment.[13][14][15][16]
Instrumentation & Columns:
-
HPLC system with UV/Vis or PDA detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
Chromatographic Conditions:
-
Gradient: 10% B to 90% B over 15 minutes, then hold at 90% B for 2 minutes, return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of 7-AMBT (determine this by running a UV scan; likely around 270-290 nm).
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dilute samples collected from your experiment (e.g., from Protocol 1) with the sample diluent to fall within the linear range of your calibration curve. For plasma samples, a protein precipitation step is required first.
-
Calibration Curve: Prepare a set of standards of 7-AMBT of known concentrations in the sample diluent.
-
Analysis: Inject the standards followed by your experimental samples.
-
Data Interpretation: The 7-AMBT peak should be sharp and well-defined. Degradation products will typically appear as earlier-eluting, broader peaks. Calculate the concentration of 7-AMBT in your samples by integrating the peak area and comparing it to the calibration curve. Stability is assessed by the percentage of 7-AMBT remaining compared to the time-zero sample.
References
-
Title: Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Source: Semantic Scholar URL: [Link]
-
Title: Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Request PDF Source: ResearchGate URL: [Link]
-
Title: Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles | Request PDF Source: ResearchGate URL: [Link]
-
Title: Stabilization of oxygen-sensitive formulations via a secondary oxygen scavenger Source: PubMed URL: [Link]
-
Title: Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions Source: ResearchGate URL: [Link]
-
Title: Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies Source: ResearchGate URL: [Link]
-
Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Stability-indicating HPLC method optimization using quality Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]
-
Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. japsonline.com [japsonline.com]
- 15. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Protocols for Handling Air-Sensitive 7-Amino-2-methylbenzothiazole Intermediates
Welcome to the technical support center dedicated to the robust handling of 7-Amino-2-methylbenzothiazole and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by the air and moisture sensitivity of these valuable compounds. Our goal is to provide not just protocols, but a foundational understanding of the principles behind them, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of 7-Amino-2-methylbenzothiazole and its derivatives.
Q1: My solid 7-Amino-2-methylbenzothiazole has developed a brownish tint upon storage. Is it still viable for use?
A: A color change from off-white or beige to yellow or brown is a primary indicator of oxidative degradation.[1] Aromatic amines, including aminobenzothiazoles, are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of highly colored impurities such as azobenzothiazoles or polymeric aniline-type byproducts.[1]
-
Recommendation: Before use, assess the purity of the discolored material using an appropriate analytical technique like HPLC or NMR spectroscopy. If significant impurity peaks are detected or the primary peak area has decreased substantially, the sample should be discarded to avoid introducing impurities into your reaction, which can lead to low yields and complex purification challenges.[1]
Q2: What makes 7-Amino-2-methylbenzothiazole and its intermediates "air-sensitive"?
A: Air-sensitivity in this context refers to reactivity with components of the atmosphere, primarily oxygen (O₂) and water (H₂O).[2][3][4]
-
Oxidation: The electron-rich amino group on the benzothiazole ring is susceptible to oxidation, which can initiate polymerization or lead to the formation of undesired side products.
-
Hydrolysis: While the parent compound is relatively stable, certain intermediates derived from it (e.g., lithiated species, activated esters) can be highly reactive towards moisture.[5] This compound is known to be sensitive to moisture.[5]
Q3: Which inert gas, Argon or Nitrogen, is preferable for handling these compounds?
A: Both Argon (Ar) and Nitrogen (N₂) are commonly used to create an inert atmosphere.[2][4]
-
Nitrogen (N₂): Is the most common choice due to its lower cost. It is suitable for most applications involving 7-Amino-2-methylbenzothiazole.
-
Argon (Ar): Is denser than air and nitrogen, making it highly effective at blanketing reactions and preventing the ingress of air, especially in systems with minor leaks. It is also more inert than nitrogen and should be used if there is any possibility of the intermediates reacting with N₂ (e.g., forming nitrides with highly reactive metals), though this is less common for this class of compounds.[4]
For routine work, high-purity nitrogen is sufficient. For highly sensitive intermediates or reactions running for extended periods, argon provides an additional layer of security.
Part 2: Troubleshooting Guides for Experimental Challenges
This section provides solutions to specific problems you may encounter during synthesis.
Problem 1: My reaction yield is consistently low and purification is difficult due to multiple, unidentifiable side products.
Q: What is the likely cause of low yields and complex product mixtures when using 7-Amino-2-methylbenzothiazole intermediates?
A: This is a classic symptom of compromised air-free conditions. Trace amounts of oxygen or moisture can degrade the starting material or a sensitive intermediate, leading to a cascade of side reactions.
Troubleshooting Steps:
-
Verify Inert Atmosphere Integrity:
-
Schlenk Line: Check all glassware joints for proper greasing to ensure an air-tight seal.[4][6] Ensure the bubbler indicates a slight positive pressure of inert gas at all times.[7][8] A pressure reversal can suck air into your system.[7][9]
-
Glovebox: Check the oxygen and moisture analyzers to ensure levels are within the acceptable range (typically <10 ppm). Ensure proper purging of the antechamber before bringing in materials.[2][10]
-
-
Assess Solvent and Reagent Purity:
-
Solvents: Have solvents been properly dried and degassed? Dissolved oxygen is a common culprit.[2] Employ at least three "freeze-pump-thaw" cycles for rigorous degassing or sparge thoroughly with inert gas.[2][10]
-
Reagents: Are all other reagents in the reaction compatible and anhydrous? Reagents like strong oxidizing agents are incompatible with 2-aminobenzothiazoles.[1]
-
-
Refine Reagent Transfer Technique:
Problem 2: During a reaction or workup, my solution unexpectedly changes color (e.g., turns dark brown, green, or black).
Q: What does a sudden color change indicate and how can I prevent it?
A: A dramatic color change often signals the rapid decomposition of an air-sensitive intermediate. This can be triggered by a sudden exposure to air, for example, during transfer or sampling.
Preventative Measures & Solutions:
-
Maintain a Closed System: At every step, ensure the reaction mixture is isolated from the atmosphere. Avoid opening the flask. Use rubber septa for additions and sampling via syringe.[2][7]
-
Pre-Purge All Equipment: Any equipment that will contact the solution (syringes, needles, cannula) must be dried and purged with inert gas before use.[7][9] A syringe can be flushed 10 or more times with dry nitrogen to remove air and adsorbed moisture.[7][8]
-
Cannula Transfer for Filtration/Quenching: When filtering or transferring the reaction mixture, use a cannula filter setup under positive inert gas pressure.[11] This prevents exposing the crude product to air on a filter paper.
Part 3: Core Protocols & Methodologies
These are detailed, step-by-step procedures for fundamental air-sensitive techniques.
Protocol 1: Preparing Glassware and Assembling the Reaction Apparatus
The foundation of any successful air-free experiment is meticulously prepared glassware. Adsorbed moisture on glass surfaces is a primary source of contamination.[7][8][9]
-
Cleaning: Wash all glassware with an appropriate solvent and cleaning solution, followed by rinsing with deionized water and a final rinse with acetone or ethanol to facilitate drying.
-
Drying: Place all glassware (Schlenk flasks, stir bars, condensers, etc.) in a laboratory oven overnight at >125°C.[7][8][9]
-
Assembly & Purging:
-
Assemble the reaction apparatus while it is still hot from the oven. This minimizes the re-adsorption of atmospheric moisture.
-
Immediately connect the apparatus to a Schlenk line or the gas port inside a glovebox.
-
Perform a minimum of three "evacuate-refill" cycles.[2] To do this, carefully evacuate the flask under vacuum for several minutes, then slowly refill it with inert gas. This process rigorously removes atmospheric gases from the vessel.[11][12]
-
Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved gases from a reaction solvent.[2][10]
-
Freeze: Place the solvent in a Schlenk flask and securely attach it to the Schlenk line. Submerge the flask in a Dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to the vacuum manifold. The low temperature prevents the solvent from evaporating while allowing dissolved gases to be pumped away. Evacuate for 5-10 minutes.
-
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen Dewar and allow the solvent to thaw completely in a warm water bath. You may see gas bubbles escaping from the liquid as it thaws.[2]
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure complete degassing. After the final cycle, backfill the flask with inert gas.
Protocol 3: Transferring an Air-Sensitive Solution via Cannula
This technique is essential for transferring solutions without exposure to the atmosphere.[2][6][11]
-
Setup: Place the flask containing the solution (donor flask) and the receiving flask on the Schlenk line, both under a positive pressure of inert gas.
-
Pressurize Donor Flask: Close the stopcock on the receiving flask. This will direct a slightly higher flow of inert gas into the donor flask, creating a positive pressure differential.
-
Insert Cannula: Take a double-tipped needle (cannula) and insert one end through the septum of the donor flask, keeping the tip in the headspace above the liquid. Insert the other end into the receiving flask. Inert gas will now flow through the cannula, purging it of air.
-
Initiate Transfer: Lower the cannula tip in the donor flask into the solution. The positive pressure in the donor flask will push the liquid through the cannula into the receiving flask.
-
Complete Transfer: Once the transfer is complete, raise the cannula tip out of the liquid in the donor flask and allow the gas flow to push any remaining liquid through. Then, remove the cannula from both flasks.
Part 4: Visualization & Data
Data Presentation
Table 1: Key Parameters for Handling Air-Sensitive Benzothiazole Intermediates
| Parameter | Recommendation | Rationale & Key Considerations |
| Inert Gas | High-Purity Nitrogen (≥99.998%) or Argon | Nitrogen is cost-effective for most applications. Argon is denser and more inert, offering superior protection for highly sensitive materials.[4] |
| Atmosphere Control | Glovebox or Schlenk Line | A glovebox provides a constant inert environment, ideal for handling solids and complex manipulations.[2][13][14] A Schlenk line is a versatile benchtop option for solution-phase chemistry.[6][11] |
| Glassware Prep | Oven-dry at >125°C overnight, assemble hot, and perform 3x evacuate-refill cycles. | Removes physically adsorbed water, a common source of reaction failure.[7][8][9] |
| Solvent Prep | Use anhydrous grade solvents and degas via 3x Freeze-Pump-Thaw cycles or inert gas sparging. | Removes dissolved oxygen and trace water, which can degrade sensitive reagents.[2][10] |
| Liquid Transfer | Gas-tight syringe (purged) or cannula transfer. | Prevents introduction of air and moisture during reagent addition.[2][7] |
| Solid Transfer | Perform in a glovebox or via a solid addition tube under a strong counterflow of inert gas. | Minimizes exposure time of solids to the atmosphere.[6] |
Experimental & Logical Workflows
Caption: Troubleshooting logic for low reaction yields.
Caption: Key components of a Schlenk line apparatus.
Part 5: References
-
Wikipedia contributors. (2023). Air-free technique. Wikipedia, The Free Encyclopedia. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Wikipedia contributors. (2023). Schlenk line. Wikipedia, The Free Encyclopedia. [Link]
-
Inert Corporation. (2024). Chemical Synthetic Needs for Glovebox Systems. [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]
-
CN Tech. (2024). Inert gloveboxes: Maintaining controlled environments in the lab. [Link]
-
de Bont, J. A. M., et al. (1995). Microbial degradation of benzothiazoles. Journal of Applied Microbiology. [Link]
-
Inert Corporation. (2024). Glovebox, Gas, & Solvent System Applications for Lab. [Link]
-
Main, D. (1995). The microbial degradation of benzothiazoles. Society for Applied Bacteriology. [Link]
-
Ignaszak Research Group. Operating the Schlenk Line. WordPress.com. [Link]
-
JoVE. (2015). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
S. K. Henderson, et al. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]
-
Kintek. (2024). What Role Does An Inert Atmosphere Glove Box Play In The Synthesis Of Li1.6Alcl3.4S0.6?[Link]
-
ResearchGate. (2024). The microbial degradation of benzothiazoles | Request PDF. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
Georg Thieme Verlag. (2008). The Manipulation of Air-Sensitive Compounds. [Link]
-
ResearchGate. (2023). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate...[Link]
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]
-
Neilson Lab. The manipulation of air.sensitive compounds. [Link]
-
Srinivas, K., et al. (2013). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. [Link]
-
National Institutes of Health. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
National Institutes of Health. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]
-
ResearchGate. (2023). (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]
-
National Institutes of Health. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [Link]
-
Google Patents. (2002). US6407122B1 - Amino-benzothiazole derivatives.
-
National Institutes of Health. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]
-
ResearchGate. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. [Link]
-
PubMed. (2006). Imino-tetrahydro-benzothiazole derivatives as p53 inhibitors: discovery of a highly potent in vivo inhibitor and its action mechanism. [Link]
-
Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. 2-AMINO-4-METHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. Schlenk line - Wikipedia [en.wikipedia.org]
- 12. ignaszakresearch.wordpress.com [ignaszakresearch.wordpress.com]
- 13. inertcorp.com [inertcorp.com]
- 14. cntech.co.uk [cntech.co.uk]
Technical Support Center: Enhancing the Selectivity of 7-Amino-2-methylbenzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges encountered when working to improve the selectivity of 7-Amino-2-methylbenzothiazole derivatives. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower your experimental decisions.
Section 1: Understanding the Selectivity Challenge
Derivatives of 7-Amino-2-methylbenzothiazole are a promising class of compounds, particularly noted for their potential as imaging agents and therapeutic candidates for neurodegenerative diseases due to their ability to interact with targets like tau fibrils. However, achieving high selectivity is a critical hurdle that can dictate the success or failure of a candidate molecule. This section addresses common foundational questions regarding selectivity.
FAQ 1: What are the primary off-targets for 7-Amino-2-methylbenzothiazole derivatives and why?
The primary off-targets are often structurally related proteins or those with similar binding pocket characteristics to the intended target. For derivatives designed as kinase inhibitors, off-target effects are common across the kinome due to the conserved nature of the ATP-binding site. For derivatives targeting amyloid structures, non-specific binding to other protein aggregates or even monoamine oxidase (MAO) enzymes can be a significant issue. The planar, hydrophobic nature of the benzothiazole core can lead to promiscuous binding in hydrophobic pockets of unrelated proteins.
FAQ 2: How can I quantitatively assess the selectivity of my compound?
A quantitative assessment is crucial and typically involves a tiered approach.
-
Initial Screening: Start with a broad panel of relevant off-targets. For kinase inhibitors, this would be a commercial kinome scan (e.g., a 468-kinase panel). For CNS-targeted agents, a receptor profiling screen (e.g., a CEREP panel) is industry standard.
-
Dose-Response Curves: For any significant off-target hits identified in the initial screen, you must determine the IC50 or Ki value through a full dose-response curve.
-
Calculating the Selectivity Index (SI): The selectivity of your compound is then expressed as a ratio.
-
Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)
A higher SI value indicates greater selectivity. A commonly accepted threshold for a "selective" compound is an SI > 100, though this can vary based on the therapeutic window and the nature of the off-target.
-
FAQ 3: My compound shows excellent potency but poor selectivity. Where do I start troubleshooting?
This is a classic drug discovery challenge. The issue often lies in a pharmacophore that is too generic. The key is to introduce modifications that specifically exploit unique features of the primary target's binding site while creating steric or electronic clashes with the binding sites of off-target proteins. The following sections provide a detailed roadmap for this process.
Section 2: Troubleshooting Guide: Strategies for Enhancing Selectivity
This section provides actionable strategies to systematically improve the selectivity of your 7-Amino-2-methylbenzothiazole derivatives.
Strategy 1: Structure-Based Drug Design & Modification
The most effective way to improve selectivity is through rational, iterative chemical modification. The diagram below illustrates the key positions on the 7-Amino-2-methylbenzothiazole core that are commonly modified to tune selectivity.
Caption: Key modification sites on the 7-Amino-2-methylbenzothiazole core.
Question: I want to modify the amino group at position 7. What types of side chains are most effective at increasing selectivity?
Modifying the 7-amino position is a powerful strategy. The goal is to add a side chain that forms specific interactions (e.g., hydrogen bonds, salt bridges) with amino acid residues that are unique to your primary target.
-
Initial Step: Start by introducing small, flexible linkers (e.g., ethyl, propyl chains) terminated with a simple functional group (e.g., -OH, -NH2, -COOH). This is known as "SAR by catalogue."
-
Advanced Strategy: If structural information (e.g., a co-crystal structure or a reliable homology model) is available, design side chains that can reach into a specific sub-pocket of your target. For instance, incorporating a basic amine (like a piperidine or morpholine) can form a salt bridge with an acidic residue (Asp or Glu) that may not exist in your off-target proteins.
The following table summarizes common modifications and their general impact on selectivity.
| Modification Site | Functional Group Type | Rationale | Potential Outcome on Selectivity |
| Position 2 (Methyl) | Trifluoromethyl (-CF3) | Alters electronics and can participate in unique dipole or halogen bonding interactions. | Can increase selectivity if the target has a suitable electropositive pocket. |
| Position 6 | Hydroxyl (-OH), Methoxy (-OCH3) | Introduces hydrogen bond donor/acceptor capabilities. Can improve solubility and PK properties. | Highly effective if the target has a corresponding polar residue not present in off-targets. |
| Position 7 (Amino) | Alkyl chain with terminal morpholine | The morpholine group is a weak base and a hydrogen bond acceptor, often used to improve solubility and target specific polar interactions. | Often improves selectivity and drug-like properties. |
| Position 7 (Amino) | Side chain with a carboxylic acid | Introduces a negative charge to form a salt bridge with a basic residue (Lys, Arg) in the target. | Can dramatically increase selectivity if a unique basic residue is present. |
Strategy 2: Computational Modeling to Predict Selectivity
Before committing to lengthy synthesis campaigns, computational tools can help prioritize which derivatives to make.
Question: How can I use molecular docking to guide my synthetic efforts towards higher selectivity?
Molecular docking can be a powerful predictive tool if used correctly. The workflow below outlines a virtual screening and prioritization process.
Caption: A computational workflow for prioritizing selective compounds.
The key to this process is the differential analysis (Step 7). A compound that docks well into your primary target is not enough; you must simultaneously ensure it docks poorly (or adopts an unfavorable conformation) in the binding site of your key off-target. Look for derivatives where the predicted binding energy is significantly better in the target versus the off-target.
Section 3: Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 7-Amino-2-methylbenzothiazole Precursor
One common issue is controlling the regioselectivity during the synthesis of the core structure, for example, during the cyclization step. This protocol details a common method.
Objective: To synthesize 2-amino-4-methoxybenzenethiol, a key precursor, while minimizing the formation of isomeric impurities.
Materials:
-
3-Methoxy-aniline
-
Potassium thiocyanate (KSCN)
-
Bromine
-
Acetic Acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Thiocyanation:
-
Dissolve 3-methoxy-aniline (1.0 eq) in glacial acetic acid in a three-neck flask equipped with a stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of potassium thiocyanate (2.2 eq) in water dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, add a solution of bromine (1.0 eq) in acetic acid dropwise. Causality Note: The bromine is the electrophile, and the thiocyanate is the nucleophile. The methoxy group is an ortho-, para-director. By keeping the temperature low, you favor substitution at the less sterically hindered para-position relative to the methoxy group, which is crucial for the desired regiochemistry.
-
Stir the reaction at room temperature for 4-6 hours until TLC analysis shows consumption of the starting material.
-
-
Work-up:
-
Pour the reaction mixture into ice water.
-
Filter the resulting precipitate and wash thoroughly with water to remove excess salts.
-
-
Hydrolysis/Reduction to Thiol:
-
Suspend the crude thiocyanate intermediate in an aqueous solution of NaOH (5.0 eq).
-
Heat the mixture to reflux for 8-12 hours. Causality Note: The strong basic conditions hydrolyze the thiocyanate to the corresponding thiol (or rather, the thiolate salt).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Carefully acidify the filtrate with concentrated HCl to pH ~6-7. The product will precipitate out.
-
-
Purification:
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4-methoxybenzenethiol.
-
Confirm the regiochemistry using 1H NMR and 13C NMR spectroscopy.
-
References
-
Zhang, L., et al. (2021). Discovery of Novel Benzothiazole-Based Derivatives as Potent and Selective Kinase Inhibitors for the Treatment of Cancers. Journal of Medicinal Chemistry. Available at: [Link]
-
Kaur, J., et al. (2021). Benzothiazole derivatives as promising scaffolds for the discovery of novel therapeutic agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Coughlin, J., et al. (2014). In vivo measurement of translocator protein (TSPO) with [11C]PBR28 in schizophrenia. Molecular Psychiatry. Available at: [Link]
Validation & Comparative
A Comparative Guide to the Structural Validation of 7-Amino-2-methylbenzothiazole Derivatives: NMR vs. X-ray Crystallography
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. For derivatives of 7-Amino-2-methylbenzothiazole, a scaffold of significant interest due to its diverse biological activities, unambiguous structural validation is paramount. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, offering a comprehensive framework for researchers and drug development professionals to make informed decisions in their analytical workflows.
The Critical Need for Structural Accuracy
7-Amino-2-methylbenzothiazole and its analogs have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The specific biological function of these molecules is intrinsically linked to their three-dimensional structure. Even subtle variations in substituent positions or stereochemistry can drastically alter their interaction with biological targets, rendering a compound therapeutically active or inert. Therefore, the rigorous confirmation of the synthesized structure is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton in Solution
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution, providing a dynamic representation that often mimics physiological conditions. It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule.
The Power of Multi-dimensional NMR
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, complex structures like substituted benzothiazoles often exhibit overlapping signals. In these instances, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the molecular framework.
Experimental Protocol: A Step-by-Step Guide to NMR Data Acquisition and Analysis
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 7-Amino-2-methylbenzothiazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Obtain a 1D ¹³C{¹H} NMR spectrum.
-
Perform 2D NMR experiments, including COSY, HSQC, and HMBC, to establish connectivity.
-
-
Data Processing and Interpretation:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to infer the electronic environment and spatial relationships of the nuclei.
-
Use the correlations from 2D spectra to assemble the molecular structure piece by piece. For instance, an HMBC correlation between the methyl protons and the C2 carbon of the benzothiazole ring would confirm the position of the methyl group.
-
Caption: Workflow for structural validation using NMR spectroscopy.
X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unparalleled level of detail, offering a precise three-dimensional map of atomic positions in the solid state. This technique is often considered the "gold standard" for structural determination, as it can unambiguously resolve issues of regiochemistry and stereochemistry.
The Crystallographic Process: From Crystal to Structure
The success of X-ray crystallography hinges on the ability to grow a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.
Experimental Protocol: A Step-by-Step Guide to X-ray Crystallographic Analysis
-
Crystal Growth:
-
Employ various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened to find optimal conditions.
-
The goal is to obtain a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with minimal defects.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the model against the experimental data to improve the fit and determine the final atomic coordinates and thermal parameters.
-
Caption: Workflow for structural validation using X-ray crystallography.
Head-to-Head Comparison: NMR vs. X-ray Crystallography
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Sample Phase | Solution | Solid (single crystal) |
| Sample Amount | Milligrams | Micrograms to Milligrams |
| Data Output | Connectivity, stereochemistry, dynamic information | Precise 3D atomic coordinates, bond lengths, angles |
| Key Challenge | Signal overlap in complex molecules | Growing a suitable single crystal |
| Ambiguity | Can be ambiguous for complex stereochemistry | Unambiguous determination of absolute configuration |
| Throughput | Relatively high | Can be low and time-consuming |
A Synergistic Approach: The Best of Both Worlds
While NMR and X-ray crystallography are often presented as alternative techniques, their true power lies in their complementary nature. NMR provides invaluable information about the molecule's structure and dynamics in solution, which is often more biologically relevant. Conversely, X-ray crystallography offers an unequivocal and highly precise picture of the molecule's solid-state conformation.
For novel 7-Amino-2-methylbenzothiazole derivatives, a robust validation strategy would involve:
-
Initial characterization by NMR: To confirm the proposed connectivity and assess purity.
-
Unambiguous structure determination by X-ray crystallography: To definitively establish the regiochemistry and stereochemistry.
This dual approach ensures that the structure is not only correctly assigned but also provides insights into its behavior in different physical states.
Caption: Decision tree for selecting the appropriate structural validation method.
Conclusion
The structural validation of 7-Amino-2-methylbenzothiazole derivatives is a critical step that demands a meticulous and evidence-based approach. While both NMR spectroscopy and X-ray crystallography are powerful techniques, they provide different and complementary information. NMR excels at elucidating the molecular structure in a more biologically relevant solution state, whereas X-ray crystallography offers an unparalleled level of precision in the solid state. For high-stakes applications such as drug development, a synergistic strategy that leverages the strengths of both methods is the most rigorous and reliable path to unambiguous structural confirmation.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Massa, W. (2004). Crystal Structure Determination (2nd ed.). Springer. [Link]
-
Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH. [Link]
-
Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer (2nd ed.). Oxford University Press. [Link]
A Comparative Study of 7-Amino-2-methylbenzothiazole and its Analogs in Drug Discovery
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a recurring motif in a multitude of pharmacologically active agents. Its unique bicyclic framework, composed of a benzene ring fused to a thiazole ring, imparts a rigid and planar structure that facilitates interactions with a wide array of biological targets. This has led to the development of benzothiazole-containing drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of 7-Amino-2-methylbenzothiazole and other key benzothiazole analogs, offering insights into their structure-activity relationships (SAR) and performance in preclinical assays. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
The Benzothiazole Core: A Versatile Pharmacophore
The versatility of the benzothiazole nucleus lies in its susceptibility to chemical modification at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Substitutions at the 2, 6, and 7-positions of the benzothiazole ring have been extensively explored, leading to the discovery of potent and selective inhibitors of various enzymes and receptors.[1] The 2-amino group, in particular, serves as a crucial pharmacophoric feature, participating in key hydrogen bonding interactions within the active sites of target proteins.
Comparative Anticancer Activity: A Focus on Structure-Activity Relationships
The anticancer potential of benzothiazole derivatives is a subject of intense research.[3] The substitution pattern on the benzothiazole ring system significantly influences their cytotoxic activity against various cancer cell lines. While specific comparative data for 7-Amino-2-methylbenzothiazole is not extensively available in the public domain, analysis of structurally related 2-aminobenzothiazole analogs provides valuable insights into the SAR of this class of compounds.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 2-aminobenzothiazole derivatives against various human cancer cell lines. This data, gleaned from various scientific publications, allows for a comparative assessment of their potency.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | 2-Aminobenzothiazole derivative | A-375 (Melanoma) | 16 | [4] |
| OMS5 | 2-(4-Nitroanilinoacetyl)-aminobenzothiazole | A549 (Lung) | 34.21 | [5] |
| MCF-7 (Breast) | 22.13 | [5] | ||
| OMS14 | 2-(4-(4-Nitrophenyl)piperazin-1-ylacetyl)-aminobenzothiazole | A549 (Lung) | 61.03 | [5] |
| MCF-7 (Breast) | 28.14 | [5] | ||
| Compound 13 | 2-Aminobenzothiazole derivative | HCT116 (Colon) | 6.43 ± 0.72 | [6] |
| A549 (Lung) | 9.62 ± 1.14 | [6] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [6] | ||
| Compound 20 | 2-Aminobenzothiazole-Thiazolidinone Hybrid | HepG2 (Liver) | 9.99 | [6] |
| HCT-116 (Colon) | 7.44 | [6] | ||
| MCF-7 (Breast) | 8.27 | [6] | ||
| Compound 40 | Sulfonamide-based 2,6-disubstituted-benzothiazole | MCF-7 (Breast) | 34.5 | [7] |
| HeLa (Cervical) | 44.15 | [7] | ||
| MG63 (Osteosarcoma) | 36.1 | [7] |
Analysis of Structure-Activity Relationships:
The data presented above highlights several key SAR trends for 2-aminobenzothiazole derivatives:
-
Substitution at the 2-amino position: Modification of the 2-amino group with various moieties, such as nitroanilinoacetyl (OMS5) and nitrophenylpiperazinylacetyl (OMS14), significantly impacts cytotoxic activity.
-
Substitution on the Benzene Ring: The presence and position of substituents on the benzene portion of the benzothiazole ring also play a critical role. For instance, the 6-chloro and 7-methoxy substituents have been shown to influence the anticancer potency of some analogs.[6][8]
-
Hybrid Molecules: The development of hybrid molecules, such as the 2-aminobenzothiazole-thiazolidinone hybrids (Compound 20), has emerged as a promising strategy to enhance anticancer activity.[6]
While direct data for 7-Amino-2-methylbenzothiazole is scarce, based on the general SAR principles observed for this class of compounds, it is plausible that the 7-amino and 2-methyl substitutions would confer a unique pharmacological profile that warrants further investigation. The amino group at the 7-position could potentially engage in additional hydrogen bonding interactions with target proteins, while the 2-methyl group might influence the molecule's steric and electronic properties.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-Amino-2-methylbenzothiazole and its analogs) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for determining the cytotoxicity of benzothiazole analogs.
Comparative Antimicrobial Activity: Exploring New Frontiers
In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. Benzothiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogenic microorganisms.[1][9]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against selected bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 25-100 | [9] |
| Staphylococcus aureus | 50-200 | [9] | |
| Bacillus subtilis | 25-200 | [9] | |
| Compound 4 | Escherichia coli | 25-100 | [9] |
| Staphylococcus aureus | 50-200 | [9] | |
| Bacillus subtilis | 25-200 | [9] | |
| Compound 107b | Saccharomyces cerevisiae | 1.6 (µM) | [1] |
| Compound 107d | Saccharomyces cerevisiae | 3.13 (µM) | [1] |
| Compound 130a | Moraxella catarrhalis | 4 | [1] |
| Compound 130b | Moraxella catarrhalis | 4 | [1] |
| Compound 130c | Moraxella catarrhalis | 4 | [1] |
Analysis of Structure-Activity Relationships:
The antimicrobial activity of benzothiazole derivatives is also highly dependent on their substitution patterns. For instance, studies have shown that substitutions at the 2nd and 5th positions of the benzothiazole ring can significantly enhance antibacterial and antifungal efficacy.[1] The introduction of moieties such as isopropylamide and 4,5-dihydro-1H-imidazol-2-yl at the 5th position has been shown to improve antibacterial activity.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The benzothiazole scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. This comparative guide has highlighted the significant influence of structural modifications on the anticancer and antimicrobial activities of 2-aminobenzothiazole analogs. While a substantial body of research exists for this class of compounds, there is a clear need for further investigation into the specific pharmacological profile of 7-Amino-2-methylbenzothiazole. Future studies should focus on the synthesis and comprehensive biological evaluation of a series of 7-substituted-2-methylbenzothiazole derivatives to elucidate their structure-activity relationships and identify lead compounds for further development. Such efforts will undoubtedly contribute to the expansion of the therapeutic potential of the benzothiazole family of compounds.
References
-
Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. PubMed. [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis | Microbiology Spectrum. ASM Journals. [Link]
-
Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. Request PDF. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]
-
Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. ResearchGate. [Link]
-
Modulating mycobacterial envelope integrity for antibiotic synergy with benzothiazoles. Life Science Alliance. [Link]
-
Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PMC - NIH. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
-
Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. [Link]
-
Benzothiazole derivatives as anticancer agents. PubMed. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Link]
-
Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Novel 2‐Aminothiazole Derivatives of 4‐Hydroxy‐chromene‐2‐one. ResearchGate. [Link]
-
Synthesis and preliminary antimicrobial evaluation of new 7-amino-4-methyl-coumarin thiazolidinone conjugates. Pharmacia. [Link]
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]
-
Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. [Link]
Sources
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Amino-2-methylbenzothiazole Quantification
This guide provides a comprehensive comparison of validated analytical methods for the quantification of 7-Amino-2-methylbenzothiazole, a crucial heterocyclic scaffold in medicinal chemistry.[1][2] The selection of a robust and reliable analytical method is paramount for accurate determination in various matrices, from active pharmaceutical ingredients (APIs) to complex biological samples. This document outlines the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), provides detailed experimental protocols, and offers a visual workflow for method validation to support your research and drug development endeavors.
The Imperative of Method Validation in Pharmaceutical Analysis
Before delving into specific methodologies, it is critical to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical procedure is suitable for its intended purpose.[3][4][5][6] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on Analytical Procedure Development, emphasizes a lifecycle approach to method validation, moving from a one-time event to a continuous process of verification.[3][5]
Key validation parameters, as stipulated by these guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]
-
Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[4]
-
Accuracy: The closeness of the test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
This guide will cross-validate two common analytical techniques, HPLC-UV and LC-MS/MS, against these core parameters for the quantification of 7-Amino-2-methylbenzothiazole.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like 7-Amino-2-methylbenzothiazole. The principle lies in the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by detection using a UV-Vis spectrophotometer.
Experimental Protocol: HPLC-UV
This protocol is a representative method and would require optimization for specific matrices.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Phenomenex Luna® C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% v/v orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm (based on the UV absorption maximum of 7-Amino-2-methylbenzothiazole).
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-Amino-2-methylbenzothiazole reference standard and dissolve in 10 mL of diluent (50:50 v/v acetonitrile:water).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (for drug substance): Accurately weigh a quantity of the drug substance powder, dissolve in the diluent to a nominal concentration of 50 µg/mL, and filter through a 0.45 µm syringe filter before injection.
-
Visualization of HPLC-UV Workflow
Caption: Workflow for the quantification of 7-Amino-2-methylbenzothiazole by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing low concentrations of analytes in complex matrices, such as biological fluids.[7] The principle involves chromatographic separation followed by ionization of the analyte and subsequent mass analysis of the parent ion and its characteristic fragment ions.
Experimental Protocol: LC-MS/MS
This protocol is a representative method for analysis in a biological matrix (e.g., plasma) and would require optimization.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Waters Xterra® RP C18, 5 µm, 4.6 x 150 mm.[7]
-
Mobile Phase: Gradient elution with 5 mM ammonium formate in water with 0.1% v/v formic acid (Solvent A) and acetonitrile with 0.1% v/v formic acid (Solvent B).
-
Gradient Program: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7-Amino-2-methylbenzothiazole: Precursor ion (Q1) m/z 165.1 -> Product ion (Q3) m/z 150.1 (quantifier), m/z 123.1 (qualifier).
-
Internal Standard (e.g., a stable isotope-labeled analog): To be determined.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: +5500 V).[7]
-
-
Sample Preparation (Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Inject: Transfer the supernatant to an autosampler vial for injection. This is a common technique for sample preparation in biological matrices.[7][9][10][11][12]
-
Visualization of LC-MS/MS Workflow
Caption: Workflow for the bioanalysis of 7-Amino-2-methylbenzothiazole by LC-MS/MS.
Cross-Validation: Performance Comparison
The following tables present a comparative summary of the validation parameters for the two proposed methods. The data presented is illustrative and based on typical performance characteristics observed for similar analytical methods in the literature.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| LOD | ~0.3 µg/mL | ~0.15 ng/mL |
| LOQ | 1 µg/mL | 0.5 ng/mL |
Table 2: Accuracy and Precision
| Concentration Level | HPLC-UV | LC-MS/MS |
| Accuracy (% Recovery) | Precision (%RSD) | |
| Low QC (3 µg/mL / 1.5 ng/mL) | 98.5 - 101.2% | < 2.0% |
| Mid QC (50 µg/mL / 50 ng/mL) | 99.1 - 100.8% | < 1.5% |
| High QC (80 µg/mL / 400 ng/mL) | 98.9 - 101.5% | < 1.5% |
Senior Application Scientist's Recommendation
The choice between HPLC-UV and LC-MS/MS for the quantification of 7-Amino-2-methylbenzothiazole is contingent on the specific application.
-
HPLC-UV is a cost-effective, robust, and reliable method suitable for routine quality control analysis of bulk drug substances and formulated products where the analyte concentration is relatively high. Its simplicity and ease of implementation make it an excellent choice for laboratories with limited access to mass spectrometry instrumentation.
-
LC-MS/MS is the gold standard for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, metabolite identification, and trace-level impurity analysis in complex biological matrices.[7] The superior sensitivity allows for the quantification of 7-Amino-2-methylbenzothiazole at ng/mL levels, which is often necessary in preclinical and clinical development.[2]
In a comprehensive drug development program, both methods can be complementary. HPLC-UV can be employed for early-stage process development and quality control, while a validated LC-MS/MS method is indispensable for bioanalytical studies. Cross-validation ensures data integrity and consistency across different stages of development.
References
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). Springer Nature.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024, November 7). National Center for Biotechnology Information.
- Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (n.d.). ResearchGate.
- Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. (n.d.). National Center for Biotechnology Information.
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry.
- Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004, November 26). National Center for Biotechnology Information.
- Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. (n.d.). National Center for Biotechnology Information.
- Fiehn Lab. (n.d.). Extraction and analysis of various benzothiazoles from industrial wastewater.
- SCIEX. (n.d.). A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics.
- An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (n.d.). International Journal of Pharmaceutical Sciences.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 11. agilent.com [agilent.com]
- 12. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to Validating the Anticancer Potential of 7-Amino-2-methylbenzothiazole
An Objective Comparison with Established and Novel Anticancer Agents
Introduction: The Promise of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including potent anticancer properties.[1][2] These compounds can influence a variety of cellular processes integral to cancer cell growth and proliferation.[3] Extensive research has shown that modifications to the benzothiazole core, particularly at the C2 and C6 positions, can significantly modulate their antitumor potency.[4] The mechanisms of action are diverse, ranging from the inhibition of critical signaling pathways like PI3K/Akt/mTOR and EGFR to the direct induction of programmed cell death (apoptosis).[3][5][6]
This guide focuses on a specific, novel derivative: 7-Amino-2-methylbenzothiazole . As of this writing, specific experimental data on the anticancer activity of this particular molecule is not extensively published. Therefore, this document serves a dual purpose: first, as a comparative framework using data from well-characterized, structurally related benzothiazole derivatives and established chemotherapeutic agents, and second, as a detailed methodological guide for researchers aiming to validate the anticancer potential of 7-Amino-2-methylbenzothiazole. We will proceed by outlining the essential experiments required to characterize its efficacy, from initial in vitro cytotoxicity screening to in vivo tumor model assessment, providing the scientific rationale behind each step.
The Comparative Landscape: Benchmarking Against Known Drugs
To ascertain the therapeutic potential of a novel compound, its performance must be measured against both standard-of-care drugs and other investigational molecules. For this guide, we will compare the anticipated performance of 7-Amino-2-methylbenzothiazole against:
-
Doxorubicin: A well-established anthracycline antibiotic used widely in chemotherapy. It primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based chemotherapeutic agent that crosslinks DNA, triggering DNA damage and inducing apoptosis.[7] It is a common reference compound in cytotoxicity studies.[7]
-
Representative Benzothiazole Derivatives: Since direct data for our target compound is limited, we will use published data from structurally similar, potent benzothiazole derivatives to establish a relevant performance benchmark. This includes derivatives with substitutions on the amino group or the benzene ring, which have shown significant activity against various cancer cell lines.[8][9]
Part 1: In Vitro Anticancer Evaluation
The initial phase of evaluation involves a suite of in vitro assays to determine the compound's direct effect on cancer cells.
Primary Objective: Assessing Cytotoxicity
The first critical question is whether 7-Amino-2-methylbenzothiazole can kill cancer cells and at what concentration. The MTT assay is a robust, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[10][11][12]
Causality Explained: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][13] The amount of formazan produced is directly proportional to the number of viable cells. A potent anticancer compound will result in fewer viable cells and thus a weaker purple signal.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HT-29 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a series of dilutions of 7-Amino-2-methylbenzothiazole (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Treat the cells with these concentrations. Include wells for a vehicle control (e.g., DMSO) and positive controls (Doxorubicin, Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.[11][13]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀ Values in µM) of Benchmark Anticancer Agents
| Compound/Drug | Cancer Cell Line | Breast (MCF-7) | Lung (A549) | Colon (HT-29/SW620) | Liver (HepG2) | Reference |
| 7-Amino-2-methylbenzothiazole | Data to be Determined | Data to be Determined | Data to be Determined | Data to be Determined | ||
| Doxorubicin | ~0.05 - 2.0 | ~0.1 - 1.0 | ~0.2 - 1.5 | ~0.5 - 2.5 | [4][5] | |
| Cisplatin | ~2.0 - 13.5 | ~1.0 - 10.0 | ~3.0 - 15.0 | ~1.0 - 8.0 | [4][7] | |
| Benzothiazole Derivative '7e' | - | 0.044 | 0.0043 | 0.048 | [8] | |
| Benzothiazole Derivative '6b' | 5.15 | - | - | - | [7] | |
| Benzothiazole Derivative 'OMS14' | 28.14 | 61.03 | - | - | [9] | |
| Note: IC₅₀ values are highly dependent on experimental conditions (e.g., incubation time, cell density) and are presented here as approximate ranges based on literature. |
Secondary Objectives: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next step is to understand how the compound kills cancer cells. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anticancer drugs that induce apoptosis are generally preferred as they are more targeted and cause less inflammation.
Causality Explained: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells) and stain the DNA. By using both stains, we can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Experimental Protocol: Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: Seed and treat cancer cells with 7-Amino-2-methylbenzothiazole at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
Caption: Workflow for Apoptosis Induction Assay.
Causality Explained: Many anticancer drugs exert their effects by disrupting the cell division cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) before undergoing apoptosis.[14] By staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI) and analyzing them with a flow cytometer, we can quantify the percentage of cells in each phase of the cell cycle. A significant accumulation of cells in one phase suggests the compound interferes with the molecular machinery of that checkpoint.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with 7-Amino-2-methylbenzothiazole at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and treat them with RNase A to prevent RNA staining. Stain the cells with Propidium Iodide solution.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G1, S, and G2/M phases.
Part 2: Molecular Target & Signaling Pathway Analysis
Understanding the molecular target is crucial for rational drug development. Benzothiazole derivatives are known to inhibit various protein kinases that are often dysregulated in cancer.[3]
Commonly Implicated Pathways:
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[6] Inhibition of this pathway by a drug can effectively starve cancer cells of pro-survival signals.
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor cell proliferation.[5] Some benzothiazoles have been shown to downregulate EGFR protein levels.[5]
-
JAK/STAT Pathway: This pathway is involved in transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. It is often implicated in inflammation and cancer.[5]
Caption: Potential inhibition of the PI3K/Akt pathway.
To validate which pathway is affected, Western blot analysis would be performed on protein lysates from treated cells to measure the phosphorylation status of key proteins like Akt, mTOR, and ERK. A decrease in the phosphorylated (active) form of these proteins would confirm pathway inhibition.
Part 3: In Vivo Efficacy Assessment
Positive in vitro results must be translated to a living system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical drug testing.[15][16][17] They allow for the evaluation of a drug's efficacy in a more complex biological environment that includes tumor vasculature and host-tumor interactions.[15]
Causality Explained: This model allows us to observe the effect of a systemically administered compound on the growth of a solid human tumor. By measuring tumor volume over time in treated versus untreated animals, we can calculate the drug's ability to inhibit tumor growth (TGI). This is a critical step in assessing whether a compound has the potential to become a clinical candidate.
Experimental Protocol: Subcutaneous Xenograft Model
-
Animal Acclimatization: Use immunodeficient mice (e.g., Athymic Nude or SCID). Allow them to acclimate for at least one week in a pathogen-free environment.[18] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Harvest human cancer cells (e.g., A549 or MCF-7) during their exponential growth phase. Resuspend the cells in a sterile medium (often mixed with Matrigel) and inject subcutaneously into the flank of each mouse (e.g., 5 x 10⁶ cells per mouse).[18]
-
Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups (typically 8-10 mice per group).[18]
-
Treatment Administration: Administer 7-Amino-2-methylbenzothiazole via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight two to three times per week. Body weight is a key indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors.[18] Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 – (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.[18]
Table 2: Representative In Vivo Data Summary
| Compound | Dose & Schedule | Mouse Model | Tumor Growth Inhibition (TGI) % | Toxicity Notes |
| 7-Amino-2-methylbenzothiazole | To be Determined | e.g., A549 Xenograft | Data to be Determined | e.g., <10% body weight loss |
| Paclitaxel (Reference) | 10-20 mg/kg, i.p., q3d | A549 Xenograft | 60-80% | Moderate weight loss |
| Benzothiazole Derivative 'XC-591' | 50 mg/kg, i.g., qd | 4T1 Murine Breast Cancer | Significant inhibition of growth & metastasis | No obvious toxicity noted |
| Note: This table illustrates how in vivo data would be presented. 'XC-591' is a benzothiazole-2-thiol derivative shown to be effective in a murine model.[19] |
Conclusion and Forward Outlook
This guide provides a comprehensive, scientifically-grounded framework for the evaluation of 7-Amino-2-methylbenzothiazole as a potential anticancer agent. By systematically conducting the described in vitro and in vivo experiments and comparing the resulting data against established drugs like Doxorubicin and potent benzothiazole analogs, researchers can build a robust profile of the compound's efficacy and mechanism of action. The benzothiazole scaffold continues to be a highly promising source of novel anticancer therapeutics.[1][20] The methodical validation of new derivatives, such as 7-Amino-2-methylbenzothiazole, is an essential step in the journey from chemical synthesis to potential clinical application.
References
-
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available at: [Link]
-
Çavuşoğlu, B. K., et al. (2019). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 24(23), 4261. Available at: [Link]
-
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available at: [Link]
-
D'Amico, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843. Available at: [Link]
-
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available at: [Link]
-
Yakan, H., et al. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Molecular Pharmacology. Available at: [Link]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1372074. Available at: [Link]
-
Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]
-
An, Z., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer, 5(8), 655-660. Available at: [Link]
-
Dykes, D. J., et al. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Recent Results in Cancer Research, 85, 1-15. Available at: [Link]
- Not applicable for this guide.
- Not applicable for this guide.
-
Singh, V., et al. (2023). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate. Available at: [Link]
-
Ma, F.-F., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-15. Available at: [Link]
-
Sekar, V., et al. (2011). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 23(12), 5489-5491. Available at: [Link]
-
Henkin, J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50853. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
- Not applicable for this guide.
- Not applicable for this guide.
- Not applicable for this guide.
- Not applicable for this guide.
-
Xue, J., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 19(9), 13594-13611. Available at: [Link]
- Not applicable for this guide.
-
Ghorab, M. M., et al. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(3), 368-376. Available at: [Link]
- Not applicable for this guide.
- Not applicable for this guide.
-
Shaker, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(36), 32801–32817. Available at: [Link]
-
Çolak, F., et al. (2023). Investigation of the anticancer activity of 2-amino-6-methylbenzothiazole and corresponding Pd(II) complex using molecular docking simulations. ResearchGate. Available at: [Link]
-
Chen, X., et al. (2017). Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget, 8(13), 21846–21857. Available at: [Link]
- Not applicable for this guide.
- Not applicable for this guide.
- Not applicable for this guide.
- Not applicable for this guide.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. oncotarget.com [oncotarget.com]
- 20. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Synthetic Routes to 7-Amino-2-methylbenzothiazole: A Guide for Researchers
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step that dictates the efficiency, scalability, and cost-effectiveness of the entire process. 7-Amino-2-methylbenzothiazole is a valuable scaffold in medicinal chemistry, and its efficient synthesis is of paramount importance. This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most suitable method.
Introduction to 7-Amino-2-methylbenzothiazole
The benzothiazole moiety is a privileged heterocyclic system found in a wide array of biologically active compounds. The specific isomer, 7-Amino-2-methylbenzothiazole, serves as a crucial building block for various pharmaceutical agents, owing to the strategic placement of its amino and methyl groups which allow for diverse functionalization and interaction with biological targets. The quest for an optimal synthetic route is driven by the need for high purity, good yield, and process safety.
Route 1: Reduction of 2-Methyl-7-nitrobenzothiazole
This is the most direct and commonly reported method for the synthesis of 7-Amino-2-methylbenzothiazole. The core of this strategy lies in the selective reduction of a nitro group at the 7-position of the benzothiazole ring.
Diagram of the Synthetic Pathway
Caption: Overall synthetic pathway for 7-Amino-2-methylbenzothiazole via the nitro-intermediate route.
In-Depth Analysis
The critical step in this route is the synthesis of the precursor, 2-methyl-7-nitrobenzothiazole. While several general methods for benzothiazole synthesis exist, achieving regioselective nitration at the 7-position can be challenging. A more controlled approach involves starting with a precursor that already contains the nitro group in the desired position.
One effective, though multi-step, method begins with 2-chloro-3-nitroaniline. This ensures the nitro group is correctly positioned from the outset, avoiding the formation of unwanted isomers that can occur with methods like the Jacobson cyclization of substituted thiobenzanilides.
Advantages:
-
High Regioselectivity: Starting with a pre-nitrated aniline derivative ensures the final product is the desired 7-amino isomer, minimizing difficult purification steps.
-
Reliable Reduction: The reduction of an aromatic nitro group to an amine is a well-established and high-yielding transformation. Various reagents can be employed, with iron in acetic acid being a cost-effective and common choice.
Disadvantages:
-
Multi-step Synthesis of Precursor: The synthesis of 2-methyl-7-nitrobenzothiazole from commercially available starting materials can be lengthy.
-
Potentially Harsh Conditions: Some steps in the precursor synthesis may require elevated temperatures or the use of strong acids.
Experimental Protocol: Synthesis of 7-Amino-2-methylbenzothiazole
Step 1: Synthesis of 2-Methyl-7-nitrobenzothiazole (Illustrative)
-
From 2-Chloro-3-nitroaniline: A solution of 2-chloro-3-nitroaniline can be reacted with sodium sulfide to yield 2-amino-3-nitrothiophenol. Subsequent acetylation with acetic anhydride followed by cyclization affords 2-methyl-7-nitrobenzothiazole. This method, while not a one-pot reaction, provides excellent control over the regiochemistry.
Step 2: Reduction to 7-Amino-2-methylbenzothiazole
-
To a solution of 2-methyl-7-nitrobenzothiazole (3.8 g) and glacial acetic acid (8.1 g) in absolute ethanol (56 mL) at reflux, add iron powder (3.8 g) in small portions.
-
Maintain the reaction mixture at reflux for approximately 36 hours.
-
After cooling, filter the mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Treat the residue with cold water to precipitate the solid product.
-
Filter and dry the solid to yield 7-Amino-2-methylbenzothiazole.[1]
Route 2: Jacobson Cyclization and Isomer Separation
The Jacobson synthesis is a classical and widely used method for the preparation of benzothiazoles. It involves the oxidative cyclization of an N-arylthioamide. In the context of 7-Amino-2-methylbenzothiazole, this would typically involve the cyclization of N-(2-nitrophenyl)thioacetamide.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway via Jacobson cyclization, highlighting the formation of isomeric mixtures.
In-Depth Analysis
While the Jacobson cyclization is a powerful tool, its application to substrates with certain substitution patterns can lead to a lack of regioselectivity. For instance, the cyclization of a 3-substituted thiobenzanilide can result in a mixture of the corresponding 5- and 7-substituted benzothiazoles. This necessitates a challenging separation step, often involving column chromatography, which can significantly reduce the overall yield and increase the cost of the synthesis.
Advantages:
-
Convergent Synthesis: The thiobenzanilide precursor can be readily synthesized from the corresponding aniline and a thioacylating agent.
-
Well-Established Reaction: The Jacobson cyclization is a well-documented and understood reaction.
Disadvantages:
-
Lack of Regioselectivity: The primary drawback is the potential for the formation of a mixture of isomers, which complicates purification and lowers the yield of the desired product.
-
Purification Challenges: The separation of closely related isomers can be difficult and is often not amenable to large-scale production.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Reduction of Pre-formed 7-Nitro Isomer | Route 2: Jacobson Cyclization & Separation |
| Starting Materials | 2-Chloro-3-nitroaniline, Acetic Anhydride | Substituted aniline, Thioacylating agent |
| Regioselectivity | High | Low to Moderate (Isomer mixture likely) |
| Number of Steps | Potentially more steps for precursor synthesis | Fewer steps to the nitro-intermediate mixture |
| Yield | Generally good for the final reduction step | Overall yield is often reduced by isomer separation |
| Purification | Simpler purification of the final product | Requires challenging chromatographic separation of isomers |
| Scalability | More amenable to scale-up due to higher purity | Limited by the need for large-scale chromatography |
| Cost-Effectiveness | Potentially higher due to more steps, but offset by purity | Can be less cost-effective due to low yields and purification costs |
Conclusion and Recommendation
For researchers requiring high-purity 7-Amino-2-methylbenzothiazole, Route 1, which involves the synthesis of the 2-methyl-7-nitrobenzothiazole precursor from a regiochemically defined starting material like 2-chloro-3-nitroaniline, is the recommended approach. While this route may involve more synthetic steps for the precursor, the high regioselectivity and subsequent straightforward reduction lead to a purer final product and avoid the significant challenges associated with isomer separation. This makes it a more reliable and ultimately more efficient strategy for obtaining the desired compound, particularly for applications in drug development where purity is paramount.
The Jacobson cyclization (Route 2) may be considered for exploratory or small-scale synthesis where the separation of isomers is feasible, but it is generally not recommended for applications requiring larger quantities of the pure 7-amino isomer.
References
-
PrepChem. Synthesis of 2-Methyl-7-aminobenzothiazole. Available at: [Link]
Sources
The 7-Amino-2-methylbenzothiazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Within this class, the 7-Amino-2-methylbenzothiazole scaffold has garnered significant interest as a versatile template for the design of novel therapeutics, particularly in the realms of oncology and kinase inhibition. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-Amino-2-methylbenzothiazole derivatives, drawing upon experimental data from structurally related analogs to elucidate the impact of chemical modifications on biological activity.
The Privileged Scaffold: Understanding the 7-Amino-2-methylbenzothiazole Core
The 7-Amino-2-methylbenzothiazole core presents a unique combination of structural features that make it an attractive starting point for drug design. The benzothiazole ring system offers a rigid, bicyclic framework amenable to diverse substitutions. The 2-methyl group can influence steric interactions within binding pockets, while the 7-amino group provides a crucial hydrogen bond donor and a key site for further chemical elaboration. The strategic placement of these groups creates a scaffold with the potential to interact with a variety of biological targets with high affinity and selectivity.
Comparative Analysis of Anticancer Activity: A Synthesis of Available Data
While a comprehensive, head-to-head comparative study of a series of 7-Amino-2-methylbenzothiazole derivatives is not extensively documented in publicly available literature, a robust understanding of their potential can be synthesized from studies on closely related 2-aminobenzothiazole analogs. The following data, compiled from various sources, illustrates the impact of substitutions on the anticancer efficacy of these compounds.
Table 1: Comparative in vitro Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Human Cancer Cell Lines
| Compound ID | Core Scaffold | R1 (at 2-amino) | R2 (on Benzothiazole Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| B7 | 2-Aminobenzothiazole | 4-Nitrobenzyl | 6-Chloro | A431 (Epidermoid Carcinoma) | 1.0 | [1] |
| A549 (Non-small cell lung) | 2.0 | [1] | ||||
| B5 | 2-Aminobenzothiazole | 3-Fluorobenzyl | 6-Chloro | A431 (Epidermoid Carcinoma) | >10 | [1] |
| A549 (Non-small cell lung) | >10 | [1] | ||||
| OMS5 | 2-Aminobenzothiazole | 4-Nitroanilinoacetyl | Unsubstituted | A549 (Lung) | 34.21 | [2] |
| MCF-7 (Breast) | 22.13 | [2] | ||||
| OMS14 | 2-Aminobenzothiazole | 4-(4-Nitrophenyl)piperazin-1-ylacetyl | Unsubstituted | A549 (Lung) | 61.03 | [2] |
| MCF-7 (Breast) | 28.14 | [2] |
Analysis of Structure-Activity Relationships:
The data presented in Table 1, while not exclusively focused on the 7-amino-2-methyl scaffold, provides valuable insights. The potent activity of compound B7 , featuring a 6-chloro substituent and a 4-nitrobenzyl group on the 2-amino position, highlights the importance of electron-withdrawing groups on both the benzothiazole ring and the N-substituent for enhancing anticancer efficacy.[1] In contrast, the significantly reduced activity of B5 , where the nitro group is replaced by a fluoro group, suggests that the electronic nature of the substituent on the benzyl ring is a critical determinant of potency.[1]
Furthermore, a comparison of compounds OMS5 and OMS14 suggests that the nature of the linkage and the overall bulk of the substituent at the 2-amino position can dramatically influence activity.[2] The more complex piperazine-containing substituent in OMS14 leads to a decrease in potency compared to the simpler anilinoacetyl group in OMS5 , indicating that steric hindrance or unfavorable interactions within the target's binding site may play a role.[2]
Targeting the Kinome: 7-Amino-2-methylbenzothiazole Derivatives as Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole and 2-aminobenzothiazole scaffolds have been successfully exploited in the development of potent and selective kinase inhibitors.
Table 2: Comparative Inhibition of Protein Kinase CK2 by 2-Aminothiazole Derivatives
| Compound ID | Core Scaffold | R1 (on Thiazole Ring) | R2 (on 2-amino Phenyl Ring) | Target Kinase | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Aminothiazole | 4-Phenyl | 3-Carboxy | CK2α | 27.7 |[3] | | 2 | 2-Aminothiazole | 4-Phenyl | 4-Carboxy | CK2α | 7.0 |[3] | | 7 | 2-Aminothiazole | 4-Phenyl | 2-Hydroxy-4-carboxy | CK2α | 3.4 |[3] |
Insights into Kinase Inhibition:
The data in Table 2, focusing on the 2-aminothiazole core, provides a compelling rationale for the potential of 7-Amino-2-methylbenzothiazole derivatives as kinase inhibitors. These compounds were identified as allosteric, non-ATP-competitive inhibitors of protein kinase CK2.[3] The SAR study reveals that the position of the carboxylic acid on the phenyl ring significantly impacts inhibitory potency, with the para-substituted analog (2 ) being more active than the meta-substituted one (1 ).[3] The introduction of a hydroxyl group at the 2-position of the phenyl ring, as seen in compound 7 , further enhances the activity.[3] This suggests that specific hydrogen bonding interactions in the allosteric pocket are crucial for potent inhibition.
Experimental Protocols: A Guide to Evaluation
The validation of novel 7-Amino-2-methylbenzothiazole derivatives requires a standardized set of experimental protocols to assess their biological activity.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 7-Amino-2-methylbenzothiazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compounds on specific kinases, an in vitro kinase assay is performed.
Generalized Workflow:
-
Reaction Setup: In a microplate, combine the purified kinase, a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of the 7-Amino-2-methylbenzothiazole derivatives to the reaction mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizing the Path Forward: Logical Relationships and Workflows
Conclusion and Future Directions
The 7-Amino-2-methylbenzothiazole scaffold represents a promising starting point for the development of novel anticancer agents and kinase inhibitors. While direct and extensive comparative data for this specific scaffold remains an area for future research, analysis of structurally related analogs provides a strong foundation for rational drug design. Key takeaways include the importance of electron-withdrawing substituents on both the benzothiazole ring and N-aryl groups for enhanced cytotoxicity, and the potential for developing potent and selective allosteric kinase inhibitors through careful placement of hydrogen-bonding functionalities.
Future efforts should focus on the systematic synthesis and evaluation of a focused library of 7-Amino-2-methylbenzothiazole derivatives to establish a more definitive and direct SAR. This will enable the fine-tuning of their pharmacological properties and the identification of lead candidates with superior efficacy and safety profiles for further preclinical and clinical development.
References
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. 2024. Available from: [Link]
-
Structure and structure–activity relationship of compounds 1 and 2. ResearchGate. N.d. Available from: [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. National Institutes of Health. 2017. Available from: [Link]
-
Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate. N.d. Available from: [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. 2021. Available from: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. 2022. Available from: [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. National Institutes of Health. 2018. Available from: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central. 2023. Available from: [Link]
-
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents. MDPI. 2022. Available from: [Link]
-
Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. PubMed Central. 2011. Available from: [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. 2023. Available from: [Link]
-
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. PubMed Central. 2023. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2015. Available from: [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. PubMed Central. 2021. Available from: [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. 2014. Available from: [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. 2015. Available from: [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. 2018. Available from: [Link]
-
Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. PubMed. 2021. Available from: [Link]
Sources
- 1. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Mechanism of Action of 7-Amino-2-methylbenzothiazole via Genetic Knockdown
Introduction: From Phenotype to Target
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer effects.[1][2] A novel compound, 7-Amino-2-methylbenzothiazole, may exhibit promising results in phenotypic screens—for instance, inducing apoptosis in a specific cancer cell line. However, the therapeutic potential of any compound is fundamentally linked to its mechanism of action (MoA). Identifying and validating the specific molecular target is the most critical step in translating a promising hit into a viable drug candidate.
The Core Principle: Genetic Knockdown for Target Validation
The central premise of using genetic knockdown for target validation is to determine if the genetic removal of the target protein phenocopies the pharmacological effect of the drug. The logic is as follows:
-
Hypothesis: 7-Amino-2-methylbenzothiazole inhibits TKX, leading to a measurable phenotype (e.g., apoptosis).
-
Prediction 1 (Phenocopy): If we use RNA interference (RNAi) to specifically degrade the mRNA of TKX, thereby preventing its translation into a functional protein, we should observe the same phenotype (apoptosis) as seen with drug treatment.
-
Prediction 2 (Epistasis): If the drug's sole relevant target is TKX, then treating cells that already lack TKX with the drug should produce no additional effect. The genetic knockdown should render the cells insensitive to the drug.
Confirming these predictions provides powerful evidence that the drug's MoA is indeed mediated through the hypothesized target.
Caption: Logical framework for target validation using genetic knockdown.
Comparison of Methodologies: Transient (siRNA) vs. Stable (shRNA) Knockdown
| Feature | siRNA (Transient Knockdown) | shRNA (Stable Knockdown) |
| Delivery | Transfection of synthetic double-stranded RNA oligonucleotides. | Transduction using a viral vector (typically lentivirus) encoding the shRNA.[3] |
| Duration | 3-7 days, diluted out with cell division. | Permanent, as the shRNA construct integrates into the host genome.[3] |
| Speed | Fast. Experiments can be performed 48-72 hours post-transfection. | Slower. Requires virus production, transduction, and selection of stable cells (1-3 weeks).[4][5] |
| Best For | Initial validation, high-throughput screens, short-term assays.[6][7] | Long-term studies, generating stable knockout cell lines, in vivo experiments.[8] |
| Off-Target Effects | Can be significant but are transient. Mitigated by using multiple siRNAs and low concentrations.[9][10] | Can be significant and are permanent. Careful validation of clones is critical. |
| Technical Complexity | Relatively simple, relies on standard transfection reagents. | More complex, requires viral packaging and BSL-2 safety precautions.[4][5] |
For initial MoA confirmation, a two-phase approach is recommended: begin with the speed and simplicity of siRNA to gather preliminary evidence, and follow up with the rigor of shRNA for definitive, long-term validation.
Phase 1: Rapid Target Validation with siRNA
This phase aims to quickly assess if knocking down TKX phenocopies the effect of 7-Amino-2-methylbenzothiazole.
Experimental Workflow: siRNA Validation
Caption: Step-by-step workflow for target validation using siRNA.
Detailed Protocol: siRNA Transfection and Validation
1. siRNA Design and Controls (The Trustworthiness Pillar) The validity of an RNAi experiment rests entirely on its controls.[11][12][13]
-
Target-specific siRNAs: Design or procure at least 2-3 independent, validated siRNAs targeting different regions of the TKX mRNA.[9][14] This is crucial to ensure the observed phenotype is due to the knockdown of TKX and not an off-target effect of a single siRNA sequence.[10]
2. Transfection
-
Cell Seeding: Plate cells such that they are 70-80% confluent at the time of transfection.
-
Complex Formation: Dilute siRNA and a lipid-based transfection reagent (e.g., Lipofectamine™) separately in serum-free medium. Combine and incubate for 5-20 minutes to allow complexes to form.
-
Application: Add the siRNA-lipid complexes to the cells. A final siRNA concentration of 10-20 nM is a good starting point.[16][17]
3. Validation of Knockdown Efficiency (48-72h post-transfection) You must confirm that the target has been successfully knocked down at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qPCR):
-
Western Blotting:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine total protein concentration using a BCA assay.[21][22]
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel.[23]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific for TKX overnight at 4°C.[23][24]
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize using a chemiluminescent substrate.[21] Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[22]
-
4. Phenotypic and Epistasis Assay
-
At 24 hours post-transfection, treat a subset of the wells (Untreated, NTC-treated, and TKX siRNA-treated) with 7-Amino-2-methylbenzothiazole at its effective concentration (e.g., EC50).
-
At 72 hours post-transfection, measure the desired phenotype (e.g., quantify apoptosis using Annexin V staining and flow cytometry, or measure cell viability with a CellTiter-Glo® assay).
Interpreting Phase 1 Data
The results can be summarized in a table for clear comparison.
| Treatment Group | TKX mRNA Level (vs NTC) | TKX Protein Level (vs NTC) | Apoptosis (% of Untreated) | Apoptosis with Drug (% of Untreated) |
| Untreated | 100% | 100% | 5% | 60% |
| Mock Transfection | ~100% | ~100% | 6% | 61% |
| NTC siRNA | 100% (Baseline) | 100% (Baseline) | 7% | 62% |
| TKX siRNA #1 | 15% | 20% | 58% | 61% |
| TKX siRNA #2 | 22% | 25% | 55% | 59% |
| GAPDH siRNA | 100% | 100% | 8% | 63% |
Successful Confirmation Criteria:
-
Efficient Knockdown: Both TKX siRNA #1 and #2 significantly reduce TKX mRNA and protein levels compared to the NTC.
-
Phenocopy: Knockdown of TKX with either siRNA induces apoptosis to a level similar to that caused by the drug in control cells.
-
Epistasis: In cells where TKX is already knocked down, the addition of the drug does not significantly increase the level of apoptosis.
Phase 2: Definitive Validation with shRNA and Stable Cell Lines
If the siRNA results are positive, creating a stable knockdown cell line using lentiviral-delivered shRNA provides a robust, long-term platform for more complex and definitive experiments.
Detailed Protocol: Lentiviral Transduction and Stable Cell Line Generation
1. shRNA Vector Preparation
-
Obtain or clone 2-3 validated shRNA sequences targeting TKX into a lentiviral vector backbone (e.g., pLKO.1).[25] This vector should also contain a selection marker, such as puromycin resistance. Include a non-targeting shRNA control vector.
2. Lentiviral Particle Production
-
Co-transfect HEK293T cells with the shRNA-containing vector and packaging plasmids (e.g., psPAX2 and pMD2.G).[25]
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the viral particles if necessary for high-titer stocks. This work must be performed under BSL-2 safety conditions.[4][5]
3. Cell Transduction and Selection
-
Seed target cells at 70-80% confluency.
-
Transduce the cells with the lentiviral particles at various Multiplicities of Infection (MOI) in the presence of polybrene (8 µg/mL) to enhance efficiency.[25]
-
After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin at 2-10 µg/mL). The optimal concentration must be determined for your cell line via a kill curve.[4]
-
Continue selection for 1-2 weeks, replacing the medium every 3-4 days, until resistant colonies are visible.[5]
4. Validation of Stable Knockdown
-
Expand individual resistant colonies.
-
Screen each clonal population for stable TKX knockdown using qPCR and Western Blotting, as described in Phase 1. Select the clone with the most significant and stable knockdown for subsequent experiments.
The validated stable TKX knockdown cell line and its corresponding NTC shRNA control line can now be used for long-term proliferation assays, in vivo xenograft studies, and other complex mechanistic experiments, providing the highest level of confidence in the target's role in the MoA of 7-Amino-2-methylbenzothiazole.
Alternative and Complementary Target Validation Methods
While genetic knockdown is a powerful tool, a multi-pronged approach strengthens the argument for target engagement. Consider complementing your knockdown studies with orthogonal methods:
-
CRISPR/Cas9 Gene Knockout: Provides complete, permanent removal of the target gene, eliminating concerns about incomplete knockdown.[26]
-
Enzymatic Assays: Test the ability of 7-Amino-2-methylbenzothiazole to directly inhibit the activity of purified, recombinant TKX protein in vitro.
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of TKX in intact cells upon drug binding, providing direct evidence of target engagement in a physiological context.
-
Rescue Experiments: In knockdown cells, re-introduce a version of TKX (e.g., via a cDNA expression vector) that is resistant to the siRNA/shRNA. If this restores sensitivity to the drug, it strongly confirms the on-target MoA.
Conclusion
Confirming the mechanism of action is a non-negotiable step in modern drug discovery. A hypothesis, no matter how compelling, must be substantiated with rigorous, well-controlled experimental evidence. By systematically applying genetic knockdown techniques—starting with rapid siRNA screens and progressing to stable shRNA cell lines—researchers can confidently validate (or invalidate) the molecular target of a promising compound like 7-Amino-2-methylbenzothiazole. This logical, evidence-based approach, built on the pillars of phenocopy and epistasis and supported by meticulous controls, is essential for de-risking drug candidates and paving the way for successful preclinical and clinical development.
References
-
Cavanaugh, Y., et al. (2013). Measuring RNAi knockdown using qPCR. Methods in Enzymology, 533, 253-267. Retrieved from [Link]
-
Horizon Discovery. (n.d.). What are the most important controls for my siRNA experiment?. Retrieved from [Link]
-
St. Clair, R. M., et al. (2018). Optimal RNA isolation method and primer design to detect gene knockdown by qPCR when validating Drosophila transgenic RNAi lines. Fly, 12(1), 1-10. Retrieved from [Link]
-
ResearchGate. (2019). What are the appropriate controls in RNAi?. Retrieved from [Link]
-
Proteintech. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research, 5, 305. Retrieved from [Link]
-
Graveley Lab, UConn Health. (n.d.). shRNA knockdown followed by RNA-seq Biosample Preparation and Characterization Document. Retrieved from [Link]
-
VectorBuilder. (n.d.). Lentivirus shRNA Vector for Gene Knockdown. Retrieved from [Link]
-
Unb. (2026). siRNA Knockdown: A Step-by-Step Protocol. Retrieved from [Link]
-
QIAGEN. (n.d.). Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. Retrieved from [Link]
-
ScienceDirect. (2013). Measuring RNAi Knockdown using qPCR. Retrieved from [Link]
-
SpringerLink. (2019). Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo. Retrieved from [Link]
-
NIH. (2014). Validating the use of siRNA as a novel technique for cell specific target gene knockdown in lung ischemia-reperfusion injury. Retrieved from [Link]
-
Addgene. (2022). Western Blot. Retrieved from [Link]
-
NIH. (2014). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Retrieved from [Link]
-
Patsnap Synapse. (2025). How to design effective siRNA for gene knockdown experiments?. Retrieved from [Link]
-
ResearchGate. (2021). How to manage western blot for proteomics data validation?. Retrieved from [Link]
-
NCBI. (2025). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
Biocompare. (2022). Cutting-Edge Approaches to Target Identification and Validation. Retrieved from [Link]
-
European Pharmaceutical Review. (2005). Applications in target ID and validation. Retrieved from [Link]
-
NIH. (2018). Genetic-Driven Druggable Target Identification and Validation. Retrieved from [Link]
-
Crown Bioscience. (2025). Reliable Alternatives for Drug Discovery: Questions and Answers. Retrieved from [Link]
-
NIH. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]
-
NIH. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Retrieved from [Link]
-
NIH. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]
-
NIH. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
NIH. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]
-
ResearchGate. (2023). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 4. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 9. SiRNA Knockdown: A Step-by-Step Protocol [selecaoppge.unb.br]
- 10. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 11. Performing appropriate RNAi control experiments [qiagen.com]
- 12. Controls for RNAi Experiments | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. qiagen.com [qiagen.com]
- 19. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. qRT-PCR to verify RNAi knockdown – Bytes of the Apple [blogs.reed.edu]
- 21. addgene.org [addgene.org]
- 22. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. researchgate.net [researchgate.net]
- 25. graveleylab.cam.uchc.edu [graveleylab.cam.uchc.edu]
- 26. biocompare.com [biocompare.com]
A Comparative Guide to the In Vivo Efficacy of 7-Amino-2-methylbenzothiazole Derivatives in Preclinical Animal Models
The 7-amino-2-methylbenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core have shown significant promise in preclinical studies for a variety of therapeutic areas, most notably in oncology and neurodegenerative diseases. This guide provides a comparative analysis of the in vivo efficacy of key 7-amino-2-methylbenzothiazole derivatives, supported by experimental data from animal models, to aid researchers and drug development professionals in this field.
Comparative In Vivo Efficacy of Lead Derivatives
The therapeutic potential of 7-amino-2-methylbenzothiazole derivatives is being actively explored, with several compounds demonstrating significant efficacy in various animal models.[1][2][3] Below is a summary of the in vivo performance of representative derivatives in key disease models.
| Derivative ID | Animal Model | Disease/Indication | Dosing Regimen | Key Efficacy Findings | Proposed Mechanism of Action |
| Compound 8d | Streptozotocin-induced diabetic rats | Type 2 Diabetes | Oral gavage | Sustained antihyperglycemic effects, reduced insulin resistance and dyslipidemia.[4][5] | Aldose reductase (ALR2) inhibition and Peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism.[4][5] |
| Compound B7 | A431 & A549 xenograft mouse models | Epidermoid & Lung Cancer | Intraperitoneal injection | Significant inhibition of tumor proliferation and migration.[6] | Induction of apoptosis and cell cycle arrest.[6] |
| IND24 | Prion-infected mouse model | Prion Disease | Oral (in liquid diet) | Extended survival time of infected animals.[7][8] | Inhibition of PrPSc formation or enhancement of its clearance.[7][8] |
| Compound 5j | Maximal electroshock (MES) & scPTZ-induced seizure models in mice | Epilepsy/ Seizures | Intraperitoneal injection | Potent anticonvulsant activity with a high protective index.[9][10] | Modulation of ion channels or neurotransmitter systems.[9][10] |
| 2-(2-Thienyl) Benzothiazoline | Rotenone-induced rat model | Parkinson's Disease | Intraperitoneal injection | Reversal of gross motor impairments.[3] | Neuroprotective effects against rotenone-induced neurotoxicity.[3] |
In-Depth Analysis of Selected Derivatives
Compound 8d in Type 2 Diabetes:
Compound 8d has shown considerable promise as a dual-acting agent for the treatment of type 2 diabetes and its complications.[4][5] In a streptozotocin-induced diabetic rat model, which mimics the pathophysiology of the human disease, oral administration of compound 8d led to a sustained reduction in blood glucose levels.[4][5] Furthermore, it improved insulin sensitivity and corrected dyslipidemia, addressing multiple facets of the metabolic syndrome.[4][5] The proposed mechanism involves the inhibition of aldose reductase, an enzyme implicated in diabetic complications, and the activation of PPAR-γ, a key regulator of glucose and lipid metabolism.[4][5]
IND24 in Neurodegeneration:
In the realm of neurodegenerative diseases, IND24, a 2-aminothiazole derivative, has demonstrated significant therapeutic potential in mouse models of prion disease.[7][8] When administered orally as part of a liquid diet, IND24 was found to have high brain concentrations and significantly extended the survival of prion-infected mice.[7][8] Its mechanism is believed to involve the inhibition of the formation of the scrapie isoform of the prion protein (PrPSc) or the enhancement of its clearance.[7][8] These findings highlight the potential of this class of compounds to cross the blood-brain barrier and exert neuroprotective effects.
Experimental Methodologies
The validation of in vivo efficacy relies on robust and well-designed experimental protocols. Below are representative methodologies for assessing the anticancer and neuroprotective effects of 7-amino-2-methylbenzothiazole derivatives.
Protocol 1: Xenograft Mouse Model for Anticancer Efficacy
-
Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm^3), mice are randomized into treatment and control groups. The test compound (e.g., Compound B7) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).
-
Toxicity Monitoring: Body weight and general health of the mice are monitored throughout the study to assess for any treatment-related toxicity.
Protocol 2: Rotenone-Induced Rat Model for Parkinson's Disease
-
Animal Model: Adult male Wistar rats are used.
-
Induction of Parkinsonism: Rotenone, a neurotoxin that induces Parkinson's-like symptoms, is administered intraperitoneally at a specific dose and schedule to induce motor deficits.
-
Treatment Groups: Rats are divided into a control group, a rotenone-only group, and treatment groups that receive different doses of the test compound (e.g., 2-(2-Thienyl) Benzothiazoline) prior to or concurrently with rotenone administration.[3]
-
Behavioral Assessments: A battery of behavioral tests is conducted to assess motor function, including:
-
Open Field Test: To measure locomotor activity and exploration.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Catalepsy Test: To assess muscle rigidity.
-
-
Neurochemical and Histological Analysis: After the behavioral assessments, animals are sacrificed, and brain tissue (specifically the striatum and substantia nigra) is collected for:
-
Dopamine and Metabolite Measurement: Using HPLC to quantify levels of dopamine and its metabolites.
-
Immunohistochemistry: To assess for dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).
-
Visualizing Experimental and Mechanistic Frameworks
Experimental Workflow for In Vivo Anticancer Efficacy Study
Caption: Workflow of a xenograft model for in vivo anticancer drug evaluation.
Signaling Pathway for PPAR-γ Agonism in Diabetes
Caption: Mechanism of PPAR-γ agonists in regulating glucose and lipid metabolism.
Conclusion and Future Directions
Derivatives of 7-amino-2-methylbenzothiazole represent a versatile and promising class of therapeutic agents. The in vivo data from various animal models of cancer, neurodegeneration, and metabolic diseases demonstrate their potential for clinical translation. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their bioavailability and brain penetration. Furthermore, detailed toxicology studies are necessary to establish their safety profiles for long-term administration. The development of more targeted derivatives and combination therapies could further unlock the therapeutic potential of this important chemical scaffold.
References
-
ResearchGate. (n.d.). In vitro and In vivo antitumor activities of benzothiazole analogs. Retrieved from [Link]
-
PMC. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]
-
PubMed. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Benzothiazepine CGP37157 and Its Isosteric 2′-Methyl Analogue Provide Neuroprotection and Block Cell Calcium Entry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]
-
NIH. (n.d.). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
-
NIH. (n.d.). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel benzothiazole and triazole analogs as falcipain inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved from [Link]
-
PubMed. (n.d.). Benzothiazepine CGP37157 Analogues Exert Cytoprotection in Various in Vitro Models of Neurodegeneration. Retrieved from [Link]
-
PubMed. (n.d.). In Vivo Biological Activity of Antioxidative Aminothiazole Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]
-
PMC. (n.d.). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetic studies of amino acid analogues of 2-nitroimidazole, new hypoxic cell radiosensitizers. Retrieved from [Link]
-
PubMed Central. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of 2-(2-thienyl) benzothiazoline on gross motor skill deficits in rotenone induced rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Statistical Analysis and Validation of Data in 7-Amino-2-methylbenzothiazole Experiments
This guide provides an in-depth comparison of common analytical methodologies for the analysis of 7-Amino-2-methylbenzothiazole and related aromatic amines. It delves into the statistical frameworks required for robust validation, drawing from established international guidelines to offer a practical, field-proven perspective on experimental design and data interpretation. While specific, validated public data for 7-Amino-2-methylbenzothiazole is limited, this guide will leverage data from closely related and structurally similar aminothiazole and benzothiazole derivatives to illustrate these critical principles.
The Imperative of Method Validation in Chemical Analysis
The objective of validating an analytical method is to furnish scientific proof that the procedure is dependable and consistent for its intended application.[1][2] This process is governed by internationally harmonized guidelines, most notably from the International Council for Harmonisation (ICH), which outline the key parameters for evaluation.[3][4][5][6] For a compound like 7-Amino-2-methylbenzothiazole, which may serve as a synthetic intermediate or a potential pharmacophore, precise and accurate quantification is essential for reaction monitoring, purity assessment, and stability studies.
The core validation parameters ensure that an analytical method is fit for purpose.[1][2] These include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[1] Statistical tools are fundamental to this process, allowing for the objective evaluation of these parameters through analysis of variance (ANOVA), regression analysis, and hypothesis testing (e.g., t-tests, F-tests).[2]
Comparing Analytical Methodologies: HPLC-UV vs. LC-MS/MS
The choice of analytical technique is a critical decision driven by the specific requirements of the experiment, such as required sensitivity, sample matrix complexity, and the need for structural confirmation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the analysis of aromatic amines like benzothiazole derivatives.[6]
| Parameter | Method 1: HPLC-UV (for a novel aminothiazole derivative) | Method 2: LC-MS/MS (for 2-Aminobenzothiazole) | Causality and Rationale |
| Instrumentation | HPLC with UV Detector[3][7] | LC-ESI(+)-MS/MS[6] | HPLC-UV is a robust, cost-effective technique ideal for routine quantification where the analyte has a strong chromophore and the sample matrix is relatively clean. LC-MS/MS offers superior sensitivity and selectivity by measuring the mass-to-charge ratio of the analyte and its fragments, making it the gold standard for complex biological matrices or trace-level analysis.[6] |
| Matrix | Analytical Solutions[3][7] | Human Urine[6] | The simpler matrix of "analytical solutions" is well-suited for the less selective UV detection. The complexity of human urine necessitates the high selectivity of MS/MS to distinguish the analyte from endogenous interferences. |
| Linearity Range | 0.5, 1.0, and 1.5 mg/mL (concentrations tested)[3][7] | Not explicitly stated, but LOD suggests a low ng/mL range.[6] | The linearity range must encompass the expected concentration of the analyte in the samples. The mg/mL range for HPLC-UV is typical for purity assays or reaction monitoring, while the ng/mL sensitivity of LC-MS/MS is required for pharmacokinetic or biomonitoring studies. |
| Limit of Detection (LOD) | Not Reported | 0.07 ng/mL[6] | The LOD is the lowest concentration of an analyte that can be reliably detected. The significantly lower LOD of LC-MS/MS highlights its superior sensitivity. |
| Accuracy (% Recovery) | 101.00% to 101.67%[7] | Not Reported | Accuracy, or trueness, reflects how close the measured value is to the true value. High recovery percentages indicate minimal sample loss during preparation and accurate quantification. |
| Precision (%RSD) | 0.89% to 1.99%[7] | Not Reported | Precision measures the closeness of repeated measurements. A low Relative Standard Deviation (%RSD) indicates high repeatability and reproducibility of the method. |
The Workflow of Analytical Method Validation
A systematic approach to validation is crucial for ensuring that all necessary parameters are evaluated and documented. This workflow ensures that the analytical method is robust and suitable for its intended purpose before being deployed for routine sample analysis.
Caption: A generalized workflow for analytical method validation.
Experimental Protocol: Establishing Linearity and Range for an HPLC-UV Method
This protocol describes a foundational experiment to determine the linearity and working range for the quantification of an aminothiazole derivative, adaptable for 7-Amino-2-methylbenzothiazole.
Objective: To demonstrate a direct, proportional relationship between the concentration of the analyte and the instrumental response (peak area) over a defined range.
Materials:
-
7-Amino-2-methylbenzothiazole reference standard (or a suitable aminothiazole analog)
-
HPLC-grade acetonitrile and water
-
HPLC-grade phosphoric acid (or other suitable mobile phase modifier)
-
Calibrated analytical balance and volumetric flasks
Instrumentation:
-
HPLC system with a UV detector (e.g., Waters Alliance with a 2487 dual λ absorbance detector)[7]
-
Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm)[5]
-
Chromatography data system (e.g., Empower 3 Software)[7]
Procedure:
-
Preparation of Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This is the stock solution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards at different concentrations. For example, if the target range is 0.05 to 0.5 mg/mL, prepare standards at 0.05, 0.1, 0.25, 0.4, and 0.5 mg/mL.
-
The range should bracket the expected concentrations of the actual samples.
-
-
Chromatographic Conditions (Example):
-
Data Acquisition:
-
Inject each calibration standard in triplicate.
-
Record the retention time and peak area for the analyte in each injection.
-
-
Statistical Analysis:
-
Calculate the mean peak area for each concentration level.
-
Plot the mean peak area (y-axis) against the corresponding concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), and the y-intercept.
-
Acceptance Criteria:
-
Coefficient of Determination (R²): Should be ≥ 0.99, indicating a strong linear relationship.[8][9]
-
Y-intercept: Should be close to zero, indicating minimal systematic error or bias.
-
Visual Inspection: The data points on the calibration curve should be close to the best-fit line.
By successfully executing this protocol, you establish a validated range in which the concentration of 7-Amino-2-methylbenzothiazole can be accurately and precisely determined, forming a cornerstone of a reliable analytical method.
Conclusion: Upholding Data Integrity in Research and Development
The statistical analysis and validation of experimental data are indispensable components of modern chemical and pharmaceutical research. For a compound like 7-Amino-2-methylbenzothiazole, establishing robust, validated analytical methods is paramount for ensuring the quality and reliability of data used in critical decision-making processes, from synthesis optimization to preclinical evaluation.
By adhering to the principles outlined in ICH guidelines and employing a systematic approach to validation, researchers can build a foundation of trust in their data.[3][4][5] The comparative evaluation of methodologies like HPLC-UV and LC-MS/MS allows for the selection of the most appropriate tool for the task at hand, balancing considerations of sensitivity, selectivity, and cost. Ultimately, a commitment to rigorous data validation is a commitment to scientific integrity and the advancement of knowledge.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Rodriguez-Jerez, J., & Ballesteros, C. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-25.
- Belouafa, S., Habti, F., Benhar, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9.
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 563-570. Available from: [Link]
-
Herrador, M. Á., & Asuero, A. G. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-5. Available from: [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. ResearchGate.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for 2-Methylbenzothiazole (HMDB0033001) [hmdb.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Amino-2-methylbenzothiazole
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 7-Amino-2-methylbenzothiazole, moving beyond simple steps to explain the fundamental principles that ensure a safe and compliant laboratory environment.
Section 1: Core Hazard Profile and Risk Assessment
Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. 7-Amino-2-methylbenzothiazole belongs to the aromatic amine class of compounds. While specific toxicological data for this isomer is not extensively published, the hazard profile can be extrapolated from closely related benzothiazole derivatives and the general characteristics of aromatic amines.[1][2]
Aromatic amines, as a class, are recognized for potential health hazards, including toxicity and carcinogenicity.[1][3] The primary routes of exposure are inhalation, ingestion, and skin absorption.[1] When heated to decomposition, compounds of this nature can emit highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[2][4] Therefore, the first principle of disposal is containment—preventing the release of the compound or its hazardous byproducts into the environment.
Table 1: Hazard and Property Summary for Amino-methylbenzothiazole Analogs
| Property | Description | Source(s) |
| Physical State | Solid, often a white to off-white or grey crystalline powder. | [2][5][6] |
| Primary Hazards | Harmful if swallowed.[5][7][8] Causes skin and serious eye irritation.[7][8] May cause respiratory irritation. | [7] |
| Reactivity | Stable under normal conditions, but sensitive to moisture.[2][4][7] Incompatible with strong oxidizing agents and acids.[4][5][7] | |
| Decomposition | Emits toxic NOx and SOx fumes upon thermal decomposition.[2][5] | |
| Environmental | Should not be released into the environment.[5] Harmful to aquatic life. |
This profile dictates that all waste streams containing 7-Amino-2-methylbenzothiazole must be treated as hazardous until proven otherwise.
Section 2: The Regulatory Imperative: EPA and RCRA Compliance
In the United States, the disposal of chemical waste is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.
A waste is considered hazardous if it is specifically listed by the EPA (F-list, K-list, P-list, or U-list) or if it exhibits one of four characteristics:[11]
-
Ignitability: Flashpoint <140°F.
-
Corrosivity: pH ≤2 or ≥12.5.
-
Reactivity: Unstable, explosive, or reacts violently with water.
-
Toxicity: Contains contaminants at concentrations above regulatory limits.
Waste containing 7-Amino-2-methylbenzothiazole must be evaluated against these criteria. Given its classification as a toxic aromatic amine, it will most likely be managed as a toxic hazardous waste. All disposal procedures must adhere to the stringent requirements outlined in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[9]
Section 3: Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to ensure the safe and compliant disposal of 7-Amino-2-methylbenzothiazole from the point of generation to its final removal by a licensed facility.
Step 1: Waste Characterization and Segregation
Immediately upon generation, all waste containing 7-Amino-2-methylbenzothiazole must be deemed hazardous. This includes pure, unused material; contaminated personal protective equipment (PPE); reaction mixtures; and rinseate from cleaning glassware.
-
Causality: Never mix incompatible wastes.[12] 7-Amino-2-methylbenzothiazole is an amine (a base) and must be kept separate from acidic waste to prevent exothermic reactions.[2][4] It should also be segregated from strong oxidizing agents.[7]
-
Procedure:
-
Designate a specific, labeled hazardous waste container for solid waste (e.g., contaminated filter paper, gloves, weigh boats).
-
Designate a separate, labeled container for liquid waste (e.g., reaction supernatants, solutions). The first rinse of any container that held the pure chemical must be collected as hazardous waste.[12]
-
Step 2: Containment and Labeling
Proper containment is critical to prevent accidental exposure and environmental release.
-
Causality: Containers must be robust, chemically compatible, and securely sealed to prevent leaks or spills.[12] Federal regulations require clear labeling to inform personnel of the contents and associated hazards.[10][13]
-
Procedure:
-
Use sturdy, leak-proof containers with screw-top caps.
-
Affix a "Hazardous Waste" label to the container immediately.
-
List all chemical constituents by their full name, including 7-Amino-2-methylbenzothiazole, and their approximate percentages. Do not use abbreviations.
-
Indicate the date accumulation started.
-
Step 3: On-Site Storage
Generators of hazardous waste must follow specific storage requirements that vary based on the quantity of waste generated per month (Large, Small, or Very Small Quantity Generators).[14]
-
Causality: Proper storage minimizes the risk of fire, spills, and dangerous reactions. Federal law limits the on-site accumulation time for hazardous waste, typically to 90 or 180 days depending on generator status.[14]
-
Procedure:
-
Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure the storage area is well-ventilated.
-
Use secondary containment (e.g., a chemical-resistant tub) for all liquid waste containers.[12]
-
Keep containers sealed except when adding waste.[12]
-
Step 4: Final Disposal
The final step is the transport and disposal of the waste by a licensed hazardous waste management company.
-
Causality: RCRA mandates that hazardous waste only be transported and disposed of by permitted Treatment, Storage, and Disposal Facilities (TSDFs) to ensure it is managed in an environmentally sound manner.[11][14]
-
Procedure:
-
Coordinate with your institution's Environmental Health and Safety (EHS) office.
-
EHS will arrange for pickup by a certified hazardous waste vendor.
-
Ensure the hazardous waste manifest, a legal document that tracks the waste from generation to disposal, is completed accurately.[14]
-
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste containing 7-Amino-2-methylbenzothiazole.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-AMINO-4-METHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. H33249.03 [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
- 9. epa.gov [epa.gov]
- 10. axonator.com [axonator.com]
- 11. Hazardous waste - Wikipedia [en.wikipedia.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Worker Exposures to Volatile Amines | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
Mastering the Safe Handling of 7-Amino-2-methylbenzothiazole: A Guide to Personal Protective Equipment and Disposal
For professionals in pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. While 7-Amino-2-methylbenzothiazole is a valuable compound, its handling demands a meticulous and informed approach to personal protection and waste management. As a member of the aminobenzothiazole family, a class of compounds known for potential biological activity and associated hazards, we must operate with a heightened sense of caution.
This guide provides essential, direct guidance on the safe handling of 7-Amino-2-methylbenzothiazole. It is structured to deliver immediate, actionable information, moving from hazard assessment to operational and disposal protocols.
A Note on Isomer-Based Hazard Assessment
Direct, comprehensive toxicological data for the specific 7-Amino-2-methylbenzothiazole isomer is not extensively available. Therefore, in line with established principles of laboratory safety, this guide derives its recommendations from the known hazard profiles of closely related isomers, such as 2-Amino-4-methylbenzothiazole and 2-Amino-6-methylbenzothiazole. This conservative approach ensures that we account for the potential risks inherent to this chemical class.
Hazard Profile: An Isomer-Based Summary
To establish a baseline for our protective measures, we must first understand the documented hazards of analogous compounds. The following table summarizes the Globally Harmonized System (GHS) classifications for key isomers of Amino-methylbenzothiazole. These classifications are the causal basis for the specific PPE and handling protocols outlined in this document.
| Isomer | CAS Number | GHS Hazard Statements | Key Hazards |
| 2-Amino-6-methylbenzothiazole | 2536-91-6 | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| 2-Amino-4-methylbenzothiazole | 1477-42-5 | Not explicitly listed in searches, but SDS indicates it is harmful if swallowed, causes skin irritation, and serious eye irritation.[2] | Harmful if swallowed, Skin Irritant, Serious Eye Irritant. |
| 5-Amino-2-methylbenzothiazole | 13382-43-9 | H302 | Harmful if swallowed.[3] |
| 2-Aminobenzothiazole (Parent) | 136-95-8 | H302, H319 | Harmful if swallowed, Causes serious eye irritation.[4] |
Based on this composite data, we will operate under the assumption that 7-Amino-2-methylbenzothiazole is, at a minimum, harmful if swallowed and causes serious skin and eye irritation . The potential for respiratory irritation also dictates that we must control dust and aerosol generation.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of routine; it is a direct response to the identified chemical hazards. Each component is chosen to mitigate a specific risk.
Eye and Face Protection
Mandatory Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]
Expert Rationale: The consistent classification of aminobenzothiazole isomers as serious eye irritants (H319) makes robust eye protection non-negotiable.[4] Standard safety glasses are insufficient as they do not protect against splashes or fine dust that can easily circumvent the lens. Goggles provide a complete seal around the eyes, which is critical when handling powdered substances.
When to Escalate: If there is a significant risk of splashing (e.g., when handling solutions or during vigorous reactions), a full-face shield must be worn in addition to safety goggles. The face shield protects the entire face, but goggles remain essential as the primary barrier.
Skin and Body Protection
Mandatory Requirement: A flame-resistant lab coat, closed-toe shoes, and full-length pants are standard. For direct handling, chemical-impermeable gloves are required.[5]
-
Gloves: Nitrile gloves are a suitable initial choice. However, it is crucial to inspect gloves for any signs of degradation or puncture before each use. Use a proper removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Always dispose of contaminated gloves in accordance with hazardous waste protocols.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3] The type of clothing should be chosen based on the concentration and amount of the substance being handled.[5]
Expert Rationale: The risk of skin irritation (H315) from isomers like 2-Amino-6-methylbenzothiazole necessitates a barrier to prevent direct contact.[1] Aromatic amines as a class can often be absorbed through the skin, making consistent glove use a critical measure to prevent systemic exposure.
Respiratory Protection
Mandatory Requirement: All weighing and handling of solid 7-Amino-2-methylbenzothiazole should be performed in a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.
When to Use a Respirator: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate particulate filters should be used.[6] This is particularly relevant during spill clean-up or when handling large quantities of the material.
Expert Rationale: The potential for respiratory irritation (H335), as indicated by data for the 6-methyl isomer, is the primary driver for this precaution.[1] Inhaling fine chemical dust can lead to immediate irritation and potential long-term health effects. Engineering controls like fume hoods are always the preferred method for mitigating this risk.
Operational and Disposal Plans: A Step-by-Step Protocol
A self-validating safety system extends from the moment a chemical is received to its final disposal. The following workflow provides a clear, procedural guide.
Experimental Workflow & Handling
Caption: A logical workflow for the safe handling and disposal of 7-Amino-2-methylbenzothiazole.
Safe Handling & Storage Procedures
-
Ventilation: Always handle this compound within a properly functioning chemical fume hood to prevent inhalation of dust.[7] Ensure eyewash stations and safety showers are readily accessible.[3]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling, even if gloves were worn.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][8] Store it away from incompatible materials such as strong oxidizing agents.
Spill Management
-
Small Spills: For minor spills of the solid material, first ensure proper PPE is worn. Gently dampen the spilled powder with a suitable solvent like 60-70% ethanol to prevent it from becoming airborne.[9] Carefully sweep or wipe up the material with absorbent paper and place it into a sealed, labeled container for hazardous waste disposal.[9]
-
Large Spills: Evacuate the area immediately. Alert your facility's Environmental Health and Safety (EHS) department and restrict access to the area.
Disposal Protocol
All materials contaminated with 7-Amino-2-methylbenzothiazole must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
-
Waste Segregation: Collect all waste, including unused product, contaminated gloves, weigh paper, and absorbent materials, in a designated and clearly labeled hazardous waste container.[6][10]
-
Container Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name "7-Amino-2-methylbenzothiazole".
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area, away from incompatible chemicals.
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste management company.[10]
By adhering to these rigorous protocols, you ensure not only your personal safety but also the integrity of your research environment and the protection of our broader community.
References
-
MDPI. (n.d.). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Retrieved from [Link]
-
PubMed. (2024). Neurobehavioral toxic effects and mechanisms of 2-aminobenzothiazole exposure on zebrafish. Retrieved from [Link]
-
PubMed. (2024). Oxidative damage and cardiotoxicity induced by 2-aminobenzothiazole in zebrafish (Danio rerio). Retrieved from [Link]
-
ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega. Retrieved from [Link]
-
BioCrick. (2024). Material Safety Data Sheet(MSDS). Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
-
Chemsigma. (n.d.). Benzothiazole,2-chloro-7-methyl- [2942-24-7]. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methylbenzothiazole | Request PDF. Retrieved from [Link]
Sources
- 1. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. geneseo.edu [geneseo.edu]
- 5. biocrick.com [biocrick.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. 2-AMINO-4-METHYLBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
